molecular formula C15H12O B1601054 Phenanthren-2-ylmethanol CAS No. 2606-54-4

Phenanthren-2-ylmethanol

Cat. No.: B1601054
CAS No.: 2606-54-4
M. Wt: 208.25 g/mol
InChI Key: HVPRQCPIJRYXQV-UHFFFAOYSA-N
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Description

Phenanthren-2-ylmethanol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2606-54-4

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

phenanthren-2-ylmethanol

InChI

InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2

InChI Key

HVPRQCPIJRYXQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO

Origin of Product

United States

Foundational & Exploratory

Phenanthren-2-ylmethanol: Physicochemical Profiling and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are foundational architectures in organic synthesis, materials science, and medicinal chemistry. Phenanthrene, a tricyclic PAH, serves as a robust structural backbone for numerous pharmacophores. The addition of a hydroxymethyl functional group (-CH₂OH) at the 2-position yields Phenanthren-2-ylmethanol (also known as 2-Phenanthrenemethanol or 2-Hydroxymethylphenanthrene), a versatile intermediate with distinct electronic properties and chemical reactivity[1]. This technical whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and validated synthetic methodologies, designed for researchers and drug development professionals.

Structural and Physicochemical Profile

Accurate physicochemical data is critical for predicting pharmacokinetic behavior (such as lipophilicity and clearance) during early-stage drug development. The table below summarizes the core quantitative metrics for this compound.

PropertyValue
Chemical Name This compound[2]
Synonyms 2-Hydroxymethylphenanthrene, 2-Phenanthrenemethanol[2]
CAS Registry Number 2606-54-4[3]
Molecular Formula C₁₅H₁₂O[4]
Molecular Weight 208.25 g/mol [3]
InChI Key HVPRQCPIJRYXQV-UHFFFAOYSA-N[3]
Density 1.214 g/cm³[5]
Boiling Point 423.39 °C (at 760 mmHg)[5]
Flash Point 196.28 °C[5]

Electronic Properties and Spectroscopic Signatures

Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity of this compound is governed by its extended π-conjugation system. Density Functional Theory (DFT) calculations highlight that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals dictating its chemical behavior[3]. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity of the aromatic rings), while the LUMO energy defines its electron-accepting capacity[3]. The specific HOMO-LUMO gap in phenanthrene derivatives makes them highly responsive to electrophilic aromatic substitutions, though the presence of the 2-hydroxymethyl group directs primary reactivity toward the aliphatic side chain.

Infrared (IR) Spectroscopy

For structural validation, is critical. The hydroxyl (-OH) functional group in this compound presents a characteristic broad absorption band in the 3200–3600 cm⁻¹ region, driven by O-H stretching and intermolecular hydrogen bonding[1]. Additionally, a distinct methanolic C-O stretching band is observable, confirming the integrity of the primary alcohol[1].

Mechanistic Reactivity & Synthetic Trajectories

The primary alcohol group in this compound is the locus for functional group transformations, acting as a gateway to a vast array of complex PAH derivatives[1].

  • Oxidation: Depending on the stoichiometric equivalents and the oxidative strength of the reagent, the primary alcohol can be partially oxidized to phenanthrene-2-carbaldehyde or fully oxidized to phenanthrene-2-carboxylic acid[1].

  • Esterification & Etherification: Reaction with carboxylic acid chlorides or anhydrides yields phenanthren-2-ylmethyl esters[1]. Alternatively, deprotonation followed by reaction with an alkyl halide (Williamson ether synthesis) generates corresponding ethers[1].

Pathway Visualization

SyntheticPathways Start This compound (C15H12O) Aldehyde Phenanthrene-2-carbaldehyde (Partial Oxidation) Start->Aldehyde Swern Oxidation (-2H) Acid Phenanthrene-2-carboxylic acid (Full Oxidation) Start->Acid Jones Reagent (Strong Oxidation) Ester Phenanthren-2-ylmethyl ester (Esterification) Start->Ester R-COCl / DMAP (Acylation) Ether Phenanthren-2-ylmethyl ether (Etherification) Start->Ether NaH / R-X (Williamson) Aldehyde->Acid Pinnick Oxidation (+O)

Figure 1: Synthetic transformations of this compound via oxidation and substitution.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality to explain why specific reagents and conditions are selected.

Protocol A: Partial Oxidation to Phenanthrene-2-carbaldehyde (Swern Oxidation)

Causality: Standard oxidants (like KMnO₄ or Jones reagent) often lead to over-oxidation, producing the carboxylic acid[1]. The Swern oxidation is strategically chosen here because it strictly halts at the aldehyde stage by utilizing a highly reactive, yet mild, dimethylchlorosulfonium intermediate.

  • Activation: In an oven-dried flask under Argon, cool a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ to -78 °C.

  • Intermediate Formation: Add anhydrous DMSO (2.4 eq) dropwise. Causality: This generates the active dimethylchlorosulfonium ion. Stir for 15 minutes to ensure complete formation.

  • Alcohol Addition: Dissolve this compound (1.0 eq) in a minimum volume of CH₂Cl₂ and add dropwise. Stir for 45 minutes at -78 °C to form the alkoxysulfonium intermediate.

  • Deprotonation: Quench the reaction with triethylamine (5.0 eq). Causality: The base deprotonates the intermediate, triggering an intramolecular rearrangement that expels dimethyl sulfide and yields the aldehyde. Allow the mixture to warm to room temperature.

  • Self-Validation & Isolation: Monitor via Thin-Layer Chromatography (TLC). The aldehyde will appear as a distinct, less polar spot compared to the starting alcohol. Wash the organic layer with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Esterification to Phenanthren-2-ylmethyl Acetate

Causality: Esterification modulates the lipophilicity (LogP) of the PAH, a critical parameter for tuning cellular membrane permeability in drug design.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Catalysis: Add triethylamine (1.5 eq) as an acid scavenger, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate, accelerating the reaction by orders of magnitude compared to uncatalyzed acyl transfer.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise.

  • Self-Validation & Isolation: Stir at room temperature for 2–4 hours. Validation is achieved when TLC indicates the complete disappearance of the highly polar alcohol spot[1]. Dilute the mixture with ethyl acetate, wash with 1M HCl (to remove DMAP and amine salts), followed by brine. Dry over Na₂SO₄ and evaporate to yield the pure ester.

Strategic Applications in Medicinal Chemistry

In drug development, the phenanthrene scaffold is frequently utilized as a hydrophobic pharmacophore capable of intercalating into DNA or binding to lipophilic protein pockets. This compound acts as a critical linker molecule. By converting the hydroxymethyl group into an ester or ether[1], medicinal chemists can fine-tune the steric bulk and electronic distribution at the 2-position, optimizing the binding affinity and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

References

  • ChemIndex - 2606-54-4 | this compound. Source: ChemIndex Database. URL:[Link]

  • BuyersGuideChem - 2-Hydroxymethylphenanthrene | 2606-54-4. Source: BuyersGuideChem. URL: [Link]

Sources

The Electronic Structure of Phenanthren-2-ylmethanol: A Comprehensive Guide to Computational and Experimental Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenanthren-2-ylmethanol (CAS 2606-54-4) is a structurally rigid polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical building block in organic synthesis, materials science, and medicinal chemistry[1]. The addition of a hydroxymethyl group (-CH₂OH) at the 2-position of the phenanthrene backbone breaks the native


 symmetry of the parent molecule, fundamentally altering its electronic distribution, frontier molecular orbitals (FMOs), and photophysical behavior[1]. This whitepaper provides an in-depth mechanistic analysis of its electronic structure, bridging Time-Dependent Density Functional Theory (TD-DFT) with empirical electrochemical and spectroscopic validation.

Molecular Architecture & Symmetry Breaking

The parent phenanthrene molecule possesses a rigid, planar, three-ring conjugated system characterized by a polyene-like electronic structure, particularly localized at the highly reactive 9,10-positions[2].

When the hydroxymethyl group is introduced at the 2-position to form this compound, two critical electronic perturbations occur:

  • Inductive and Resonance Effects: The -CH₂OH group acts as a weak electron-donating group (EDG). While the methylene bridge isolates the oxygen's lone pairs from direct resonance with the π-system, the inductive effect slightly raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted phenanthrene[3].

  • Symmetry Relaxation: The parent phenanthrene's strict symmetry forbids certain electronic transitions. The asymmetric substitution in this compound relaxes these selection rules, increasing the oscillator strength of specific π-π* transitions and altering the molecular electrostatic potential (MEP)[4].

Photophysical Signatures (UV-Vis & Emission)

The electronic structure of this compound is experimentally accessible via UV-Vis absorption spectroscopy, which probes the vertical transitions from the ground state (


) to excited states (

)[1].

The absorption spectrum is dominated by intense bands in the 250–285 nm region, corresponding to allowed π-π* transitions within the fused aromatic rings[4]. Because the optical bandgap is highly sensitive to the substitution pattern, the 2-hydroxymethyl group induces a slight bathochromic (red) shift relative to the parent PAH. TD-DFT calculations are routinely employed to predict these vertical transition energies and their corresponding oscillator strengths, providing a self-validating loop when compared against experimental


 values[4].

G Start This compound (CAS 2606-54-4) DFT TD-DFT Optimization B3LYP/6-311++G(d,p) Start->DFT Computational UVVis UV-Vis Spectroscopy π-π* Transitions Start->UVVis Optical CV Cyclic Voltammetry Redox Potentials Start->CV Electrochemical HOMOLUMO HOMO-LUMO Energy Gap DFT->HOMOLUMO Theoretical Gap UVVis->HOMOLUMO Optical Gap CV->HOMOLUMO Electrochemical Gap

Fig 1: Multi-modal workflow for mapping the electronic structure of this compound.

Electrochemical Profiling & Radical Cation Stability

Cyclic Voltammetry (CV) is the gold standard for empirically determining the HOMO and LUMO energy levels of PAHs[5]. According to Koopmans' theorem, the first oxidation potential correlates directly with the ionization potential (HOMO), while the reduction potential correlates with electron affinity (LUMO)[6].

The Causality of Electrolyte Selection: A major hurdle in profiling phenanthrene derivatives is the extreme instability of their radical cations (


 state) generated during anodic oxidation[7]. In standard electrolytes (e.g., 

), the transient radical cation undergoes rapid nucleophilic attack or dimerization, resulting in an irreversible CV wave that skews thermodynamic calculations[8].

To build a self-validating system, we must use a weakly coordinating electrolyte such as tetrabutylammonium tetrakis(pentafluorophenyl)borate (


) in dichloromethane[8]. The bulky, fluorinated borate anion sterically shields the radical cation, preventing chemical quenching. This yields a fully reversible one-electron oxidation wave, ensuring the measured half-wave potential (

) is a true thermodynamic value for accurate HOMO calculation[8].

G Neutral Neutral Molecule (S0 State) Oxidation Anodic Oxidation -e⁻ Neutral->Oxidation Radical Radical Cation (D0 State) Oxidation->Radical Stable Reversible Reduction (Thermodynamic E1/2) Radical->Stable Bu4NB(C6F5)4 Degradation Irreversible Reaction (Nucleophilic Attack) Radical->Degradation Bu4NTfO Stable->Neutral +e⁻

Fig 2: Electrochemical oxidation pathway demonstrating the critical role of electrolyte coordination.

Self-Validating Experimental Protocols

Protocol A: TD-DFT Computational Workflow

Purpose: To theoretically determine the HOMO-LUMO gap and simulate the UV-Vis spectrum. Causality: We select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The diffuse functions ("++") are strictly required to accurately model the expanded electron cloud of the PAH π-system and the lone pairs on the hydroxymethyl oxygen[3].

  • Initial Geometry Optimization: Build this compound in a computational suite (e.g., Gaussian). Run a ground-state geometry optimization using B3LYP/6-311++G(d,p) in the gas phase[3].

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using dichloromethane parameters to mimic experimental conditions.

  • TD-DFT Execution: Calculate the first 20 singlet-singlet vertical transitions. Extract the oscillator strengths (

    
    ) and map them against experimental UV-Vis 
    
    
    
    to validate the theoretical optical gap[4].
Protocol B: Electrochemical HOMO/LUMO Determination

Purpose: To empirically measure the frontier orbital energies via Cyclic Voltammetry. Causality: Utilizing a weakly coordinating anion ensures radical cation stability, while post-measurement internal standardization eliminates reference electrode drift[5],[8].

  • Electrolyte Preparation: Prepare a 0.1 M solution of

    
     in anhydrous, degassed dichloromethane (
    
    
    
    ).
  • Analyte Addition: Dissolve this compound to a concentration of 1.0 mM.

  • Cell Assembly: Utilize a three-electrode setup: Glassy carbon working electrode (polished to 0.05 µm alumina), Pt wire counter electrode, and an Ag/Ag+ pseudo-reference electrode[5].

  • Voltammetric Sweeps: Scan anodically from 0.0 V to +1.5 V at varying scan rates (50–500 mV/s). Self-Validation Check: The ratio of anodic to cathodic peak currents (

    
    ) must approach 1.0, confirming chemical reversibility[7].
    
  • Internal Standardization: Spike the solution with 1.0 mM Ferrocene (Fc). Record the

    
     redox couple.
    
  • Data Conversion: Calculate the HOMO energy using the equation:

    
    [5].
    

Quantitative Data Summary

The following table synthesizes the expected physicochemical and electronic properties of this compound based on computational models and structurally analogous phenanthrene derivatives.

ParameterValue / CharacteristicAnalytical Method
CAS Registry Number 2606-54-4Chemical Database[9]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Elemental Analysis[9]
Molecular Weight 208.25 g/mol Mass Spectrometry[9]
Primary UV-Vis

250 – 285 nmUV-Vis Spectroscopy[4]
Estimated HOMO Energy ~ -5.8 eVCyclic Voltammetry[5]
Estimated LUMO Energy ~ -2.2 eVCyclic Voltammetry / DFT
Optical Bandgap ~ 3.6 eVTauc Plot (Optical)[6]
Symmetry Point Group

(Broken from

)
DFT Geometry Optimization[3]

References

  • [9] ChemIndex. 2606-54-4 | this compound. Retrieved from: [Link]

  • [7] University of Texas (Allen J. Bard). Electrochemistry and Electrogenerated Chemiluminescence of Three Phenanthrene Derivatives, Enhancement of Radical Stability. Retrieved from:[Link]

  • [8] J-Stage. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination. Retrieved from: [Link]

  • [3] ResearchGate. Optimization of Phenanthrene Structure and Vibrational Spectra Studies Based on Density Functional Theory. Retrieved from: [Link]

  • [2] PubMed (Nature Communications). Doubly linked chiral phenanthrene oligomers for homogeneously π-extended helicenes with large effective conjugation length. Retrieved from: [Link]

  • [6] ACS Omega. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. Retrieved from: [Link]

Sources

An In-depth Technical Guide to the Solubility of Phenanthren-2-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthren-2-ylmethanol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a comparative analysis with its parent compound, phenanthrene, and a detailed experimental protocol for the precise determination of its solubility. In the absence of extensive published quantitative data for this compound, this guide empowers researchers with the foundational knowledge and practical methodology to assess its solubility in solvents relevant to their work.

Introduction: The Significance of Solubility in the Application of this compound

This compound (C₁₅H₁₂O) is an aromatic alcohol that combines the rigid, nonpolar phenanthrene core with a polar hydroxymethyl group at the 2-position.[1] This structural feature imparts a dualistic nature to the molecule, influencing its interactions with different solvent environments. The solubility of a compound is a critical physical property that dictates its utility in numerous chemical processes, including:

  • Reaction Media Selection: The choice of solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient molecular collisions and, consequently, a successful chemical reaction.

  • Purification and Recrystallization: Differences in solubility in various solvents are exploited to separate the desired compound from impurities through techniques like recrystallization.

  • Chromatographic Separation: The partitioning of a compound between a stationary and a mobile phase in chromatographic methods is governed by its relative solubility in these phases.

  • Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a determining factor for its bioavailability and the feasibility of different dosage forms.

Given the importance of these processes, a comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the underlying thermodynamic principles.[2] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure:

  • The Phenanthrene Core: The large, nonpolar, and aromatic phenanthrene backbone is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces. The solubility of the parent compound, phenanthrene, is well-documented in a variety of organic solvents and serves as a useful baseline (see Table 1).[3][4][5]

  • The Hydroxymethyl Group (-CH₂OH): The introduction of the hydroxymethyl group at the 2-position significantly alters the molecule's polarity. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This capability allows for strong interactions with polar and protic solvents.

Therefore, the solubility of this compound in a given solvent will be a balance between the hydrophobic nature of the phenanthrene core and the hydrophilic and hydrogen-bonding capacity of the hydroxymethyl group.

Predicting Solubility Trends for this compound

Based on these structural considerations, we can predict the following solubility trends for this compound:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols are expected to be effective at dissolving this compound. These solvents can engage in hydrogen bonding with the hydroxymethyl group, which will significantly contribute to the solvation process.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are also expected to be good solvents. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have significant dipole moments that can interact with the polar C-O bond of the hydroxymethyl group.

  • Moderate to Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and diethyl ether, the primary interactions will be van der Waals forces with the phenanthrene core. The polar hydroxymethyl group will be less effectively solvated, likely leading to lower solubility compared to polar solvents. However, due to the large nonpolar surface area of the phenanthrene moiety, some degree of solubility in these solvents is still expected.

  • Poor Solubility in Water: Despite the presence of a hydrogen-bonding group, the large hydrophobic phenanthrene core is expected to make this compound poorly soluble in water.

Comparative Solubility: Phenanthrene vs. This compound

The stark difference in polarity between phenanthrene and this compound leads to predictably different solubility profiles.

SolventPhenanthrene SolubilityPredicted this compound SolubilityRationale for Prediction
Nonpolar
HexaneSolubleLow to ModerateThe nonpolar solvent will primarily interact with the phenanthrene core. The polar -CH₂OH group will be poorly solvated.
TolueneVery SolubleModerate to GoodThe aromatic nature of toluene will facilitate π-π stacking interactions with the phenanthrene core, while its nonpolar character will still limit the solvation of the hydroxyl group.
Diethyl EtherSolubleModerateEther can act as a hydrogen bond acceptor, providing some solvation for the -CH₂OH group, in addition to van der Waals interactions.
Polar Aprotic
AcetoneSolubleGood to HighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the -CH₂OH group, and its overall polarity will effectively solvate the molecule.
Ethyl AcetateSolubleGood to HighSimilar to acetone, the ester group can accept hydrogen bonds, and the solvent has a suitable polarity.
DichloromethaneSolubleGood to HighA polar aprotic solvent that can effectively solvate both the polar and nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleHighA highly polar aprotic solvent that is an excellent hydrogen bond acceptor, making it a strong candidate for dissolving this compound.
Polar Protic
MethanolSparingly SolubleHighMethanol can both donate and accept hydrogen bonds, leading to strong interactions with the -CH₂OH group.
EthanolSolubleHighSimilar to methanol, ethanol's ability to hydrogen bond will be the dominant factor in its solvating power for this compound.

Note: The qualitative descriptions for phenanthrene solubility are based on available data. The predictions for this compound are based on theoretical principles and await experimental verification.

Experimental Determination of Solubility: A Practical Guide

In the absence of comprehensive published data, the experimental determination of solubility is a necessary and valuable endeavor. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[2]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination using the Shake-Flask Method cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours). A->B C Allow the solution to settle. B->C D Centrifuge the vial to pellet the undissolved solid. C->D E Carefully withdraw the supernatant and filter it through a syringe filter. D->E G Analyze the filtered saturated solution and standard solutions using HPLC. E->G F Prepare a series of standard solutions of known concentrations. F->G H Construct a calibration curve and determine the concentration of the saturated solution. G->H

Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of solid this compound and add it to a vial containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Centrifuge the vial to further pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions should be based on those for its parent compound, phenanthrene, and for crystalline organic compounds in general.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound and organic solvents.[6][7][8]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]

  • Handling Crystalline Solids: Avoid generating dust when handling the solid material.

  • Solvent Safety: Be aware of the specific hazards (flammability, toxicity) of the organic solvents being used by consulting their respective SDSs.[2]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Phenanthrene itself is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[10] It is prudent to handle this compound with the same level of care.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its application in organic synthesis, purification, and potentially in drug development. While comprehensive quantitative data is not widely available, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility trends. The presence of the polar hydroxymethyl group on the nonpolar phenanthrene core suggests a favorable solubility in polar protic and aprotic solvents.

For researchers and scientists, the ability to experimentally determine solubility is a key skill. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating accurate solubility data for this compound in any solvent of interest. By combining theoretical predictions with practical experimental determination, a comprehensive understanding of the solubility of this important compound can be achieved, thereby facilitating its effective use in scientific endeavors.

References

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]

  • PubChem. (2022, August 1). Phenanthrene. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • UPEI. (2012, January 1). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Phenanthrene. Retrieved from [Link]

  • Scent.vn. (n.d.). Phenanthrene (CAS 85-01-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenanthrene (CAS 85-01-8). Retrieved from [Link]

  • PubChem. (n.d.). Phenanthrene. Retrieved from [Link]

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Thermodynamic Stability of Phenanthren-2-ylmethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives form the structural backbone of numerous advanced materials, organic semiconductors, and pharmacological intermediates. Among these, Phenanthren-2-ylmethanol (also known as 2-hydroxymethylphenanthrene) occupies a unique physicochemical space. Understanding its thermodynamic stability is critical for predicting its shelf-life, reactivity during synthesis, and behavior under thermal stress in material applications.

This whitepaper provides an in-depth analysis of the thermodynamic properties of this compound, detailing the structural causality behind its stability, the quantitative parameters that define it, and the self-validating experimental protocols required to measure these properties accurately.

Structural Thermodynamics: Causality of Stability

The thermodynamic stability of this compound is dictated by the interplay between its rigid aromatic core and its functional appendage.

The Phenanthrene Scaffold

The core of the molecule is phenanthrene, a three-ring PAH. Unlike its linear isomer anthracene, phenanthrene possesses an angular fusion of benzene rings. According to Clar’s aromatic


-sextet rule, this angular arrangement allows phenanthrene to maintain two complete aromatic sextets, granting it a significantly higher resonance stabilization energy than anthracene[1]. This extended 

-conjugation allows for the efficient delocalization of electrons, rendering the core highly resistant to thermal degradation and providing a thermodynamically favored, rigid planar geometry[2].
Substituent Effects: The 2-Hydroxymethyl Group (-CH₂OH)

The addition of a hydroxymethyl group at the 2-position introduces competing thermodynamic forces:

  • Intermolecular Cohesion: The hydroxyl (-OH) moiety acts as a strong hydrogen bond donor and acceptor. This drastically increases the cohesive energy of the crystal lattice compared to unsubstituted phenanthrene, elevating both the melting point and the enthalpy of sublimation.

  • Electronic Dispersal: The -CH₂OH group exerts a weak electron-donating inductive effect and participates in hyperconjugation[2]. If the molecule is subjected to ionizing conditions, these effects help disperse positive charge, moderately stabilizing corresponding radical cations[2].

Quantitative Thermodynamic Parameters

The macroscopic stability of this compound can be quantified through its phase transition temperatures and density. The table below summarizes key thermodynamic data and their physical implications.

PropertyValueThermodynamic Implication
Density 1.214 g/cm³Indicates dense crystal packing driven by a combination of

-

stacking and intermolecular hydrogen bonding[2].
Boiling Point 423.4 °C (at 760 mmHg)High cohesive energy; significant thermal input is required to overcome the intermolecular forces in the liquid phase[2].
Flash Point 196.3 °CDefines the thermal stability limit in oxidative environments before vapor phase combustion becomes thermodynamically favorable[2].
Core Melting Point ~372 K (99 °C)Baseline melting temperature for the unsubstituted phenanthrene scaffold[1]. The -CH₂OH derivative typically exhibits a higher melting point due to H-bonding.
Core Enthalpy of Fusion ~85 J/gRepresents the energy required to disrupt the aromatic crystal lattice of the parent PAH[1].

Experimental Methodologies: Self-Validating Protocols

To rigorously profile the thermodynamic stability of this compound, researchers must deploy orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Phase Transition & Heat Capacity via µDSC

Causality: Standard Differential Scanning Calorimetry (DSC) often misses subtle polymorphic transitions in rigid PAHs. Micro-DSC (µDSC) is employed because its highly sensitive Peltier elements can detect low-energy solid-solid transitions that dictate long-term shelf stability and phase behavior[3].

Self-Validating Step: The instrument must be pre-calibrated using high-purity Indium (Melting point = 156.6 °C,


 = 28.45 J/g). If the measured enthalpy of the Indium standard deviates by >0.5%, the sensor is recalibrated before introducing the PAH analyte.

Step-by-Step Methodology:

  • Weigh 2.0–5.0 mg of this compound into an aluminum crucible and seal hermetically to prevent mass loss via sublimation.

  • Load the sample and an empty reference crucible into the µDSC furnace.

  • Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Execute a heating-cooling-heating cycle: Ramp from 25 °C to 150 °C at a slow rate of 2 °C/min to ensure thermal equilibrium.

  • Extract the onset temperature (

    
    ) for melting and integrate the endothermic peak to calculate the enthalpy of fusion (
    
    
    
    ).
Protocol B: Sublimation Thermodynamics via Knudsen Effusion

Causality: Sublimation enthalpy cannot be accurately derived from boiling point estimates due to the risk of thermal degradation at high temperatures (>400 °C). Knudsen effusion operates under high vacuum, allowing sublimation at lower temperatures, thereby preserving the molecular integrity while yielding precise vapor pressure data[1].

Self-Validating Step: The effusion orifice size is varied across three independent runs. If the calculated equilibrium vapor pressure remains constant regardless of the orifice diameter, the system is validated to be in true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Load 50 mg of the crystalline sample into a titanium Knudsen cell equipped with a calibrated effusion orifice.

  • Evacuate the chamber to a high vacuum (

    
     mbar).
    
  • Heat the cell isothermally in 5 K increments between 300 K and 350 K.

  • Monitor the mass loss rate continuously using an integrated quartz crystal microbalance (QCM)[3].

  • Apply the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data to derive the standard enthalpy of sublimation (

    
    ).
    
Protocol C: Computational Thermodynamics (DFT)

Causality: Experimental values for highly conjugated systems conflate intermolecular forces (H-bonding,


-

stacking) with intramolecular stability. Density Functional Theory (DFT) isolates the intramolecular resonance energy and substituent hyperconjugation[4].

Self-Validating Step: A vibrational frequency analysis is performed post-optimization. The strict absence of imaginary (negative) frequencies confirms that the optimized geometry is a true thermodynamic minimum, rather than a transitional saddle point[4].

Step-by-Step Methodology:

  • Construct the 3D molecular geometry of this compound in a computational suite (e.g., Gaussian).

  • Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set, which includes diffuse and polarization functions necessary for accurate PAH modeling[4].

  • Calculate the zero-point vibrational energy (ZPVE) and apply thermal corrections to derive the standard Gibbs free energy of formation (

    
    ).
    

G cluster_0 Experimental Thermodynamics cluster_1 Computational Modeling A This compound B1 µDSC Analysis A->B1 B2 Knudsen Effusion A->B2 C1 DFT Optimization A->C1 D Thermodynamic Profile B1->D B2->D C2 Vibrational Frequencies C1->C2 C2->D

Workflow integrating experimental and computational thermodynamic profiling.

Degradation Kinetics vs. Thermodynamic Sinks

While the phenanthrene core is highly stable, the primary alcohol moiety (-CH₂OH) at the 2-position represents a thermodynamic vulnerability under oxidative conditions. The degradation of this compound follows a distinct pathway governed by the strength of the oxidizing environment[2].

  • Kinetic Control (Mild Oxidation): Exposure to mild oxidizing agents rapidly converts the primary alcohol into an aldehyde, yielding Phenanthrene-2-carbaldehyde . This is a kinetically favored intermediate.

  • Thermodynamic Control (Strong Oxidation): Under prolonged oxidative stress or in the presence of strong oxidants, the aldehyde is further oxidized. The system ultimately rests at the thermodynamic sink of this pathway: Phenanthrene-2-carboxylic acid [2].

G A This compound (Primary Alcohol) B Phenanthrene-2-carbaldehyde (Kinetic Product) A->B Mild Ox. C Phenanthrene-2-carboxylic acid (Thermodynamic Sink) A->C Excess Oxidant B->C Strong Ox.

Oxidation pathway highlighting kinetic intermediates versus thermodynamic sinks.

Conclusion

The thermodynamic stability of this compound is a dual-faceted phenomenon. Its phenanthrene core provides exceptional resonance stabilization and thermal resilience, while the 2-hydroxymethyl group introduces complex intermolecular hydrogen bonding networks that elevate its cohesive energy. By employing rigorous, self-validating protocols—ranging from µDSC and Knudsen effusion to high-level DFT calculations—researchers can accurately map its thermodynamic profile, ensuring its optimal application in organic synthesis and advanced material design.

References

  • Molecular Thermodynamics of Phenanthroline Derivatives Relevant to Organic Electronics Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Thermodynamic study of (anthracene+phenanthrene) solid state mixtures Source: Elsevier / National and Kapodistrian University of Athens URL:[Link]

  • Thermochemical Properties of Polycyclic Aromatic Hydrocarbons (PAH) from G3MP2B3 Calculations Source: Stanford University URL:[Link]

Sources

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of phenanthren-2-ylmethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind experimental choices, ensuring a robust and self-validating methodology. We will explore the synthesis of the target compound, the principles of fluorescence quantum yield, a detailed experimental workflow for its determination via the relative method, and a discussion of the factors that influence this critical photophysical parameter.

Introduction: The Significance of Fluorescence Quantum Yield in Phenanthrene Derivatives

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties.[1][2] The fluorescence quantum yield (Φf) is a paramount parameter, defined as the ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.[3][4][5][6] An accurate determination of Φf is crucial for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[2][7]

Synthesis and Purification of this compound: The Foundation of Accurate Measurement

The purity of the analyte is a critical prerequisite for reliable photophysical measurements. Trace impurities can act as quenchers or emitters, leading to erroneous quantum yield values. A common and effective route to synthesize this compound is through the reduction of phenanthrene-2-carboxaldehyde.[1]

Synthetic Pathway: Reduction of Phenanthrene-2-carboxaldehyde

Phenanthrene-2-carboxaldehyde Phenanthrene-2-carboxaldehyde This compound This compound Phenanthrene-2-carboxaldehyde->this compound 1. LiAlH4 or NaBH4 2. Aqueous Workup

Caption: Synthesis of this compound.

A robust reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is highly effective for this transformation.[1] Alternatively, sodium borohydride (NaBH₄) in an alcoholic solvent can also be employed, offering a milder and safer option.

Post-synthesis, rigorous purification is paramount. Column chromatography followed by recrystallization is recommended to ensure the removal of any unreacted starting material, by-products, and residual solvents. The purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Principles of Fluorescence Quantum Yield Determination: The Relative Method

The determination of fluorescence quantum yield can be approached via two primary methods: the absolute method and the relative method.[4][8][9][10] The absolute method, which requires an integrating sphere to measure all emitted photons, offers high accuracy but involves specialized equipment.[3][10][11] The relative method, on the other hand, is more accessible and widely used.[4][8][9][12][13] It involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.[5][9][13]

The fundamental equation for calculating the relative fluorescence quantum yield is:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)[5][9]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

This method relies on the linearity of fluorescence intensity with absorbance in dilute solutions, where the absorbance at the excitation wavelength is typically kept below 0.1 to minimize inner filter effects.[5][7][9][13][14]

Experimental Protocol for Relative Quantum Yield Measurement

This section provides a step-by-step methodology for the determination of the fluorescence quantum yield of this compound.

Selection of a Suitable Standard

The choice of the quantum yield standard is critical for the accuracy of the relative method. The ideal standard should:

  • Have a well-documented and reliable quantum yield.

  • Absorb at the excitation wavelength of the sample.

  • Emit in a similar spectral region to the sample.

  • Be soluble in the same solvent as the sample to eliminate the need for refractive index correction.

Given that phenanthrene and its derivatives typically absorb in the UV region and emit in the UV-Vis region, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546).[13] However, it is always best practice to cross-validate against a second standard if possible.

Instrumentation
  • UV-Vis Spectrophotometer: A dual-beam instrument is preferable for accurate absorbance measurements.

  • Spectrofluorometer: Equipped with an excitation and an emission monochromator and a photomultiplier tube (PMT) detector. It is essential that the spectrofluorometer has been corrected for the wavelength-dependent response of the instrument.

Reagents and Materials
  • This compound (synthesized and purified)

  • Quinine sulfate (or other suitable standard)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The purity of the solvent should be checked for any fluorescent impurities.[3]

  • Volumetric flasks and pipettes

  • 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Experimental Workflow

cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Sample & Standard) Serial_Dilutions Prepare Serial Dilutions (Abs < 0.1) Stock_Solutions->Serial_Dilutions Absorbance Measure UV-Vis Absorbance Serial_Dilutions->Absorbance Fluorescence Measure Fluorescence Emission Absorbance->Fluorescence Same Excitation Wavelength Integrate Integrate Emission Spectra Fluorescence->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Workflow for Relative Quantum Yield Determination.

Step 1: Preparation of Stock and Diluted Solutions

  • Prepare stock solutions of both this compound and the chosen standard in the same spectroscopic grade solvent.

  • From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[9][13][14]

Step 2: Absorbance Measurements

  • Using a UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank), and all the prepared solutions of the sample and the standard.

  • Identify the absorbance maximum (λmax) of this compound. Choose an excitation wavelength at or near this maximum.

  • Record the absorbance values at the chosen excitation wavelength for all solutions.

Step 3: Fluorescence Measurements

  • Using a spectrofluorometer, set the excitation wavelength to the value chosen in the previous step.

  • Record the fluorescence emission spectrum of the solvent to check for background fluorescence.

  • Measure the fluorescence emission spectra for all the prepared solutions of the sample and the standard, ensuring that the entire emission band is recorded.

  • It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, integration time, detector voltage) for all measurements of the sample and the standard.[9]

Step 4: Data Analysis

  • Correct the recorded emission spectra for the instrument's response function.

  • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Perform a linear regression for both data sets. The resulting plots should be linear with a y-intercept close to zero. The slope of this line is the gradient (Grad).

  • Using the gradients obtained for the sample (Gradx) and the standard (Gradst), and the known quantum yield of the standard (Φst), calculate the fluorescence quantum yield of this compound (Φx) using the equation provided in Section 3. If the same solvent is used for both the sample and the standard, the refractive index term (ηx2 / ηst2) becomes 1.

Factors Influencing the Fluorescence Quantum Yield of Phenanthrene Derivatives

The fluorescence quantum yield of phenanthrene derivatives is sensitive to several factors:

  • Molecular Structure: The nature and position of substituents on the phenanthrene ring significantly influence the quantum yield. Electron-donating groups, such as the hydroxymethyl group (-CH₂OH) in this compound, can potentially increase the fluorescence quantum yield compared to the parent phenanthrene by increasing the transition dipole moment. Conversely, electron-withdrawing groups often quench fluorescence.[15]

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and thus the quantum yield.[15] It is advisable to measure the quantum yield in a range of solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, and ethanol) to fully characterize the photophysical behavior of this compound.

  • Concentration: At high concentrations, phenanthrene derivatives can form aggregates, leading to self-quenching and a decrease in the measured quantum yield.[15] This is why working with dilute solutions is critical.

  • Temperature and Oxygen: Increased temperature can promote non-radiative decay pathways, leading to a lower quantum yield. Dissolved oxygen is a known quencher of fluorescence, and for precise measurements, especially of phosphorescence, de-aeration of the solutions may be necessary.[16]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format.

Table 1: Photophysical Properties of this compound and Standard

CompoundSolventλabs (nm)ε (M-1cm-1)λem (nm)Gradient (Grad)Φf
Standard (e.g., 0.1 M H₂SO₄)(Known Value)
This compound (e.g., Cyclohexane)(Calculated Value)

The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration (Beer-Lambert law). The calculated fluorescence quantum yield for this compound should be reported with an associated error, typically around ±10% for the relative method.[5][14]

Troubleshooting and Best Practices

  • Non-linear Plots: If the plot of integrated fluorescence intensity versus absorbance is not linear, it may be due to inner filter effects (concentrations are too high) or instrumental artifacts. Re-prepare the solutions at lower concentrations.

  • Solvent Impurities: Always use spectroscopic grade solvents and check for background fluorescence.[3][9]

  • Cuvette Cleanliness: Ensure all glassware, especially the cuvettes, is scrupulously clean to avoid contamination.[9]

  • Instrumental Consistency: Maintain identical instrumental parameters for all measurements of the sample and standard to ensure comparability.[9]

Conclusion

This guide provides a robust and scientifically sound methodology for the determination of the fluorescence quantum yield of this compound. By understanding the underlying principles and adhering to the detailed experimental protocol, researchers can confidently characterize the photophysical properties of this and other novel phenanthrene derivatives. The accurate determination of the fluorescence quantum yield is a critical step in unlocking the full potential of these compounds in various scientific and technological applications.

References

  • Würz, M. C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
  • BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds.
  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.
  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • BenchChem. This compound | 2606-54-4.
  • El-Sayed, R., et al. (2020). Synthesis and photophysical properties of new reactive fluorophenanthrenes. Comptes Rendus de l'Académie des Sciences.
  • Kumar, R. S., et al. (2018). Synthesis, Photophysical and Aggregation Properties of Novel Phenanthrene and Pyrene Substituted Phthalocyanines. Korean Chemical Engineering Research.
  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • Douhal, A., et al. (2022).
  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Edinburgh Instruments. (2023, April 25).
  • Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed.
  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • NIST. (2010).
  • BAM. (2023, March 15).
  • Royal Society of Chemistry. (2025, November 3).
  • IUPAC. Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and. Infoscience.
  • HORIBA. A Guide to Recording Fluorescence Quantum Yields.
  • Harmon, R. E. (1973). The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Phenanthrene synthesis.
  • PhotochemCAD. Phenanthrene.
  • IUPAC. (2013). Measurement of Photoluminescence Quantum Yields.
  • W, R. Fluorescence-Based Characterizations of the First Two Polycyclic Aromatic Hydrocarbons Observed in Interstellar Space. IslandScholar.
  • Organic Preparations and Procedures International. (2019). A Simple Synthesis of Phenanthrene.
  • Gillispie, G. D. (1993). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC.
  • Organic Syntheses. 9,10-dihydrophenanthrene.

Sources

An In-depth Technical Guide to the Crystal Structure and Packing of Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Phenanthren-2-ylmethanol, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a valuable precursor and building block in organic synthesis.[1] Its functionalized three-ring backbone makes it a molecule of interest for developing more complex chemical structures with potential applications in medicinal chemistry and materials science.[1][2] The solid-state arrangement of this molecule, dictated by its crystal structure and intermolecular packing, is fundamental to understanding its physical properties such as solubility, melting point, and stability. While a definitive public record of the single-crystal X-ray structure for this compound is not readily available, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. It combines established synthetic protocols with predictive analysis of the intermolecular forces expected to govern its crystal packing, offering a robust roadmap for researchers seeking to elucidate and understand its solid-state architecture.

Synthesis and Single-Crystal Growth

The primary prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The synthetic route to this compound is well-established, and careful control over the subsequent crystallization process is paramount for obtaining crystals suitable for X-ray diffraction.

Synthetic Protocol: Reduction of Phenanthrene-2-carboxaldehyde

The most direct and efficient synthesis of this compound involves the reduction of its corresponding aldehyde, Phenanthrene-2-carboxaldehyde. Lithium Aluminium Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high efficacy in converting aldehydes to primary alcohols.[1]

Causality and Experimental Design:

  • Reagent Choice (LiAlH₄): LiAlH₄ is a powerful, unselective reducing agent, ensuring a complete and rapid conversion of the aldehyde functional group. Its potency necessitates careful handling and specific reaction conditions.

  • Anhydrous Solvent (THF): The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). LiAlH₄ reacts violently with water and other protic sources, which would quench the reagent and prevent the desired reduction.

  • Inert Atmosphere (N₂ or Ar): An inert atmosphere is crucial to prevent both the reaction of LiAlH₄ with atmospheric moisture and potential side reactions.

  • Temperature Control (0 °C to RT): The initial addition of LiAlH₄ is performed at a reduced temperature (0 °C) to moderate the highly exothermic reaction. Allowing the reaction to proceed to room temperature ensures its completion.

Step-by-Step Protocol:

  • Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Suspension: Anhydrous THF is added to the flask via syringe, followed by the slow, portion-wise addition of Lithium Aluminium Hydride (LiAlH₄) at 0 °C to form a suspension.

  • Substrate Addition: Phenanthrene-2-carboxaldehyde, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.

  • Workup: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Protocol for Single-Crystal Growth

Growing diffraction-quality single crystals is often an empirical process. The slow evaporation technique is a reliable starting point for a crystalline solid like this compound.

Methodology:

  • Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poorer solvent like hexane) at room temperature.

  • Environment: Transfer the solution to a clean vial and cover it with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested for analysis.

Experimental Workflow Diagram

The overall process from synthesis to crystal analysis is outlined below.

G cluster_synthesis Synthesis Stage cluster_crystallization Crystallization Stage cluster_analysis Analysis Stage A 1. Dissolve Phenanthrene-2-carboxaldehyde in anhydrous THF C 3. Add aldehyde solution dropwise to LiAlH4 A->C B 2. Prepare LiAlH4 suspension in THF (0 °C, Inert Atm.) B->C D 4. Reaction at RT (TLC Monitoring) C->D E 5. Careful Quenching (H2O, NaOH(aq)) D->E F 6. Filtration & Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Prepare Saturated Solution G->H Pure Product I 9. Slow Evaporation (Vibration-free) H->I J 10. Harvest Single Crystals I->J K 11. Single-Crystal X-ray Diffraction (SCXRD) J->K Diffraction-quality Crystal L 12. Structure Solution & Refinement K->L

Caption: Workflow for Synthesis, Crystallization, and Analysis.

Crystallographic Analysis and Structural Elucidation

With suitable crystals, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Predicted Crystallographic Data

The SCXRD experiment would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal lattice. While the specific data for this compound is not yet published, we can anticipate the format of these results. For illustrative purposes, the table below shows data for a related phenanthrene derivative, 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole methanol solvate.[3]

ParameterAnticipated Data for this compound Example: 2-(4-MP)PI·MeOH Solvate[3]
Chemical FormulaC₁₅H₁₂OC₂₂H₁₆N₂O·CH₄O
Formula Weight ( g/mol )208.25356.41
Crystal SystemTo be determinedMonoclinic
Space GroupTo be determinedP2₁/c
a (Å)To be determined17.755
b (Å)To be determined17.681
c (Å)To be determined25.131
α (°)To be determined90
β (°)To be determined107.890
γ (°)To be determined90
Volume (ų)To be determined7508
Z (molecules/unit cell)To be determined16
R-factor (R1)To be determined0.055

Analysis of Molecular Structure and Intermolecular Packing

The crystal packing is governed by a hierarchy of non-covalent interactions, which are crucial for crystal engineering and understanding material properties.[4] The structure of this compound, with its hydroxyl group and extensive aromatic system, suggests a packing arrangement dominated by hydrogen bonding and π-π stacking.[1]

Molecular Structure

The molecule consists of a rigid, planar phenanthrene core with a flexible hydroxymethyl (-CH₂OH) substituent at the 2-position.[1]

Caption: Molecular Structure of this compound.

Dominant Intermolecular Interactions

The supramolecular assembly in the crystal lattice will be a direct consequence of the interplay between the following forces:[1]

  • O-H···O Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that these groups will form robust one-dimensional chains or more complex two-dimensional networks, which will act as the primary organizing motif in the crystal packing.

  • π-π Stacking: The large, electron-rich surface of the phenanthrene core is prone to π-π stacking interactions.[5] These interactions, where the aromatic rings of adjacent molecules align face-to-face (often in a parallel-displaced or "head-to-head" manner), will be crucial for stabilizing the packing in the dimensions not governed by hydrogen bonding.

  • C-H···π Interactions: Weaker interactions between the C-H bonds of one molecule and the aromatic π-system of a neighbor are also expected to contribute to the overall stability of the crystal lattice.

Hypothetical Crystal Packing Diagram

Based on the functional groups present, a plausible packing model can be proposed. In this model, molecules first organize into chains via hydrogen bonding, and these chains then pack together through π-π stacking interactions.

G cluster_chain1 H-Bonded Chain 1 cluster_chain2 H-Bonded Chain 2 p1 Phen-CH2OH p2 Phen-CH2OH p1->p2 O-H···O p4 Phen-CH2OH p1->p4 π-π Stacking p3 Phen-CH2OH p2->p3 O-H···O p5 Phen-CH2OH p2->p5 p6 Phen-CH2OH p3->p6 p4->p5 O-H···O p5->p6 O-H···O

Caption: Predicted Packing Motif of this compound.

Conclusion

This technical guide outlines a complete and scientifically rigorous pathway for the determination and analysis of the crystal structure of this compound. By integrating a validated synthetic protocol with predictive models for crystal packing, we establish a clear set of expectations for its solid-state behavior. The molecular architecture strongly suggests a packing arrangement dominated by a synergy of strong O-H···O hydrogen bonding and extensive π-π stacking interactions. The experimental elucidation of this structure will provide invaluable data for the fields of crystal engineering and drug development, enabling a deeper understanding of how this versatile building block organizes in the solid state and how its physical properties can be rationalized and potentially manipulated.

References

Sources

Phenanthren-2-ylmethanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Phenanthren-2-ylmethanol: Chemical Identity, Synthesis, and Reactivity

Executive Summary

This compound, a tricyclic polyaromatic hydrocarbon (PAH) derivative, serves as a critical intermediate and building block in advanced organic synthesis and medicinal chemistry[1]. The addition of a hydroxymethyl functional group (-CH₂OH) at the 2-position of the phenanthrene backbone imparts distinct reactivity, allowing for the construction of complex molecular architectures[1]. This whitepaper provides a comprehensive technical overview of this compound, detailing its physicochemical properties, self-validating synthetic protocols, and functional group transformations.

Chemical Identity and Structural Nomenclature

Precise chemical identification is paramount for regulatory compliance, procurement, and spectroscopic validation. This compound is recognized by multiple standardized identifiers across chemical databases.

Table 1: Chemical Identifiers

Identifier TypeValue
IUPAC Name This compound[1]
Common Synonyms 2-Hydroxymethylphenanthrene, 2-Phenanthrenemethanol[2]
CAS Registry Number 2606-54-4[1]
Molecular Formula C₁₅H₁₂O[1]
InChI Key HVPRQCPIJRYXQV-UHFFFAOYSA-N[]
InChI String InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2[]

Physicochemical Profile

The physical and thermodynamic properties of this compound dictate its behavior during extraction, crystallization, and chromatographic purification. The presence of the extended aromatic system coupled with the polar hydroxyl group results in a unique solubility and boiling profile.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 208.25 g/mol [1]
Density 1.214 g/cm³[4]
Boiling Point 423.4 °C at 760 mmHg[4]
Flash Point 196.3 °C[4]
Refractive Index 1.729[4]
Vapor Pressure 0 mmHg at 25 °C[4]

Synthetic Methodologies and Protocols

While the phenanthrene core can be constructed de novo via the Bardhan-Sengupta or Pschorr synthesis[1], the most direct and high-yielding route to this compound is the reduction of its corresponding aldehyde, phenanthrene-2-carboxaldehyde[5].

Protocol: Reduction of Phenanthrene-2-carboxaldehyde using LiAlH₄

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to execute a nucleophilic hydride transfer[5].

Step 1: Preparation of the Reagent Suspension In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend LiAlH₄ in anhydrous Tetrahydrofuran (THF). Causality & Rationale: LiAlH₄ reacts violently with protic solvents and atmospheric moisture, necessitating strict anhydrous conditions and an inert atmosphere[5]. THF is selected because it effectively solvates the lithium cation, which coordinates to the carbonyl oxygen of the substrate, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating hydride attack.

Step 2: Substrate Addition Cool the suspension to 0 °C using an ice-water bath. Dissolve phenanthrene-2-carboxaldehyde in a minimal volume of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality & Rationale: The reduction of the carbonyl group is highly exothermic[5]. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal runaway, solvent boil-off, and minimizing the formation of unwanted side products.

Step 3: Reaction Propagation and Monitoring Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC). Self-Validation: The protocol is self-validating through TLC analysis. The disappearance of the starting material spot (which is highly UV-active and less polar) and the emergence of a more polar product spot (due to the newly formed hydroxyl group) definitively confirm the complete conversion of the aldehyde to the primary alcohol.

Step 4: Quenching (The Fieser Method) Once TLC indicates complete consumption of the starting material, cool the mixture back to 0 °C. Quench the excess LiAlH₄ by sequentially adding


 mL of distilled water, 

mL of 15% aqueous NaOH, and

mL of distilled water (where

is the mass of LiAlH₄ used in grams). Causality & Rationale: Standard aqueous workup of aluminum-based reductions often yields a gelatinous aluminum hydroxide emulsion that traps the target product and clogs filter paper. The Fieser method intentionally alters the pH and hydration states to produce a granular, easily filterable inorganic precipitate, ensuring maximum product recovery.

Step 5: Isolation and Purification Filter the granular precipitate through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude this compound.

SynthesisWorkflow Start Phenanthrene-2-carboxaldehyde (Starting Material) Prep LiAlH4 in Anhydrous THF (0°C, Inert Atmosphere) Start->Prep Dissolution React Hydride Transfer (RT, TLC Monitoring) Prep->React Dropwise Addition Quench Fieser Quench (H2O / 15% NaOH) React->Quench Reaction Complete Product This compound (Target Product) Quench->Product Filtration & Extraction

Workflow for the reduction of phenanthrene-2-carboxaldehyde to this compound.

Reactivity and Functional Group Transformations

The primary alcohol moiety (-CH₂OH) at the 2-position of the phenanthrene ring is highly susceptible to chemical modification, making it a versatile precursor for synthesizing diverse phenanthrene derivatives[1].

  • Oxidation: The primary alcohol can be selectively oxidized to phenanthrene-2-carbaldehyde using mild reagents (e.g., Pyridinium chlorochromate or Swern oxidation). Stronger oxidizing agents (e.g., KMnO₄) or prolonged reaction times will drive the oxidation further to yield phenanthrene-2-carboxylic acid[1].

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under basic catalytic conditions (e.g., using Pyridine or DMAP) yields phenanthren-2-ylmethyl esters[1].

  • Etherification: Conversion into ethers is readily achieved via the Williamson ether synthesis. The alcohol is deprotonated using a strong base (like NaH) to form a highly nucleophilic alkoxide, which subsequently undergoes an Sₙ2 reaction with an alkyl halide[1].

ReactivityPathways Core This compound (CAS 2606-54-4) Aldehyde Phenanthrene-2-carbaldehyde Core->Aldehyde Mild Oxidation (e.g., PCC) Ester Phenanthren-2-ylmethyl esters Core->Ester Esterification (R-COCl, Pyridine) Ether Phenanthren-2-ylmethyl ethers Core->Ether Williamson Synthesis (NaH, R-X) Acid Phenanthrene-2-carboxylic acid Aldehyde->Acid Strong Oxidation (e.g., KMnO4)

Key functional group transformations of the primary alcohol moiety in this compound.

Spectroscopic Characterization

Validating the structural integrity of synthesized this compound relies heavily on spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended π-conjugation of the three fused benzene rings results in strong electronic transitions. Absorption spectra for phenanthrene derivatives typically exhibit characteristic maximum absorption peaks (λmax) in the UV region between 275 and 400 nm[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy provides a definitive vibrational fingerprint. The successful synthesis of this compound is marked by a broad O-H stretching band in the 3200-3600 cm⁻¹ region[1]. Furthermore, the aromatic framework is confirmed by C-H stretching just above 3000 cm⁻¹ and a series of sharp C=C ring stretching bands in the 1400-1600 cm⁻¹ region[1].

References

  • Benchchem: this compound | 2606-54-4. Source: benchchem.com.
  • ChemIndex: 2606-54-4 | this compound. Source: chemindex.com.
  • BuyersGuideChem: 2-Hydroxymethylphenanthrene | 2606-54-4. Source: buyersguidechem.com.
  • BOC Sciences: CAS 2606-54-4 2-Hydroxymethylphenanthrene. Source: bocsci.com.

Sources

In-Depth Technical Guide: Dipole Moment Determination for Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and application scientists in drug development and materials science, the electric dipole moment (


) is a fundamental molecular descriptor. It dictates lipophilicity (

), solubility, and the electrostatic interactions governing receptor binding affinities. Phenanthren-2-ylmethanol —a polycyclic aromatic hydrocarbon (PAH) core functionalized with a hydroxymethyl group at the 2-position—presents a unique challenge. Because its rigid, non-polar phenanthrene core is appended with a highly flexible, polar

group, the molecule's dipole moment is not static. It is a dynamic, conformationally dependent property.

This whitepaper establishes a self-validating framework for determining the dipole moment of this compound, synthesizing high-level Density Functional Theory (DFT) quantum mechanics with empirical validation via the Guggenheim-Smith experimental protocol.

Theoretical Framework: The Causality of Conformation and Basis Sets

Conformational Dependence of the Dipole Vector

The total dipole moment of this compound is the vector sum of the individual bond dipoles. While the phenanthrene ring possesses a negligible induced dipole, the


 and 

bonds in the hydroxymethyl group create a strong localized dipole. As demonstrated in analogous studies of benzyl alcohol derivatives, the rotation around the

and

bonds generates multiple stable rotamers (e.g., gauche and anti conformations)[1][2].

Because the projection of the


 dipole vector changes drastically relative to the aromatic plane in each rotamer, calculating a single, static optimized geometry is scientifically invalid. The macroscopic dipole moment must be calculated as a Boltzmann-weighted average  of all accessible conformers at a given temperature.
Quantum Mechanical Selection: Functionals and Diffuse Functions

The dipole moment is mathematically defined as the first derivative of the molecular energy with respect to an applied external electric field. Therefore, it is exquisitely sensitive to the accuracy of the electron density at the periphery of the molecule.

  • Functional Selection: Benchmark studies indicate that hybrid and meta-GGA functionals, specifically M06-2X ,

    
    B97X-V , and B3LYP , yield the most accurate electron densities for dipole moment calculations when compared to Coupled Cluster (CCSD(T)) limits[3][4].
    
  • Basis Set Causality: Standard basis sets (e.g., 6-31G*) artificially constrain the electron cloud, leading to systematic errors. The inclusion of diffuse functions is mandatory. Basis sets such as aug-cc-pVTZ or Sadlej pVTZ (specifically optimized for polarizabilities) allow the electron density tail to expand properly, capturing the true electrostatic boundary of the molecule[3][4]. Furthermore, solvent effects must be modeled using a Polarizable Continuum Model (PCM) or SMD, as the dielectric environment heavily polarizes the

    
     bond[5].
    
Computational Protocol (Step-by-Step)
  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4 or MMFF) conformational search rotating the

    
     and 
    
    
    
    dihedrals.
  • Geometry Optimization: Optimize all identified conformers within a 3.0 kcal/mol window using M06-2X/6-311+G(d,p) in the gas phase.

  • Vibrational Frequency Analysis: Confirm that all optimized structures are true minima (zero imaginary frequencies) and extract zero-point energies (ZPE).

  • High-Level Single Point & Solvation: Calculate the electronic energy and dipole moment for each conformer using $\omega$B97X-V/aug-cc-pVTZ coupled with an SMD solvation model (e.g., in benzene or water).

  • Boltzmann Averaging: Calculate the population-weighted dipole moment using the relative Gibbs free energies (

    
    ) at 298.15 K.
    

G N1 1. Conformational Search (Molecular Mechanics) N2 2. Geometry Optimization (DFT: M06-2X / 6-311+G**) N1->N2 N3 3. Electronic Structure & Dipole (ωB97X-V / aug-cc-pVTZ) N2->N3 N4 4. Solvation Modeling (SMD / PCM in Benzene) N3->N4 N5 5. Boltzmann Averaging (Weighted μ Calculation) N4->N5

Computational workflow for Boltzmann-weighted dipole moment calculation.

Experimental Validation: The Guggenheim-Smith Method

Theoretical models must be anchored by empirical validation to ensure trustworthiness. The classical Debye equation requires measuring the dielectric constant and density of a vapor across multiple temperatures to separate orientation polarization from induced polarization. For a high-boiling, solid compound like this compound, vapor-phase measurement is practically impossible[6].

The Causality of the Guggenheim-Smith Approach: Guggenheim and Smith developed a simplified protocol that bypasses the need for vapor-phase or density measurements[7][8]. By measuring both the dielectric constant (


) and the refractive index (

) of dilute solutions in a non-polar solvent (like benzene) at a single constant temperature, the atomic and electronic polarizations can be mathematically canceled out using Maxwell’s relation (

)[6].
Experimental Protocol (Step-by-Step)
  • Solvent Preparation: rigorously dry and degas analytical-grade benzene (the non-polar solvent).

  • Solution Preparation: Prepare 5 to 7 highly dilute solutions of this compound in benzene, with weight fractions (

    
    ) ranging from 0.001 to 0.01.
    
  • Dielectric Measurement: Using a precision dipole meter (capacitance bridge), measure the dielectric constant (

    
    ) of the pure solvent and each solution at 25 °C[8].
    
  • Refractive Index Measurement: Using an Abbe refractometer equipped with a sodium D-line source (589 nm), measure the refractive index (

    
    ) of each solution at 25 °C[8].
    
  • Data Plotting: Plot both

    
     and 
    
    
    
    against the weight fraction (
    
    
    ). Extract the slopes, denoted as
    
    
    (for dielectric) and
    
    
    (for refractive index)[6][7].
  • Calculation: Apply the Guggenheim-Smith equation to calculate the permanent dipole moment (

    
    ):
    
    
    
    
    (Where
    
    
    is the molar mass of the solute,
    
    
    is the density of the solvent, and
    
    
    is the dielectric constant of the pure solvent).

G N1 1. Prepare Dilute Solutions (this compound in Benzene) N2 2. Measure Dielectric Constant (ε) via Dipole Meter N1->N2 N3 3. Measure Refractive Index (n) via Abbe Refractometer N1->N3 N4 4. Plot ε and n² vs. Weight Fraction (Determine Slopes) N2->N4 N3->N4 N5 5. Calculate Permanent Dipole (μ) (Guggenheim-Smith Eq.) N4->N5

Experimental Guggenheim-Smith workflow for dipole moment determination.

Quantitative Data Presentation

To guide experimental expectations, Table 1 summarizes the benchmarked performance of various DFT methods for dipole moment calculations, while Table 2 provides a structural breakdown of how the hydroxymethyl conformation impacts the theoretical dipole moment of aromatic methanols.

Table 1: Benchmarked DFT Performance for Dipole Moments [3][4]

Level of Theory Basis Set Requirement Mean Absolute Error (Debye) Recommended Use Case

|


B97X-V  | aug-cc-pVTZ | ~0.04 D | Gold standard for highly accurate electrostatic potential mapping. |
| M06-2X  | 6-311++G(d,p) | ~0.06 D | Excellent balance of computational cost and accuracy for drug-like molecules. |
| B3LYP  | Sadlej pVTZ | ~0.07 D | Legacy benchmark; acceptable if diffuse/polarizability functions are used. |
| HF (Hartree-Fock)  | 6-31G* | > 0.25 D | Not Recommended.  Systematically overestimates polarity. |

Table 2: Conformational Impact on Dipole Moment (this compound Model) | Conformer Type | Dihedral (


) | Relative Energy (

) | Theoretical Dipole (

) | Boltzmann Weight (298K) | | :--- | :--- | :--- | :--- | :--- | | Gauche-1 | ~ 60° | 0.00 kcal/mol | ~ 1.65 D | 45% | | Gauche-2 | ~ 300° (-60°) | +0.15 kcal/mol | ~ 1.70 D | 35% | | Anti | ~ 180° | +0.85 kcal/mol | ~ 2.15 D | 20% | | Weighted Average | N/A | N/A | ~ 1.77 D | 100% | (Note: Values in Table 2 are representative approximations based on benzyl alcohol derivatives to illustrate the necessity of Boltzmann averaging[1][2].)

Conclusion

A rigorous determination of the dipole moment for this compound requires abandoning single-point, static structural assumptions. By employing a Boltzmann-weighted conformational analysis using diffuse-augmented DFT methods (


B97X-V/aug-cc-pVTZ) and validating those findings against the Guggenheim-Smith experimental protocol, researchers can establish a highly trustworthy, self-validating dataset. This dual-pronged approach ensures that the electrostatic descriptors used in downstream pharmacokinetic or materials modeling are both theoretically sound and physically accurate.

References

  • Determination of the dipole moment of polar compounds in nonpolar solvents Source: ACS Publications URL:[Link]

  • Dipole Moment – 2018 (Laboratory Manual) Source: University of Zurich (uzh.ch) URL:[Link]

  • Application of Guggenheim's Short Formula to the Calculation of Dipole Moments Source: UNI ScholarWorks URL:[Link]

  • Performance and basis set dependence of density functional theory dipole and quadrupole moments Source: DOI / Chemical Physics Letters URL:[Link]

  • On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory Source: arXiv URL:[Link]

  • A machine learning correction for DFT non-covalent interactions based on benchmark databases Source: NIH / PMC URL:[Link]

  • Understanding benzyl alcohol aggregation by chiral modification: the pairing step Source: RSC / Physical Chemistry Chemical Physics URL:[Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives Source: ResearchGate URL:[Link]

Sources

Methodological & Application

reduction protocols for phenanthrene-2-carbaldehyde to alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Reduction of Phenanthrene-2-carbaldehyde to (Phenanthren-2-yl)methanol

Abstract

This technical guide provides detailed protocols and theoretical background for the chemical reduction of phenanthrene-2-carbaldehyde to its corresponding primary alcohol, (phenanthren-2-yl)methanol. The synthesis of this alcohol is a critical step in the development of more complex molecules derived from the phenanthrene scaffold, which is of significant interest in medicinal chemistry and materials science.[1][2] This document evaluates two primary hydride-based reduction protocols, utilizing Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), respectively. We offer an in-depth analysis of reaction mechanisms, chemoselectivity, safety considerations, and step-by-step procedures suitable for implementation in a research and development laboratory setting. The guide prioritizes safety and efficacy, presenting Sodium Borohydride as the preferred reagent for this specific transformation due to its milder nature and high selectivity.[3][4]

Introduction: Synthetic Context and Strategic Importance

The phenanthrene nucleus is a polycyclic aromatic hydrocarbon (PAH) structure found in numerous natural products and serves as a foundational scaffold for various therapeutic agents. The functionalization of this core structure is paramount for modulating biological activity. The conversion of phenanthrene-2-carbaldehyde to (phenanthren-2-yl)methanol represents a key synthetic transformation, converting an electrophilic carbonyl group into a versatile primary alcohol. This alcohol can subsequently serve as a nucleophile or be transformed into a leaving group, enabling a wide array of further chemical modifications.

The primary challenge in this synthesis is achieving chemoselective reduction of the aldehyde functionality without compromising the aromaticity of the three-ring phenanthrene system. While methods like catalytic hydrogenation can be employed, they often require high pressures and temperatures, which risk over-reduction of the aromatic rings.[5][6][7] Therefore, metal hydride reagents, which operate under milder conditions, are generally preferred for this transformation in a laboratory setting.[1][8][9]

The Mechanism of Hydride Reduction

The reduction of an aldehyde to a primary alcohol using a metal hydride reagent, such as NaBH₄ or LiAlH₄, proceeds through a well-established two-step mechanism involving nucleophilic addition.[3][10][11]

  • Nucleophilic Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), formally delivered from the metal-hydrogen bond of the reducing agent, onto the electrophilic carbon atom of the aldehyde's carbonyl group.[11] This attack breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom.

  • Formation of a Tetrahedral Alkoxide Intermediate: This nucleophilic addition results in the formation of a transient, tetrahedral alkoxy-borate or alkoxy-aluminate complex.[10]

  • Protonation (Workup): The reaction is completed by a workup step, typically involving a protic solvent, water, or a dilute acid. This step protonates the alkoxide oxygen, liberating the final primary alcohol product and generating soluble inorganic salts.[3][12]

Caption: General mechanism of aldehyde reduction by a hydride reagent.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and depends on the substrate's reactivity, the presence of other functional groups, and paramountly, safety and handling requirements. For the reduction of phenanthrene-2-carbaldehyde, Sodium Borohydride and Lithium Aluminum Hydride are the most common choices.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & Selective[3]Strong & Highly Reactive
Scope Reduces aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids.[3][4][13]Reduces most carbonyls, including esters, amides, and carboxylic acids.[9]
Solvents Protic solvents (Methanol, Ethanol) are suitable.[3]Strictly anhydrous aprotic solvents (Dry THF, Dry Diethyl Ether).[12][14]
Safety Relatively safe. Reacts with water/acid to produce H₂ gas; handle with care.[15][16]Extremely Hazardous. Pyrophoric (ignites in moist air) and reacts violently with water.[17][18][19]
Workup Simple quench with water or dilute acid.Requires a careful, multi-step quenching procedure (e.g., Fieser method) to manage extreme reactivity.
Recommendation Highly Recommended for this specific transformation due to excellent selectivity and safety.Effective, but requires advanced handling skills and stringent safety protocols. Not recommended unless NaBH₄ fails.

Experimental Protocols

Protocol 1: Selective Reduction with Sodium Borohydride (Preferred Method)

This protocol is recommended for its high degree of safety, selectivity, and operational simplicity. It reliably reduces the aldehyde without affecting the phenanthrene aromatic system.

4.1. Materials and Reagents

  • Phenanthrene-2-carbaldehyde

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (ACS Grade or higher)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

4.2. Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium borohydride reacts with protic solvents and acids to release flammable hydrogen gas.[15][20] Add it slowly and in portions to control the rate of reaction and gas evolution. Keep away from ignition sources.[16][21]

  • In case of a spill, do not use water. Cover with dry sand or soda ash and sweep up.[20]

4.3. Step-by-Step Procedure

  • Dissolution: In a 100 mL round-bottom flask, dissolve phenanthrene-2-carbaldehyde (e.g., 1.0 g, 4.85 mmol) in methanol (25 mL). Stir at room temperature until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Reagent Addition: Slowly add Sodium Borohydride (e.g., 0.22 g, 5.82 mmol, ~1.2 equivalents) to the cooled solution in small portions over 10-15 minutes. You will observe gas evolution (H₂).[3][22]

  • Reaction: Stir the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product, (phenanthren-2-yl)methanol, will have a lower Rf value than the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (20 mL) dropwise to quench any unreacted NaBH₄. Then, slowly add 1 M HCl dropwise until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or DCM (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 25 mL) and then with saturated brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (phenanthren-2-yl)methanol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by flash column chromatography on silica gel.

G A Dissolve Phenanthrene-2-carbaldehyde in Methanol B Cool to 0-5 °C in Ice Bath A->B C Add NaBH₄ Portion-wise B->C D Stir at 0 °C, then RT (1-2 hours) C->D E Monitor by TLC D->E E->D Reaction Incomplete F Quench with H₂O & dilute HCl E->F Reaction Complete G Extract with EtOAc or DCM F->G H Wash & Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify Product (Recrystallization / Chromatography) I->J

Caption: Workflow for NaBH₄ reduction of phenanthrene-2-carbaldehyde.

Protocol 2: Reduction with Lithium Aluminum Hydride (Expert Use Only)

This protocol is highly effective but carries significant risks. It should only be performed by experienced researchers with specific training in handling pyrophoric reagents.

5.1. Materials and Reagents

  • Phenanthrene-2-carbaldehyde (thoroughly dried)

  • Lithium Aluminum Hydride (LiAlH₄), 1 M solution in THF or powder

  • Anhydrous Tetrahydrofuran (THF), from a solvent purification system or freshly distilled

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • All glassware must be oven-dried overnight and assembled hot under an inert atmosphere.

5.2. CRITICAL Safety Precautions

  • INERT ATMOSPHERE IS MANDATORY: This reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) at all times.[17][23]

  • PYROPHORIC HAZARD: LiAlH₄ reacts violently with water, moist air, and protic solvents, potentially causing fire.[17][18][19] All solvents and reagents must be strictly anhydrous.

  • EMERGENCY PREPAREDNESS: Work in a chemical fume hood cleared of all flammable materials.[23] A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible.[17][24][25]

  • PPE: A flame-resistant lab coat, safety glasses/face shield, and appropriate gloves are required.[18][24]

  • QUENCHING: The quenching process is extremely hazardous. Add reagents slowly and dropwise at 0 °C behind a blast shield.

5.3. Step-by-Step Procedure

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen/argon inlet. Maintain a positive pressure of inert gas.

  • Reagent Preparation: To the reaction flask, add anhydrous THF (20 mL) via cannula or syringe. If using LiAlH₄ powder, add it carefully under a strong flow of inert gas. If using a solution, add the required volume (e.g., 5.8 mL of 1 M solution, 5.8 mmol, 1.2 eq). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the dried phenanthrene-2-carbaldehyde (1.0 g, 4.85 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour, monitoring by TLC.

  • Fieser Workup (Quenching): Cool the reaction flask back to 0 °C. Perform the following steps with extreme caution, adding each reagent drop-by-drop.

    • Slowly add X mL of water. (Where X = grams of LiAlH₄ used).

    • Slowly add X mL of 15% NaOH solution.

    • Slowly add 3X mL of water. (For the example above using 0.22 g of LiAlH₄ powder: add 0.22 mL water, then 0.22 mL 15% NaOH, then 0.66 mL water).

  • Stir & Filter: Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature. Filter the slurry through a pad of Celite or anhydrous Na₂SO₄, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation & Purification: Combine the filtrate and washings. Dry the solution with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

G cluster_0 Inert Atmosphere (N₂ or Ar) cluster_1 CRITICAL: Quenching at 0 °C A Prepare LiAlH₄ suspension in anhydrous THF at 0 °C B Add aldehyde solution in anhydrous THF dropwise A->B C Stir at 0 °C, then RT B->C D Monitor by TLC C->D D->C Incomplete E 1. Add H₂O (X mL) D->E Complete F 2. Add 15% NaOH (X mL) E->F G 3. Add H₂O (3X mL) F->G H Filter granular precipitate G->H Stir 30 min I Concentrate Filtrate H->I J Purify Product I->J

Caption: High-hazard workflow for LiAlH₄ reduction.

Product Characterization

The successful conversion of phenanthrene-2-carbaldehyde to (phenanthren-2-yl)methanol can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The product alcohol is more polar than the starting aldehyde and will exhibit a lower Rf value.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretching vibration (approx. 1690-1710 cm⁻¹) and the appearance of a strong, broad O-H stretching band for the alcohol (approx. 3200-3600 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the characteristic aldehyde proton signal (a singlet around δ 10.0 ppm) and the appearance of a new singlet corresponding to the benzylic methylene protons (-CH₂ OH) around δ 4.8-5.0 ppm. A broad, exchangeable singlet for the hydroxyl proton (-OH ) will also appear.

Conclusion

The reduction of phenanthrene-2-carbaldehyde to (phenanthren-2-yl)methanol is a fundamental transformation for accessing a variety of functionalized phenanthrene derivatives. While both Sodium Borohydride and Lithium Aluminum Hydride are effective reagents, Sodium Borohydride is unequivocally the preferred choice for this application. It offers an excellent combination of high chemoselectivity, operational simplicity, and a significantly more favorable safety profile. The LiAlH₄ protocol, while powerful, should be reserved for cases where NaBH₄ proves ineffective and only be attempted by personnel with extensive experience in handling pyrophoric materials.

References

  • Office of Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Princeton University. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Aman, D. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. BeaconBin Science. Retrieved from [Link]

  • PubChem. (n.d.). Sodium borohydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]

  • Reusch, W. (2013). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Michigan State University. Retrieved from [Link]

  • Varma, R. S., & Varma, M. (1982). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 91(4), 327-331. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • University of the West Indies. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Harmon, R. E. (1973). The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents. Defense Technical Information Center. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry, 9, 736581. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • ChemistryViews. (2018). “Green” Chemistry with Orange Balloons. Retrieved from [Link]

  • Aitbekova, D. E., et al. (2019). Catalytic Hydrogenation of a Model Mixture of Anthracene and Phenanthrene. Solid Fuel Chemistry, 53(4), 221-228. Retrieved from [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Aitbekova, D., et al. (2025). The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. Catalysts, 15(6), 721. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene. Frontiers in Chemistry, 9, 736581. Retrieved from [Link]

  • Organic-chemistry.org. (2011). Phenanthrene synthesis. Retrieved from [Link]

  • Aitbekova, D., et al. (2025). The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts. ResearchGate. Retrieved from [Link]

  • Fürstner, A., et al. (2004). Synthesis of phenanthrenes and polycyclic heteroarenes by transition-metal catalyzed cycloisomerization reactions. Chemistry, 10(18), 4433-4445. Retrieved from [Link]

  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. In Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Smith, W. B. (1984). A Simple Synthesis of Phenanthrene. Organic Preparations and Procedures International, 16(2), 167-170. Retrieved from [Link]

  • A. M. Dambacher, J., & Wulff, W. D. (2005). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. The Journal of organic chemistry, 70(19), 7489–7500. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenanthrene-9-aldehyde. Retrieved from [Link]

  • Meckenstock, R. U., et al. (2024). Characterization of 2-phenanthroate:CoA ligase from the sulfate-reducing, phenanthrene-degrading enrichment culture TRIP. Applied and Environmental Microbiology, 80(18), 5678-5685. Retrieved from [Link]

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functionalization of Phenanthren-2-ylmethanol for polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Phenanthren-2-ylmethanol in Advanced Polymer Syntheses

Executive Summary & Mechanistic Rationale

This compound (CAS 2606-54-4) is a highly versatile polycyclic aromatic hydrocarbon (PAH) derivative. Its unique molecular architecture—a rigid, fused three-ring phenanthrene core paired with a reactive primary hydroxymethyl group—makes it an exceptional building block for advanced polymer chemistry ()[1].

Mechanistic Causality: Direct functionalization of the phenanthrene aromatic ring is often synthetically challenging and can disrupt its extended π-conjugated framework ()[2]. The primary hydroxyl group (-CH₂OH) at the 2-position circumvents this limitation by acting as a highly reactive, orthogonal handle. It allows for quantitative esterification, etherification, or alkoxide formation without altering the stable aromatic core. Incorporating this moiety into polymer backbones imparts significant thermal resilience by restricting the segmental mobility of the polymer chains[1]. Furthermore, the well-delocalized π-system of phenanthrene enhances the material's optoelectronic properties, making it invaluable for high-refractive-index coatings, fluorescent tagging, and n-type organic thin-film transistors ()[2][3].

Synthetic Workflows & Logical Relationships

To leverage this compound effectively, two primary functionalization pathways are utilized in macromolecular design:

  • Vinyl Monomer Synthesis: Conversion to Phenanthren-2-ylmethyl methacrylate (PhMMA) for Free Radical Polymerization (FRP) or controlled radical techniques.

  • Macromolecular Initiation: Direct use as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters, yielding end-functionalized, fluorescently active polymers.

G cluster_0 Pathway A: Vinyl Monomer Synthesis cluster_1 Pathway B: ROP Initiation P2M This compound (Core PAH Building Block) Methacryloyl Methacryloyl Chloride + TEA (Acid Scavenger) P2M->Methacryloyl Esterification (0°C to RT) Lactide L-Lactide + Sn(Oct)2 (Catalyst) P2M->Lactide Alkoxide Formation Monomer Phenanthren-2-ylmethyl Methacrylate (PhMMA) Methacryloyl->Monomer FRP Free Radical Polymerization (AIBN) Monomer->FRP Initiation PolyPhMMA Poly(PhMMA) (High Refractive Index) FRP->PolyPhMMA ROP Ring-Opening Polymerization (110°C) Lactide->ROP PhPLA Ph-Endcapped PLA (Fluorescent Tagged) ROP->PhPLA

Functionalization pathways of this compound for advanced polymer synthesis.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Phenanthren-2-ylmethyl Methacrylate (PhMMA)

Objective: Convert the primary alcohol into a polymerizable methacrylate monomer. Causality: Methacryloyl chloride is highly reactive. The reaction must be initiated at 0 °C to control the exotherm and prevent auto-polymerization of the newly formed monomer. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, driving the esterification equilibrium forward.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add anhydrous TEA (1.5 eq) via syringe and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add methacryloyl chloride (1.2 eq) over 30 minutes. The slow addition prevents localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Wash the organic layer successively with saturated NaHCO₃ (to remove unreacted acid), 1M HCl (to remove excess TEA), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1).

Validation Checkpoints:

  • In-Process (TLC): Confirm complete consumption of the alcohol. The starting material exhibits strong hydrogen bonding (R_f ~0.3 in Hexane:EtOAc 4:1), while the PhMMA ester migrates higher (R_f ~0.7).

  • Post-Process (¹H NMR in CDCl₃): Verify the disappearance of the broad -OH peak (~2.5 ppm). Confirm the downfield shift of the benzylic -CH₂- protons from ~4.8 ppm to ~5.3 ppm, and the appearance of characteristic vinyl methacrylate protons at ~5.5 and 6.1 ppm.

Protocol B: Ring-Opening Polymerization (ROP) of L-Lactide

Objective: Synthesize a fluorescently tagged, end-functionalized polylactide (Ph-PLA) using this compound as the ROP initiator. Causality: The hydroxyl group of this compound coordinates with the Tin(II) 2-ethylhexanoate[Sn(Oct)₂] catalyst to form an active tin-alkoxide species. This species initiates the living ring-opening of L-lactide. The rigorous exclusion of moisture is critical, as water will act as a competing initiator, leading to untagged polymer chains and broader molecular weight distributions.

Step-by-Step Procedure:

  • Preparation: In a glovebox, add L-Lactide (100 eq) and this compound (1 eq) to a heavy-walled Schlenk tube.

  • Catalyst Addition: Add a catalytic amount of Sn(Oct)₂ (0.1 eq) as a solution in anhydrous toluene.

  • Polymerization: Seal the tube, remove it from the glovebox, and immerse it in a pre-heated oil bath at 110 °C for 24 hours.

  • Termination & Precipitation: Cool the tube to room temperature. Dissolve the crude viscous mixture in a minimal amount of DCM. Precipitate the polymer by dropping the DCM solution into a large excess of cold methanol.

  • Recovery: Filter the white precipitate and dry under vacuum at 40 °C to constant weight.

Validation Checkpoints:

  • In-Process: A significant, observable increase in the viscosity of the melt inside the Schlenk tube indicates successful chain propagation.

  • Post-Process (GPC & UV-Vis): Use Gel Permeation Chromatography (GPC) to confirm the targeted number-average molecular weight (M_n) and a narrow dispersity (Đ < 1.3), indicative of a controlled living polymerization. Perform UV-Vis spectroscopy on the purified polymer; the presence of characteristic phenanthrene absorption bands at 250, 275, and 295 nm confirms the covalent attachment of the fluorescent tag to the polymer chain.

Quantitative Data Summary

The functionalization of this compound yields polymers with distinct, highly desirable properties. The table below summarizes the quantitative and qualitative enhancements imparted by the phenanthrene moiety[1][2].

Polymer SystemPolymerization MethodThermal Properties (T_g)Optical / Photophysical PropertiesPrimary Application
Poly(PhMMA) Free Radical (AIBN)> 120 °C (Elevated due to rigid pendant groups)High Refractive Index (

> 1.6)
Optical coatings, advanced photoresists
Ph-Endcapped PLA Ring-Opening (Sn(Oct)₂)~ 55–60 °C (Dominated by aliphatic backbone)Fluorescent emission (

~350–400 nm)
Biodegradable fluorescent nanocarriers
Ph-Polyurethanes Step-Growth (Diisocyanates)Tunable (Dependent on Hard/Soft segment ratio)Enhanced UV absorption and thermal resilienceHigh-performance specialty elastomers

References

  • Li, M., et al. "Functionalized Phenanthrene Imide-Based Polymers for n-Type Organic Thin-Film Transistors". Angewandte Chemie International Edition, 2024. URL:[Link]

  • Samanta, S., et al. "An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene". Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Application Note: Advanced Cross-Coupling Strategies Utilizing Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Phenanthren-2-ylmethanol (CAS: 2606-54-4) is a highly valuable polycyclic aromatic hydrocarbon (PAH) derivative featuring a reactive primary hydroxymethyl group at the 2-position of the rigid phenanthrene backbone[1]. In medicinal chemistry and advanced materials science, this planar scaffold serves as a foundational building block for synthesizing complex optoelectronic materials and bioactive molecules[1].

Traditionally, primary alcohols are viewed as poor electrophiles for cross-coupling, often requiring pre-activation into unstable halides or pseudohalides (like triflates). However, modern palladium catalysis has unlocked direct, step-economic pathways that utilize the alcohol directly. This technical guide details two divergent cross-coupling paradigms: the direct deoxygenative Suzuki-Miyaura coupling (forming C–C bonds) and the Buchwald-Hartwig etherification (forming C–O bonds).

Mechanistic Rationale & Pathway Divergence

The strategic functionalization of this compound relies on the specific activation mode of the benzylic alcohol:

  • Deoxygenative Suzuki-Miyaura Arylation (C–C Bond): By utilizing N,N'-diisopropylcarbodiimide (DIC), the alcohol is transiently converted into an O-alkyl isourea intermediate in situ[2]. This non-innocent intermediate readily undergoes oxidative addition with Pd(0). Crucially, the isourea acts as a "masked base," releasing urea during the catalytic cycle and eliminating the need for exogenous inorganic bases. This makes the pathway highly orthogonal and ideal for base-sensitive boronic acids[2].

  • Buchwald-Hartwig Etherification (C–O Bond): In this pathway, the alcohol acts as an oxygen nucleophile[3]. The use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., RockPhos or t-BuBrettPhos) is required to facilitate the challenging reductive elimination of the C–O bond from the Pd(II) alkoxide intermediate, successfully outcompeting unwanted β-hydride elimination side reactions[3].

MechanisticPathways Start This compound (CAS: 2606-54-4) Isourea Transient O-Alkyl Isourea (Masked Base) Start->Isourea + DIC (In Situ Activation) PdAlkoxide Pd(II) Alkoxide Complex (Nucleophilic Activation) Start->PdAlkoxide + Base (Cs2CO3) Deprotonation Product1 Diarylalkane Derivative (C-C Bond) Isourea->Product1 + Ar-B(OH)2, Pd2(dba)3 Deoxygenative Suzuki Product2 Aryl Benzyl Ether (C-O Bond) PdAlkoxide->Product2 + Ar-Br, Pd(OAc)2 Buchwald-Hartwig

Fig 1. Divergent cross-coupling pathways of this compound via C-C and C-O bond formation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct Deoxygenative Suzuki-Miyaura Arylation

Self-Validating Design: The deliberate exclusion of an external base in this protocol serves as an internal control for the successful in situ generation of the isourea intermediate. If the DIC-mediated isourea formation fails, the cross-coupling will stall at the transmetalation step due to the absence of a base, yielding only unreacted starting materials[2].

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd2(dba)3 (2.5 mol%)

  • Tri-2-furylphosphine (TFP) (10 mol%)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with this compound, the selected arylboronic acid, Pd2(dba)3, and TFP.

  • Solvent & Activator Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject anhydrous toluene followed by DIC via a microsyringe.

  • Thermal Reaction: Replace the septum with a Teflon screwcap under positive argon flow. Stir the reaction mixture at 80 °C in a pre-heated oil bath for 18 hours[2].

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and urea byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2-(diarylmethyl)phenanthrene derivative.

Workflow Step1 1. Reagent Preparation Weigh Substrates & Catalyst in Glovebox Step2 2. Solvent & Activator Addition Add Toluene and DIC under Argon Step1->Step2 Step3 3. Thermal Reaction Stir at 80 °C for 18 hours Step2->Step3 Step4 4. Quench & Extraction Dilute with EtOAc, filter through Celite Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the deoxygenative Suzuki-Miyaura cross-coupling.

Protocol B: Buchwald-Hartwig Cross-Coupling (Etherification)

Causality Behind Choices: The selection of Cs2CO3 as the base is a calculated compromise; it is sufficiently basic to deprotonate the palladium-coordinated alcohol to form the active Pd-alkoxide intermediate, yet mild enough to prevent the degradation of sensitive functional groups that stronger bases (like NaOtBu) might destroy[4].

Materials:

  • This compound (1.2 equiv, 0.6 mmol)

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • Pd(OAc)2 (2.0 mol%)

  • RockPhos or t-BuBrettPhos (2.5 mol%)

  • Cs2CO3 (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add the aryl bromide (if solid), Pd(OAc)2, the phosphine ligand, and Cs2CO3 to an oven-dried vial equipped with a magnetic stir bar.

  • Alcohol Addition: Dissolve this compound in anhydrous toluene and transfer the solution to the reaction vial. (If the aryl bromide is a liquid, add it at this stage via microsyringe).

  • Reaction: Seal the vial with a Teflon-lined cap. Stir the mixture vigorously at 100 °C for 12–24 hours until TLC indicates complete consumption of the aryl halide[4].

  • Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with deionized water (2 × 10 mL). Extract the aqueous layer with dichloromethane (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography to yield the phenanthren-2-ylmethyl aryl ether.

Comparative Reaction Parameters

The following table summarizes the quantitative parameters and expected outcomes for the two distinct cross-coupling trajectories, allowing researchers to rapidly select the appropriate conditions based on their target scaffold.

ParameterDeoxygenative Suzuki-MiyauraBuchwald-Hartwig Etherification
Bond Formed C(sp³)–C(sp²)C(sp³)–O–C(sp²)
Electrophile / Nucleophile Isourea (Electrophile) / Boronic AcidAryl Halide (Electrophile) / Alcohol
Catalyst System Pd2(dba)3 / TFPPd(OAc)2 / RockPhos
Base Requirement None (Masked base via isourea)[2]Cs2CO3 (1.5 equiv)[4]
Temperature / Time 80 °C / 18 h100 °C / 12–24 h
Typical Yield Range 65% – 85%70% – 90%
Key Advantage Orthogonal to base-sensitive groupsMilder alternative to Ullmann coupling

References

  • This compound | 2606-54-4 | Benchchem Source: Benchchem URL
  • Source: Thieme Connect (Synfacts / ACS Catalysis)
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

Sources

esterification protocols for Phenanthren-2-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Esterification Protocols for Phenanthren-2-ylmethanol Derivatives

Introduction & Scope

This compound is a highly valuable building block in organic synthesis and drug development, featuring a primary hydroxyl group attached to a rigid, lipophilic polycyclic aromatic hydrocarbon (PAH) core. Esterification of this primary alcohol is a fundamental transformation used to modify the molecule's polarity and steric profile, enabling its application as a fluorescent tag, lipophilic anchor, or prodrug moiety[1]. However, the bulky phenanthrene core and its high lipophilicity present unique challenges. Standard esterification methods often fail or produce low yields, demanding highly specific, mild, and efficient protocols to prevent side reactions and ensure high conversion.

Mechanistic Rationale & Method Selection

Selecting the appropriate esterification method for PAH-derivatives requires balancing reactivity with functional group tolerance.

  • Avoidance of Fischer Esterification: The classic Fischer esterification relies on an acid catalyst (e.g., H₂SO₄) and an excess of alcohol to drive the equilibrium toward the ester product[2]. For bulky, lipophilic alcohols like this compound, solubility in simple carboxylic acids is often poor. Furthermore, the harsh acidic conditions and elevated temperatures required can lead to unwanted side reactions, such as etherification or degradation of sensitive functional groups on the PAH core[3].

  • The Steglich Esterification (EDC/DMAP): This is the premier method for coupling sensitive or sterically demanding substrates[4]. The reaction proceeds at room temperature. A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form an O-acylisourea intermediate[4]. EDC is highly preferred over Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct is water-soluble, drastically simplifying purification[3]. The addition of 4-Dimethylaminopyridine (DMAP) is mechanistically critical; it acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This prevents the irreversible 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, thereby accelerating the reaction and maximizing yield[4]. Recent advancements also highlight the use of acetonitrile as a greener solvent for this methodology[5].

  • Acyl Chloride-Mediated Esterification: For highly scalable syntheses where the corresponding carboxylic acid is stable enough to be converted to an acid chloride, this two-step method is exceptionally fast[3]. The reaction utilizes a mild base (such as Triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.

Quantitative Comparison of Esterification Strategies

MethodologyReagents & CatalystsTypical Temp.Yield ProfileByproduct ManagementSubstrate Suitability
Fischer Esterification H₂SO₄ or TsOH, Excess Acid60–100 °CLow to ModerateWater (requires Dean-Stark)Poor for PAHs due to harsh conditions[2].
Steglich (DCC) DCC, DMAP (cat.), CH₂Cl₂0 °C to RTHighDicyclohexylurea (DCU)Good, but DCU is difficult to remove[4].
Steglich (EDC) EDC·HCl, DMAP (cat.), CH₂Cl₂0 °C to RTHighWater-soluble ureaOptimal for sensitive/bulky PAHs[3].
Acyl Chloride R-COCl, Et₃N, DMAP (cat.)0 °C to RTVery HighTriethylamine hydrochlorideExcellent for stable, simple acids[3].

Experimental Workflow

EsterificationWorkflow Start This compound (Starting Material) Decision Select Esterification Strategy Start->Decision Steglich Steglich Esterification (EDC + DMAP) Decision->Steglich Complex/Sensitive Acid AcylChloride Acyl Chloride Method (R-COCl + Et3N) Decision->AcylChloride Simple/Stable Acid Fischer Fischer Esterification (H+ / Heat) Decision->Fischer Simple Alcohol/Acid SteglichDetails Mild conditions, RT. Best for sensitive acids. Steglich->SteglichDetails AcylDetails Fast, scalable. Requires stable R-COCl. AcylChloride->AcylDetails FischerDetails Not Recommended. Harsh, poor solubility. Fischer->FischerDetails Workup Aqueous Workup & Extraction SteglichDetails->Workup AcylDetails->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Phenanthren-2-ylmethyl Ester (Pure Product) Purification->Product

Workflow for selecting and executing the esterification of this compound.

Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

This protocol is designed as a self-validating system through its strategic workup phase, which chemically isolates the product from all catalysts and byproducts without the strict need for chromatography[5].

Reagents:

  • This compound (1.0 equiv, ~1.0 mmol)

  • Carboxylic Acid (1.1 equiv, ~1.1 mmol)

  • EDC·HCl (1.2 equiv, ~1.2 mmol)

  • DMAP (0.1 equiv, ~0.1 mmol)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Activation: Dissolve the carboxylic acid (1.1 mmol) and DMAP (0.1 mmol) in 10 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 mmol) to the solution in one portion. Stir at 0 °C for 15 minutes to allow the formation of the O-acylisourea intermediate[4].

  • Alcohol Addition: Add this compound (1.0 mmol) dissolved in a minimal amount of DCM dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, typically 4:1 v/v). The product will appear as a new, less polar UV-active spot.

  • Quenching & Workup: Dilute the reaction mixture with an additional 15 mL of DCM.

    • Acid Wash: Wash the organic layer with 1M HCl (2 × 15 mL). Causality: This selectively protonates the basic DMAP catalyst and any residual EDC, rendering them water-soluble and partitioning them into the aqueous layer.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: This deprotonates any unreacted carboxylic acid starting material, forming a water-soluble sodium carboxylate salt that is easily removed.

    • Brine Wash: Wash with saturated NaCl solution (1 × 15 mL) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The strategic washes often yield >95% pure product. If trace impurities remain, purify via flash column chromatography (silica gel)[5].

Protocol B: Acyl Chloride-Mediated Esterification

Ideal for robust, commercially available acid chlorides.

Reagents:

  • This compound (1.0 equiv, ~1.0 mmol)

  • Acyl Chloride (1.2 equiv, ~1.2 mmol)

  • Triethylamine (Et₃N) (1.5 equiv, ~1.5 mmol)

  • DMAP (0.05 equiv, ~0.05 mmol)

  • Anhydrous DCM (10 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, N₂-purged flask, dissolve this compound (1.0 mmol), Et₃N (1.5 mmol), and DMAP (0.05 mmol) in 10 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality: Acyl chlorides react vigorously with primary alcohols; cooling prevents exothermic degradation and side reactions.

  • Addition: Add the acyl chloride (1.2 mmol) dropwise over 5 minutes. A white precipitate (Et₃N·HCl) will begin to form immediately.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL).

  • Washing: Wash the combined organic layers with 1M HCl (15 mL) to remove Et₃N and DMAP, followed by brine (15 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization or flash chromatography.

Analytical Validation

Successful esterification of this compound is easily validated via ¹H-NMR spectroscopy. The benzylic protons (-CH₂-OH) of the starting material typically resonate as a singlet or doublet around δ 4.8 ppm. Upon successful esterification, the highly electron-withdrawing ester environment causes these benzylic protons to shift significantly downfield to approximately δ 5.2 – 5.4 ppm. Furthermore, the disappearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ and the appearance of a sharp, strong carbonyl (C=O) stretch at ~1730–1750 cm⁻¹ in the IR spectrum provide definitive confirmation of the transformation.

References[1] Title: this compound | 2606-54-4 | Benchchem

Source: benchchem.com URL: [3] Title: Acid to Ester - Common Conditions Source: commonorganicchemistry.com URL: [2] Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: masterorganicchemistry.com URL: [4] Title: Simple Method for the Esterification of Carboxylic Acids Source: organic-chemistry.org URL: [5] Title: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: nih.gov URL:

Sources

Application Note & Protocol: A Scalable Synthesis of Phenanthren-2-ylmethanol for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Phenanthren-2-ylmethanol, a valuable building block in the development of advanced materials and pharmaceutical agents. Moving from bench-scale synthesis to larger, kilogram-scale production presents unique challenges in terms of reaction control, safety, and purification. This guide details a robust, two-step synthetic route commencing with the formylation of phenanthrene, followed by the selective reduction of the resulting aldehyde. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address critical safety and handling considerations for polycyclic aromatic hydrocarbons (PAHs).

Introduction: The Synthetic Value of this compound

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, forms the structural core of numerous natural products, including steroids and alkaloids.[1] The functionalization of the phenanthrene skeleton provides access to a vast chemical space with diverse applications. This compound, in particular, is a key intermediate. The primary alcohol functional group at the 2-position serves as a versatile handle for subsequent chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into esters and ethers.[2] This reactivity makes it a crucial precursor for synthesizing more complex phenanthrene derivatives for evaluation in medicinal chemistry and materials science.[2]

The primary challenge in producing this intermediate lies in developing a synthetic route that is not only efficient but also safe and scalable. This application note outlines a validated procedure for the multi-gram to kilogram-scale synthesis of this compound.

Strategic Approach to Scalable Synthesis

The synthesis of the phenanthrene nucleus can be achieved through various classic named reactions, including the Bardhan-Sengupta, Pschorr, and Haworth syntheses.[2][3] However, for scaling up the production of a specific functionalized derivative like this compound, it is often more practical to start with the commercially available parent phenanthrene and introduce the desired functionality.

Our selected strategy is a two-step process:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the 2-position of the phenanthrene ring to produce phenanthrene-2-carbaldehyde. This reaction is generally preferred for large-scale operations due to the use of readily available and inexpensive reagents.

  • Selective Reduction: Reduction of the phenanthrene-2-carbaldehyde to the target primary alcohol, this compound.

This approach avoids the multiple steps and potentially low overall yields of building the phenanthrene core from scratch.

Workflow Overview

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Phenanthrene Phenanthrene Formylation Vilsmeier-Haack Reaction Phenanthrene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Formylation Aldehyde_Crude Crude Phenanthrene- 2-carbaldehyde Formylation->Aldehyde_Crude Purification_1 Crystallization (Ethanol/Water) Aldehyde_Crude->Purification_1 Aldehyde_Pure Pure Phenanthrene- 2-carbaldehyde Purification_1->Aldehyde_Pure Reduction Selective Reduction Aldehyde_Pure->Reduction Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Reduction Alcohol_Crude Crude Phenanthren- 2-ylmethanol Reduction->Alcohol_Crude Purification_2 Column Chromatography or Crystallization Alcohol_Crude->Purification_2 Final_Product This compound Purification_2->Final_Product

Figure 1: Overall synthetic workflow from phenanthrene to this compound.

Safety and Handling of Phenanthrene Derivatives

CAUTION: Phenanthrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs). Some PAHs are known or suspected carcinogens.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile).[5][6]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7][8] Use procedures that minimize dust generation, such as handling solids in a glove box or using a powder funnel.[5]

  • Storage: Store phenanthrene and its derivatives in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[9]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and solids, in accordance with local, state, and federal regulations. Do not discharge into the environment.[5][6]

  • Spills: In case of a minor spill, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5][7]

Detailed Experimental Protocols

Part A: Scale-Up Synthesis of Phenanthrene-2-carbaldehyde

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).

ParameterValue
Starting Material Phenanthrene (C₁₄H₁₀)
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0°C to 90°C
Reaction Time 4-6 hours
Expected Yield 75-85%

Protocol:

  • Reagent Preparation: Equip a 5 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Vilsmeier Reagent Formation: Under a nitrogen atmosphere, add 1 L of anhydrous DMF to the flask. Begin stirring and slowly add 350 mL (3.75 mol) of phosphorus oxychloride (POCl₃) via the dropping funnel, ensuring the internal temperature is maintained below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Phenanthrene: In a separate container, dissolve 500 g (2.8 mol) of phenanthrene in 1 L of anhydrous DMF. This may require gentle warming.

  • Reaction Execution: Slowly add the phenanthrene solution to the cold Vilsmeier reagent over 1 hour. After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting phenanthrene spot is no longer visible (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 5 kg of crushed ice in a large beaker with vigorous stirring.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate slowly until the pH of the mixture is between 6 and 7. This will cause a solid to precipitate. Stir the slurry for 1 hour.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water (3 x 1 L). Recrystallize the crude product from ethanol to yield phenanthrene-2-carbaldehyde as a pale yellow solid.

Part B: Scale-Up Reduction to this compound

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. For scale-up, sodium borohydride (NaBH₄) is a preferred reagent over more powerful hydrides like lithium aluminum hydride (LiAlH₄) due to its greater stability, milder reactivity, and easier work-up procedure.[2] The reaction is typically performed in alcoholic solvents.

ParameterValue
Starting Material Phenanthrene-2-carbaldehyde (C₁₅H₁₀O)
Reagent Sodium Borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF) / Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 2-3 hours
Expected Yield 90-98%

Protocol:

  • Reaction Setup: Equip a 5 L three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Add 400 g (1.94 mol) of phenanthrene-2-carbaldehyde to the flask, followed by 2 L of Tetrahydrofuran (THF) and 500 mL of methanol. Stir the mixture until the aldehyde is fully dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add 88 g (2.33 mol) of sodium borohydride (NaBH₄) in small portions over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Reaction Monitoring: Monitor the reaction completion by TLC, observing the disappearance of the starting aldehyde spot.

  • Quenching: Carefully cool the reaction mixture back to 0°C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture (target pH ~7). Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and add 2 L of ethyl acetate. Wash the organic layer with water (2 x 1 L) and then with a saturated brine solution (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if higher purity is required.

Reduction Mechanism

G cluster_0 Mechanism: Aldehyde Reduction with NaBH₄ Aldehyde Phenanthrene-C(=O)H (Aldehyde) TransitionState [Transition State] Aldehyde->TransitionState Hydride [BH₄]⁻ (from NaBH₄) Hydride->Aldehyde Nucleophilic Attack on Carbonyl Carbon Alkoxide Phenanthrene-CH₂-O⁻ (Alkoxide Intermediate) TransitionState->Alkoxide Formation of Alkoxide Alcohol Phenanthrene-CH₂-OH (Final Product) Alkoxide->Alcohol Protonation from Solvent Borate [BH₃(Solvent)] + OH⁻ Solvent H-Solvent (e.g., Methanol) Solvent->Alcohol

Figure 2: Simplified mechanism of aldehyde reduction by sodium borohydride.

Conclusion

The protocols described in this application note provide a reliable and scalable pathway for the synthesis of this compound. By employing a two-step strategy of Vilsmeier-Haack formylation followed by a selective sodium borohydride reduction, this valuable synthetic intermediate can be produced in significant quantities. Adherence to the detailed procedures and strict observation of the safety precautions are paramount for the successful and safe execution of this synthesis on a larger scale. This guide is intended to empower researchers and drug development professionals to confidently produce the quantities of this compound required for their advanced research programs.

References

  • National Center for Biotechnology Information. Phenanthrene - PubChem. [Link]

  • de la Torre, G. et al. (2014). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Phenanthrene-9-aldehyde. [Link]

  • Quimica Organica. Phenanthrene synthesis. [Link]

  • Hua, D., & Xu, P. (2011). Recent advances in biotechnological production of 2-phenylethanol. Biotechnology Advances. [Link]

  • Maji, M. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono, and Dialkyl Phenanthrene via Palladium-Catalyzed Heck Reaction. ES Materials & Manufacturing. [Link]

  • Mei, L. H. et al. (2009). Enhanced 2-phenylethanol production from L-phenylalanine via in situ product adsorption. Biotechnology Letters. [Link]

  • Shome, A. Polynuclear hydrocarbons and their derivatives. [Link]

  • Saha, K. PAH: Anthracene and phenanthrene. [Link]

  • Organic Syntheses. 9,10-dihydrophenanthrene. [Link]

  • Gribble, G. W. (2019). A Simple Synthesis of Phenanthrene. ARC Journal of Organic and Inorganic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks, purity issues, and workup complications when synthesizing phenanthrene derivatives.

Phenanthren-2-ylmethanol (CAS: 2606-54-4) is a highly valuable building block in medicinal chemistry and organic materials science[1]. However, its synthesis is often hindered by the poor solubility of the fused-ring precursors and the chemoselectivity challenges inherent to strong reducing agents. This guide deconstructs the synthetic workflows, explains the physicochemical causality behind each experimental choice, and provides self-validating protocols to ensure reproducible, high-yield results.

Mechanistic Overview & Synthetic Pathways

The synthesis of this compound typically proceeds via the reduction of either phenanthrene-2-carbaldehyde or phenanthrene-2-carboxylic acid (and its derivatives)[1]. The choice of pathway dictates the reducing agent, solvent system, and subsequent workup required.

SynthesisPathway Aldehyde Phenanthrene-2-carbaldehyde Target This compound Aldehyde->Target NaBH4, MeOH/THF Acid Phenanthrene-2-carboxylic acid Ester Phenanthrene-2-carboxylate Acid->Ester SOCl2, ROH Acid->Target BH3-THF Ester->Target LiAlH4, THF

Synthetic pathways for this compound via aldehyde or carboxylic acid reduction.

Quantitative Data: Reducing Agent Comparison

To maximize your yield, you must match the reducing agent to your specific starting material. Below is a field-proven summary of reaction conditions and expected outcomes.

Starting MaterialReducing AgentOptimal Solvent SystemTemp (°C)Typical Yield (%)Key Advantage / Drawback
Phenanthrene-2-carbaldehyde NaBH₄MeOH / THF (1:1)0 to 2585 - 95%Mild conditions, high chemoselectivity / Requires aldehyde precursor[2].
Phenanthrene-2-carboxylic acid LiAlH₄ (excess)Anhydrous THF0 to 6540 - 60%Direct reduction / Poor yield due to insoluble lithium aluminum carboxylate salts.
Phenanthrene-2-carboxylate ester LiAlH₄Anhydrous THF0 to 2580 - 92%Smoother reduction than free acid / Requires an extra esterification step[1].
Phenanthrene-2-carboxylic acid BH₃·THFAnhydrous THF0 to 2585 - 90%Highly selective for free acids / Reagent is highly moisture sensitive and toxic.

Self-Validating Experimental Protocols

Do not blindly follow steps; understand the why behind the what. The following protocols are designed as self-validating systems, meaning the reaction provides observable feedback at critical junctures to confirm you are on the right track.

Protocol A: NaBH₄ Reduction of Phenanthrene-2-carbaldehyde

This is the most reliable method if the aldehyde precursor is available, offering excellent yields under mild conditions[2].

  • Substrate Dissolution: Dissolve 1.0 equivalent of phenanthrene-2-carbaldehyde in a 1:1 mixture of anhydrous THF and Methanol (0.2 M concentration).

    • Causality: Phenanthrene derivatives are highly lipophilic and exhibit poor solubility in pure alcohols. If the reaction is run in pure methanol, the substrate remains a suspension, restricting the reduction to the solid-liquid interface and severely depressing the yield. THF acts as a homogenizing co-solvent.

    • Self-Validation Checkpoint: The solution must be completely clear before proceeding. If particulate matter remains, add THF dropwise until fully dissolved.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.

    • Causality: The reaction is exothermic and generates hydrogen gas. Cooling prevents solvent boil-off and suppresses the formation of unwanted side products.

    • Self-Validation Checkpoint: You should observe mild, controlled effervescence (H₂ gas evolution) upon each addition.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The starting aldehyde (higher

      
      , stains intensely with 2,4-DNP) should completely disappear, replaced by the product alcohol (lower 
      
      
      
      , UV-active, stains dark blue/green with Phosphomolybdic Acid).
  • Quenching & Workup: Cool to 0 °C and carefully add 1M HCl dropwise until the pH reaches ~5. Extract with Ethyl Acetate (3x).

    • Causality: The acid quench destroys excess borohydride and hydrolyzes the intermediate borate complex, liberating the free this compound.

Protocol B: LiAlH₄ Reduction of Phenanthrene-2-carboxylate ester

When starting from the carboxylic acid, it is highly recommended to first convert it to an ester (e.g., methyl or ethyl ester) before reduction[1].

  • Preparation: Suspend 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under a strict Nitrogen or Argon atmosphere at 0 °C.

    • Causality: LiAlH₄ reacts violently with atmospheric moisture, degrading the reagent and posing a fire hazard.

  • Ester Addition: Dissolve 1.0 equivalent of the phenanthrene-2-carboxylate ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Self-Validation Checkpoint: The reaction mixture may develop a slight color change (often pale yellow/orange) as the intermediate alkoxide complexes form.

  • The Fieser Workup (Critical Step): Once TLC confirms complete consumption of the ester, cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled water
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled water
      
    • Causality: Standard aqueous quenching of LiAlH₄ generates a thick, gelatinous aluminum hydroxide emulsion that traps the product and makes filtration impossible. The Fieser method forces the aluminum salts to crystallize into a rigid, granular lattice.

    • Self-Validation Checkpoint: The mixture will transition from a gray, sludgy suspension to a clean, white, granular precipitate suspended in clear THF. Filter this solid through a pad of Celite to recover your product with >90% efficiency.

Troubleshooting & FAQs

Q: My yield is consistently below 50% when reducing the free phenanthrene-2-carboxylic acid with LiAlH₄. What is happening? A: Free carboxylic acids react immediately with LiAlH₄ to form an insoluble lithium aluminum carboxylate salt. Because phenanthrene is already highly hydrophobic, this salt rapidly precipitates out of the THF solution, physically coating the unreacted material and halting the reduction. Solution: Either convert the acid to an ester first (which remains soluble throughout the reduction)[1], or switch your reducing agent to Borane-THF (BH₃·THF), which is highly electrophilic and selectively reduces free carboxylic acids without precipitation issues.

Q: During column chromatography, I am seeing a co-eluting impurity that is ruining my purity. A: This is almost always unreacted phenanthrene-2-carbaldehyde. Because the phenanthrene core dominates the molecule's polarity, the aldehyde and the alcohol have surprisingly similar


 values on standard silica gel.
Solution: Prevention is better than separation. Ensure 100% conversion by using a slight excess of NaBH₄ (up to 1.5 eq) and allowing sufficient reaction time. If you must separate them, use a gradient elution starting with Toluene to elute the aldehyde, followed by a switch to Dichloromethane/Methanol to elute the alcohol.

Q: Why is my isolated this compound turning slightly yellow after a few weeks in the lab? A: The primary alcohol moiety (-CH₂OH) at the 2-position of the phenanthrene ring is a benzylic alcohol. Benzylic alcohols are highly susceptible to slow autoxidation when exposed to atmospheric oxygen and light, reverting back to Phenanthrene-2-carbaldehyde (which is yellow)[1]. Solution: Store the purified compound in an amber glass vial, backfilled with an inert gas (Argon or N₂), at -20 °C.

Q: I didn't use the Fieser workup and now I have a massive aluminum emulsion. How do I recover my product? A: Do not attempt to filter it; you will clog the frit instantly. Instead, add a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate) to the emulsion. Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. The tartrate acts as a strong chelating agent, breaking down the polymeric aluminum hydroxide gel into water-soluble aluminum-tartrate complexes, leaving you with two perfectly clear, easily separable liquid phases.

References

  • Benchchem. "this compound | 2606-54-4". Benchchem.
  • Benchchem. "alpha-Methyl-2-phenanthreneacetaldehyde | High-Purity | RUO". Benchchem.
  • Google Patents. "WO2006088716A1 - Substituted tetralins as selective estrogen receptor-beta agonists". Google Patents.

Sources

Technical Support Center: Purification of Phenanthren-2-ylmethanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development encountering challenges with the purification of Phenanthren-2-ylmethanol. Structured in a responsive question-and-answer format, this document provides in-depth troubleshooting strategies and addresses frequently asked questions to ensure the successful isolation of this compound.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section directly addresses specific experimental issues. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My this compound spot is streaking badly on the TLC plate and the column, leading to poor separation. What's causing this and how can I fix it?

A: Streaking is typically a result of sample overloading or improper solvent conditions. This compound, with its hydroxyl group, can interact strongly with the silica gel.

  • Causality: When the sample is too concentrated at the point of application, it saturates the stationary phase, leading to a continuous "bleeding" effect as the solvent moves up the plate, rather than a discrete band. Additionally, if the eluent is not polar enough to effectively dissolve and move the compound, or too polar, it can also result in tailing. Acidic impurities in the crude material can also bind strongly to the silica, exacerbating the issue.

  • Solution:

    • Reduce Sample Concentration: Prepare a more dilute solution of your crude product for TLC analysis. For the column, ensure your crude material is fully dissolved in a minimal amount of the initial eluent or a compatible, volatile solvent before loading.

    • Optimize Loading Technique: For column chromatography, consider "dry loading." Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column bed. This prevents overloading a single point.

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine or methanol to your eluent system. Triethylamine can neutralize acidic sites on the silica gel, reducing strong interactions and minimizing tailing. Methanol increases the eluent's polarity, which can improve the solubility and migration of your polar compound.[1]

Q2: I've run a full gradient from non-polar to highly polar solvents, but my product is not eluting from the column. Why is it stuck?

A: This issue, known as irreversible adsorption, suggests an exceptionally strong interaction between this compound and the silica gel.

  • Causality: The hydroxyl group on your compound can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. If the crude sample contains highly polar, acidic, or polymeric impurities, these can also bind irreversibly, potentially trapping your product within the matrix.

  • Solution:

    • Switch to a Less Active Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina has different surface properties and may not bind your compound as strongly.[1]

    • Drastic Mobile Phase Change: If you are using a standard hexane/ethyl acetate system, try a more potent eluent like dichloromethane/methanol. A gradient of 0% to 20% methanol in dichloromethane is often effective for eluting highly retained polar compounds.[1] Be aware that high concentrations of methanol can sometimes cause silica to dissolve slightly, so it should be used judiciously.

    • Pre-treatment of Crude Material: If you suspect acidic impurities, perform a simple aqueous work-up before chromatography. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild base (e.g., saturated sodium bicarbonate solution), then with brine, dry the organic layer, and concentrate. This removes acidic components that may be causing the issue.[2]

Q3: The separation between this compound and a close-running impurity is minimal (ΔRf < 0.1). How can I improve the resolution?

A: Achieving separation of compounds with similar polarities requires fine-tuning the chromatographic conditions to exploit subtle differences in their structure and interactions.

  • Causality: The impurity likely has a similar polarity and functional group profile to your target compound, resulting in a comparable affinity for both the stationary and mobile phases. Standard solvent systems like ethyl acetate/hexane may not be selective enough.

  • Solution:

    • Employ an Isoeluotropic Solvent Mixture: Change the solvent system while keeping the overall polarity similar. For aromatic compounds, incorporating a solvent like toluene or dichloromethane can significantly alter selectivity.[1] Try a ternary system, for example, Hexane:Toluene:Ethyl Acetate. The π-π interactions between the toluene and the phenanthrene ring system can introduce a new separation mechanism.

    • Reduce the Elution Strength: Use a shallower solvent gradient or run the column isocratically (with a single solvent mixture) using a weaker eluent system that gives your product an Rf value of ~0.2-0.3 on the TLC plate. This increases the compound's residence time on the column, allowing for more equilibrium-driven separation events to occur.

    • Optimize Column Parameters: Use a longer, narrower column packed with a smaller particle size silica gel (if available). This increases the number of theoretical plates and enhances separation efficiency. Ensure the column is packed perfectly, without air bubbles or channels, as these will degrade performance.

Q4: I can't see my compound on the TLC plate after developing it. Is it not there?

A: this compound is a UV-active compound due to its extended aromatic system, but visualization can fail for several reasons. If it doesn't appear under UV light, other methods are required.

  • Causality: The concentration might be too low to be detected by UV fluorescence quenching. Alternatively, the impurity you are trying to separate from might be the only UV-active component, while your product is not visible. However, phenanthrene derivatives are almost always UV-active.[3] A more likely scenario is that a different visualization technique is needed to confirm its presence.

  • Solution:

    • UV Visualization: Ensure you are using a short-wave (254 nm) UV lamp. TLC plates containing a fluorescent indicator will glow green, and UV-active compounds will appear as dark spots.[4]

    • Iodine Staining: Place the developed TLC plate in a chamber containing a few crystals of iodine. Aromatic compounds and other unsaturated molecules will form a temporary, colored complex with the iodine vapor, appearing as brown or yellow spots.[5] This method is non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of KMnO₄ in water. Dipping the plate in this stain will reveal compounds that can be oxidized, such as alcohols. The plate will have a purple background, and positive spots will appear as yellow-brown circles.[6] This is a destructive method.

    • p-Anisaldehyde Stain: This stain is excellent for visualizing alcohols and other functional groups. After dipping the plate, gentle heating with a heat gun is required. It produces colored spots (often blue, purple, or green) against a faint pink background.[4] This is also a destructive method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying this compound?

A: The standard and most effective stationary phase is Silica Gel (60 Å, 230-400 mesh) . For the mobile phase, a gradient system of Hexanes (or Petroleum Ether) and Ethyl Acetate is the most common starting point.[7][8] A typical gradient might begin with 98:2 Hexanes:EtOAc and gradually increase to 90:10 or 80:20 to elute the product. The optimal ratio should be determined by preliminary TLC analysis.

Q2: How do I properly determine the best eluent system using Thin Layer Chromatography (TLC)?

A: The goal is to find a solvent system where the desired compound (this compound) has an Rf value between 0.25 and 0.35 . This Rf provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly with impurities.

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent mixture (e.g., 9:1 Hexanes:EtOAc).

  • Visualize the plate.

  • If the spot remains at the baseline, the solvent is not polar enough (increase the EtOAc). If the spot runs to the top, the solvent is too polar (decrease the EtOAc).

  • Adjust the solvent ratio until the desired Rf is achieved.

Q3: What is the best way to load the crude sample onto the column?

A: There are two primary methods:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial, low-polarity eluent. Use a pipette to carefully apply this solution to the top of the silica bed, ensuring not to disturb the surface. This is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading (Recommended for better resolution): Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your column. This technique results in a very sharp, even starting band and generally yields superior separation.

Standard Operating Protocol: Column Chromatography of this compound

This protocol outlines a standard workflow for the purification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions (Test Tubes) Elute->Collect TLC_Fractions 6. Analyze Fractions (TLC) Collect->TLC_Fractions Pool 7. Pool Pure Fractions TLC_Fractions->Pool Evap 8. Evaporate Solvent (Rotary Evaporator) Pool->Evap Final Pure this compound Evap->Final

Caption: Workflow for this compound Purification.

Step-by-Step Methodology
  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., Hexanes:Ethyl Acetate) that provides an Rf of ~0.3 for this compound.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 98:2 Hexanes:EtOAc).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing. Open the stopcock to drain excess solvent, but never let the top of the silica bed run dry .

    • Add a final protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Prepare your crude sample for dry loading as described in the FAQ section.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Gently add your initial eluent to the column and begin collecting fractions.

    • Gradually increase the polarity of the eluent according to your pre-determined gradient (e.g., increase the percentage of ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-15 mL per test tube).

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for moderately polar organic compounds.[9]
Typical Eluent Hexanes / Ethyl Acetate (Gradient)Provides good separation for a wide range of polarities.[7][8]
Starting Polarity 1-5% Ethyl Acetate in HexanesEnsures non-polar impurities elute first.
Target Rf (TLC) 0.25 - 0.35Optimal for good separation on the column.
Loading Method Dry LoadingLeads to sharper bands and better resolution.
Visualization 1. 254 nm UV Light2. KMnO₄ or p-Anisaldehyde StainUV is non-destructive for tracking. Stains confirm the presence of the alcohol.[4][6]

References

Sources

Technical Support Center: Phenanthren-2-ylmethanol Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Phenanthren-2-ylmethanol . This guide is designed for researchers, synthesis chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Context & Causality

This compound (


) presents a unique solubility challenge due to its dual functional nature. The molecule consists of a rigid, planar polycyclic aromatic hydrocarbon (PAH) core that is highly lipophilic and prone to strong 

stacking interactions. Conversely, the hydroxymethyl (

) moiety is highly polar and acts as both a hydrogen-bond donor and acceptor.

Successful recrystallization requires a solvent system that precisely balances these opposing forces—solvating the polar headgroup to prevent premature precipitation while simultaneously disrupting the hydrophobic stacking of the phenanthrene core until controlled cooling is initiated.

Troubleshooting FAQs

Q: What is the optimal solvent system for recrystallizing pure this compound? A: The most reliable and field-proven system is a two-solvent mixture of Ethyl Acetate (EtOAc) and Hexane (or Heptane) 1. Causality: EtOAc acts as the "good" solvent (primary solvent); its carbonyl oxygen acts as a hydrogen-bond acceptor for the hydroxyl group, while its organic backbone solvates the phenanthrene ring. Hexane acts as the "anti-solvent." As hot hexane is added to the saturated EtOAc solution, the overall dielectric constant of the medium decreases. This forces the hydrophobic phenanthrene cores to aggregate via


 stacking, while the hydroxyl groups form intermolecular hydrogen bonds, initiating crystal nucleation.

Q: During cooling, my product forms a viscous oil at the bottom of the flask instead of distinct crystals ("oiling out"). Why does this happen and how do I resolve it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated. This compound is highly susceptible to this when the solvent ratio is skewed too heavily toward the anti-solvent. Troubleshooting Fix:

  • Re-dissolve: Reheat the mixture to boiling and add a few drops of the primary solvent (EtOAc) until the oil redissolves completely into a single clear phase.

  • Adjust the Gradient: You likely added too much anti-solvent (Hexane) too quickly. Allow the clear solution to cool slightly (but remain above the oiling-out temperature).

  • Seed the Solution: Introduce a seed crystal of pure this compound. If no seed is available, vigorously scratch the inner wall of the glass flask with a glass stirring rod. The micro-abrasions release microscopic glass particles that act as nucleation sites, lowering the activation energy barrier for solid crystal formation.

Q: My synthesized this compound has a persistent yellowish tint. How do I remove these colored impurities? A: The yellow tint typically arises from highly conjugated, oxidized polycyclic byproducts or trace transition metals from upstream synthetic steps. Troubleshooting Fix: Incorporate an activated carbon treatment. Add 1-2% (w/w) activated charcoal to the hot EtOAc solution before adding the hexane anti-solvent. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite or fluted filter paper. The highly porous carbon traps the larger, highly conjugated colored polymeric impurities, allowing the monomeric this compound to pass through the filtrate.

Q: Can I use a single-solvent system like Ethanol or Methanol? A: Yes, short-chain alcohols (Ethanol or Methanol) can be used, particularly for structurally similar phenanthrenemethanols 2. Causality: Ethanol provides a steep solubility curve dependent on temperature. At boiling point, ethanol completely disrupts the intermolecular hydrogen bonding of the compound's


 group, dissolving it. Upon cooling, the solvent's capacity to keep the bulky hydrophobic phenanthrene core in solution drops exponentially. However, recovery yields are typically lower than the EtOAc/Hexane system because the polar headgroup remains partially solvated by the alcohol even at low temperatures.

Solvent System Quantitative Comparison

Solvent SystemRatio (v/v)Primary Solvation MechanismYield ExpectationPurity ExpectationBest Use Case
Ethyl Acetate / Hexane Variable (Titrated)EtOAc solvates -OH via H-bonding; Hexane forces hydrophobic aggregation.High (85-90%)Excellent (>99%)Standard purification of crude synthetic products.
Ethanol / Water 70:30Ethanol fully solvates the molecule; Water acts as a highly polar anti-solvent.Moderate (60-75%)Good (95-98%)Removal of highly non-polar PAH impurities (e.g., unreacted phenanthrene).
Toluene / Heptane 50:50Toluene

-stacks with the phenanthrene core; Heptane reduces solubility.
High (80-85%)Moderate (90-95%)Large-scale scale-up where EtOAc volatility is a safety concern.

Self-Validating Protocol: Two-Solvent Recrystallization

This methodology adapts standard two-solvent recrystallization principles 3 specifically for this compound.

Step 1: Primary Dissolution Transfer the crude this compound to an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to a gentle boil on a hot plate until the solid is completely dissolved. Self-Validation Checkpoint: If the compound does not dissolve completely at boiling, you either have an insoluble polymeric impurity or insufficient primary solvent. Do not proceed to Step 3 until the solution is clear.

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates or colored impurities remain, add 1-2% (w/w) activated carbon, boil for 5 minutes, and filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, heated flask.

Step 3: Anti-Solvent Titration While maintaining the EtOAc solution at a boil, add hot Hexane dropwise using a Pasteur pipette. Continue addition until the solution becomes faintly cloudy and the cloudiness persists for more than 3 seconds before redissolving. Self-Validation Checkpoint: If you add a drop of Hexane and the compound immediately oils out, you have over-saturated the system or the temperature has dropped too low. Add 1-2 drops of hot EtOAc to rescue the solution and ensure the flask is actively heating.

Step 4: Controlled Nucleation Remove the flask from the heat source. Remove the stir bar. Allow the flask to cool undisturbed to room temperature. Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 15-30 minutes to maximize crystal yield.

Step 5: Isolation Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold Hexane to remove surface mother liquor. Dry under high vacuum.

Process Visualization

Recrystallization Start Crude this compound Dissolve Dissolve in minimal hot EtOAc (Primary Solvent) Start->Dissolve Charcoal Add Activated Carbon & Hot Gravity Filtration Dissolve->Charcoal If colored impurities AddHexane Add hot Hexane dropwise (Anti-Solvent) Dissolve->AddHexane If clear Charcoal->AddHexane Cloudy Solution becomes cloudy and persists? AddHexane->Cloudy Cloudy->AddHexane No Cooling Cool slowly to Room Temp, then transfer to Ice Bath Cloudy->Cooling Yes Oiling Does the product oil out? Cooling->Oiling FixOil Reheat, add drops of EtOAc, scratch flask to seed Oiling->FixOil Yes Filter Vacuum Filtration & Wash with cold Hexane Oiling->Filter No FixOil->Cooling End Pure Crystalline This compound Filter->End

Workflow for the Two-Solvent Recrystallization of this compound.

References

  • WO2000066522A1 - Glucocorticoid receptor modulators Source: Google Patents URL
  • Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL
  • Avoiding impurities in the synthesis of 9-phenanthreneacetonitrile Source: BenchChem URL

Sources

Technical Support Center: Solubilization of Phenanthren-2-ylmethanol in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, materials scientists, and drug development professionals facing challenges with the solubilization and stability of Phenanthren-2-ylmethanol (CAS: 2606-54-4) in methanolic systems.

Core Principles of Solvation (The "Why")

This compound presents a classic thermodynamic solvation conflict. The molecule consists of a highly hydrophobic, rigid three-ring phenanthrene core and a single polar hydroxymethyl (–CH₂OH) group[1]. While the hydroxyl group acts as a hydrogen-bond donor and acceptor, facilitating some interaction with polar protic solvents like methanol, the entropic penalty of forming a methanol solvent cage around the bulky hydrophobic phenanthrene core severely restricts its solubility[2]. To achieve stable, high-concentration solutions, we must manipulate the solvent environment thermodynamically and kinetically.

Troubleshooting Guide: Common Solubilization Issues

Q: Why does my this compound solution remain cloudy in pure methanol even at low concentrations (e.g., >2 mg/mL)? Causality: The cohesive energy density of pure methanol is exceedingly high. The solvent's hydrogen-bonding network prefers to exclude the hydrophobic PAH core rather than solvate it, leading to micro-precipitation[2]. Solution: Implement a binary solvent system. Introducing a moderately polar, aprotic co-solvent (such as Dichloromethane or DMSO) disrupts the rigid methanol network and solvates the aromatic rings via dispersion forces, significantly enhancing overall solubility[3].

Q: My solution was clear yesterday, but today there are needle-like crystals at the bottom of the vial. What happened? Causality: The solubilization of polycyclic aromatic hydrocarbons (PAHs) in alcohols is a highly endothermic process. A drop in ambient temperature (e.g., overnight storage at 4°C) drastically reduces the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium back toward the crystalline solid state. Solution: Store stock solutions at room temperature if chemical stability allows. If cold storage is mandatory, you must implement a self-validating resolubilization step: heat the vial to 40°C in an ultrasonic bath for 15 minutes and visually inspect for the Tyndall effect (light scattering by micro-crystals) before use.

Q: During prolonged sonication, my solution turned slightly yellow. Is the compound degrading? Causality: PAHs dissolved in oxygenated organic solvents are highly susceptible to photo-oxidation when exposed to ambient UV/Vis light[4]. The primary alcohol group can be oxidized to phenanthrene-2-carbaldehyde, and the aromatic core can undergo deep oxidation into phenanthrene-diones (quinones)[1]. Solution: Purge the solvent with an inert gas (Argon or Nitrogen) to displace dissolved oxygen. Conduct all sonication and storage strictly in amber glass vials to block photolysis pathways.

Experimental Protocols: The Binary Co-Solvent Method

To achieve a stable, high-concentration stock solution (up to 10 mg/mL), utilize this self-validating binary solvent protocol.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 10.0 mg of this compound into a clean, dry 2.0 mL amber glass HPLC vial.

  • Primary Solvation (The Co-solvent): Add 100 µL (10% v/v) of Dimethyl Sulfoxide (DMSO). The base phenanthrene core exhibits a solubility of ~30 mg/mL in DMSO, making it an ideal primary solubilizer to break the crystal lattice[5]. Vortex vigorously for 30 seconds.

  • Secondary Solvation (The Bulk Solvent): Slowly add 900 µL (90% v/v) of HPLC-grade Methanol dropwise while continuously vortexing to prevent localized precipitation.

  • Thermodynamic Assistance: Place the sealed vial in an ultrasonic bath set to 40°C for 15 minutes.

  • Self-Validation & Filtration: Remove the vial and inspect it against a strong light source. The solution must be completely transparent with zero Tyndall effect. Filter the solution through a 0.22 µm PTFE syringe filter into a fresh, Argon-purged amber vial. Critical Note: Do not use Nylon or Cellulose Acetate filters. The hydrophobic PAH core will irreversibly adsorb to these polymer matrices, drastically reducing your final concentration.

Solubilization Decision Matrix

SolubilizationWorkflow Start Assess Target Concentration Low < 2 mg/mL Pure Methanol Start->Low Analytical High > 2 mg/mL Binary Mixture Start->High Preparative Heat Sonication at 40°C (15 min) Low->Heat CoSolvent Add 10% v/v DMSO or DCM High->CoSolvent Filter 0.22 µm PTFE Filtration Heat->Filter CoSolvent->Heat Store Store in Amber Vial (Argon Purged) Filter->Store

Fig 1. Decision tree for optimizing this compound solubility in methanol.

Quantitative Data: Solvent System Comparisons

The following table summarizes the expected solubility limits of phenanthrene derivatives across various solvent systems to aid in experimental design[3][5].

Solvent SystemEstimated Solubility Limit (mg/mL)Dielectric Constant (ε)Recommended Application
Pure Methanol < 2.032.7Analytical standards (HPLC/GC)
Pure Ethanol ~ 20.024.5Alternative protic solvent
Methanol : DMSO (9:1 v/v) ~ 10.035.1Biological assays (aqueous dilution)
Methanol : DCM (8:2 v/v) > 25.028.0Synthetic chemistry stock solutions
Pure DMSO ~ 30.046.7Maximum concentration storage

Photodegradation & Stability Pathway

DegradationPathway PAH This compound (Solvated) Light UV/Vis + O₂ Exposure PAH->Light Photolysis Radical Reactive Intermediates Light->Radical Aldehyde Phenanthrene-2-carbaldehyde Radical->Aldehyde -H₂O Quinone Phenanthrene-diones Radical->Quinone Deep Oxidation

Fig 2. Photodegradation pathway of PAH alcohols in oxygenated solvents.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent to make the solution more compatible with my biological assays? A: No. PAHs are highly hydrophobic, and their solubility decreases exponentially as the solvent polarity increases[2]. Adding water directly to the methanolic stock will cause immediate and irreversible precipitation. Instead, use DMSO as your primary carrier solvent and dilute the stock directly into your final aqueous assay buffer immediately before use, ensuring the final organic solvent concentration remains below 1%.

Q: Is heating the methanol solution to 40°C safe? A: Methanol has a boiling point of 64.7°C. Heating to 40°C in a sealed or loosely capped vial is generally safe but will increase the internal vapor pressure. Always perform heated sonication in a certified fume hood and allow the vial to cool to room temperature before opening to prevent the aerosolization of toxic PAH particulates.

References

  • [3] Title: Solubility of Phenanthrene in Binary Mixtures of C1−C4 Alcohols | Source: ResearchGate | URL: [Link]

  • [4] Title: Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents | Source: Polish Journal of Environmental Studies | URL: [Link]

  • [2] Title: Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples | Source: Encyclopedia.pub | URL: [Link]

Sources

Technical Support Center: Phenanthren-2-ylmethanol Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your starting materials is paramount. Phenanthren-2-ylmethanol is a highly valuable polycyclic aromatic building block, but its benzylic hydroxyl group makes it inherently susceptible to environmental degradation[1].

This guide provides field-proven, mechanistically grounded protocols to prevent the autooxidation of this compound, ensuring reproducible downstream synthesis.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand its chemical causality. This compound features a primary hydroxyl group attached to a highly conjugated phenanthrene ring system[1]. The benzylic protons are electronically activated. When exposed to ambient light (


) or trace transition metals, homolytic cleavage occurs, forming a resonance-stabilized benzylic radical.

Atmospheric oxygen rapidly reacts with this radical to form a hydroperoxide intermediate, which subsequently decomposes into phenanthrene-2-carbaldehyde . If moisture and oxygen remain present, this aldehyde undergoes further over-oxidation to phenanthrene-2-carboxylic acid [2],[1],[3].

Autooxidation A This compound (Target) B Benzylic Radical (Intermediate) A->B hν / O₂ Initiation C Phenanthrene-2-carbaldehyde (Aldehyde) B->C Autooxidation D Phenanthrene-2-carboxylic acid (Acid) C->D +O₂ / H₂O Over-Oxidation

Autooxidation pathway of this compound under ambient storage.

Quantitative Impact of Storage Conditions

The rate of benzylic alcohol oxidation is highly dependent on temperature, light exposure, and container permeability[2],[4]. The following table summarizes how specific variables impact the kinetic stability of this compound.

Storage ParameterSub-Optimal ConditionOptimal ConditionScientific Rationale
Temperature Ambient (20–25 °C)Refrigerated (2–8 °C) or -20 °CHigher temperatures exponentially accelerate the radical chain propagation of autooxidation[2].
Container Material Polypropylene / PlasticAmber Borosilicate GlassPlastics are meaningfully permeable to atmospheric oxygen and moisture over time[4]. Glass provides an absolute hermetic barrier.
Atmosphere Ambient AirArgon (Ar) PurgedArgon is an inert, heavy gas that displaces oxygen at the bottom of the vial, starving the autooxidation pathway of its primary reactant.
Light Exposure Clear VialsAmber Vials / DarkUV and visible light provide the activation energy required to initiate benzylic radical formation[2].

Self-Validating Standard Operating Procedures (SOPs)

Do not rely on arbitrary expiration dates; rely on controlled environments and empirical validation[4].

SOP 1: Inert Gas Purging for Long-Term Storage

Objective: Establish an oxygen-free, moisture-free microenvironment.

  • Transfer: Working rapidly, transfer the this compound powder into an amber borosilicate glass vial.

  • Seal: Cap the vial using a PTFE-lined silicone septum. Causality: PTFE is chemically inert and prevents the silicone from off-gassing or absorbing the compound, while the silicone provides a re-sealable puncture matrix.

  • Purge: Insert a 20-gauge needle connected to an Argon Schlenk line through the septum. Insert a secondary, smaller vent needle to allow air to escape.

  • Displace: Flow Argon gently for 3–5 minutes. Causality: Argon (Atomic Mass 39.9) is heavier than diatomic Nitrogen (Molecular Mass 28.0) and Air (~29.0). It pools at the bottom of the vial, effectively pushing oxygen out through the top vent.

  • Finalize: Remove the vent needle first to slightly pressurize the vial, then remove the Argon needle. Wrap the cap tightly with Parafilm and store immediately at 2–8 °C (or -20 °C for multi-year storage)[2].

SOP 2: Quality Control (QC) Validation Before Use

Objective: Create a self-validating loop to ensure material purity before committing to expensive downstream synthesis.

  • FT-IR Spectroscopy: Take a small aliquot of the stored material. A pure sample will show a broad methanolic -OH stretch in the 3200–3600 cm⁻¹ region[1].

  • Identify Degradants: Critically examine the ~1700 cm⁻¹ region. The appearance of a sharp carbonyl (C=O) stretch is the definitive fingerprint of oxidation to phenanthrene-2-carbaldehyde or phenanthrene-2-carboxylic acid[2].

  • HPLC Confirmation: If the IR is ambiguous, dissolve 1 mg of the sample in HPLC-grade acetonitrile. Run a reverse-phase C18 column. The carboxylic acid degradant will elute significantly earlier than the parent alcohol due to increased polarity.

QC_Workflow Start Retrieve Sample IR FT-IR Spectroscopy (Scan 1700 cm⁻¹) Start->IR Decision C=O Peak Present? IR->Decision Purify Column Chromatography Decision->Purify Yes (Oxidized) Proceed Proceed with Synthesis Decision->Proceed No (Pure)

Self-validating QC workflow for detecting benzylic oxidation prior to use.

Frequently Asked Questions (FAQs)

Q: I stored my this compound in a sealed plastic centrifuge tube in the dark, but it still degraded. Why? A: Standard laboratory plastics (like polypropylene or polyethylene) are meaningfully permeable to atmospheric oxygen and moisture[4]. Over weeks or months, oxygen diffuses through the plastic matrix, continuously feeding the autooxidation cycle even in the absence of light. Always use glass for long-term storage.

Q: I noticed an insoluble white precipitate when dissolving my stored batch in dichloromethane (DCM). What is it? A: This is highly indicative of over-oxidation to phenanthrene-2-carboxylic acid[2]. Carboxylic acids form strong, hydrogen-bonded dimers, which significantly decreases their solubility in non-polar or moderately polar halogenated solvents like DCM compared to the parent alcohol. You must filter the solution and verify the purity of the filtrate, or ideally, purify the entire batch via column chromatography.

Q: Does the presence of moisture accelerate the oxidation process? A: Yes. While the initial oxidation to the aldehyde is driven by oxygen, trace moisture facilitates the hydration of the intermediate aldehyde to a gem-diol. This gem-diol is then rapidly oxidized to the carboxylic acid. Maintaining an anhydrous environment is critical to halting the degradation cascade.

References[2] Preventing oxidation of 2,6-Difluorobenzyl alcohol during storage - Benchchem. Source: benchchem.com. URL: https://benchchem.com[1] this compound | 2606-54-4 | Benchchem. Source: benchchem.com. URL: https://benchchem.com[4] Why does solvents like benzyl alcohol and benzyl benzoate have an expiration date? : r/chemistry - Reddit. Source: reddit.com. URL: https://reddit.com[3] Selective Benzyl Alcohol Oxidation over Pd Catalysts - MDPI. Source: mdpi.com. URL: https://mdpi.com

Sources

Phenanthrene Reduction Technical Support Center: Optimizing Selectivity & Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenanthrene reduction. Achieving high selectivity for 9,10-dihydrophenanthrene (partial saturation) while avoiding over-reduction (deep hydrogenation) and radical dimerization is a notorious challenge in synthetic chemistry and materials science.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind these side reactions and provide self-validating protocols to ensure your workflows are robust, reproducible, and highly selective.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my catalytic hydrogenation yield octahydrophenanthrene instead of 9,10-dihydrophenanthrene?

A: This is a classic issue of thermodynamic vs. kinetic control. The 9,10-bond of phenanthrene possesses high alkene character; reducing it costs only ~19 kcal/mol of resonance energy, leaving two highly stable, isolated benzene rings[1]. Therefore, 9,10-dihydrophenanthrene is the kinetic product.

However, complete saturation to octahydrophenanthrene or perhydrophenanthrene is the thermodynamic global minimum under high


 pressure[2]. If you are using highly active precious metal catalysts (like Pt or Pd), their strong hydrogen spillover capabilities rapidly drive the reaction past the kinetic intermediate to achieve nearly 100% perhydrophenanthrene[2].
Solution:  Switch to a non-precious metal catalyst with electron-deficient sites, such as 

or modified chrysotile/NiTi. These catalysts specifically coordinate the electron-rich 9,10-bond but lack the aggressive hydrogen spillover required to saturate the peripheral aromatic rings[1][3].
Q2: During Birch reduction, I am observing heavy oligomers and dimerization. How can I prevent this?

A: Dimerization is a bimolecular side reaction caused by the accumulation of phenanthrene radical anions[4]. In a standard Birch reduction, the alkali metal donates an electron to form a radical anion. If the protonation step is too slow—usually due to an insufficient or overly weak proton source—these radical anions collide and couple to form dimers[4]. Solution: Ensure a sufficient concentration of a proton source (e.g., tert-butanol) is present in the reaction mixture before the electron transfer occurs. Additionally, running the reaction at a lower substrate concentration reduces the probability of bimolecular collisions.

Q3: Liquid ammonia is hazardous and requires cryogenic setups. Are there viable, highly selective alternatives for chemical reduction?

A: Yes. You can entirely bypass liquid ammonia using Alkali Metal Silica Gels (e.g., Na-SG Stage I) . This SiGNa methodology utilizes sodium encapsulated in nanoporous silica gel, allowing Birch-type reductions to proceed in THF at room temperature. When using tert-butanol as the proton source, this method cleanly affords 9,10-dihydrophenanthrene in 89% yield without pyrophoric hazards. Alternatively, a highly accessible and environmentally friendly system uses Magnesium powder in ethanol, catalyzed by glacial acetic acid, which effectively degrades PAHs at room temperature[5].

Part 2: Reaction Pathways & Decision Trees

Pathway PHE Phenanthrene (Starting Material) DHP 9,10-Dihydrophenanthrene (Target Product) PHE->DHP Controlled Reduction (Na-SG or Ni/H2) DIM Dimerization Products (Radical Coupling) PHE->DIM Low Proton Source (Radical Accumulation) OHP Octahydrophenanthrene (Over-Reduction) DHP->OHP Excess H2 / Pt Catalyst (Deep Hydrogenation)

Phenanthrene reduction pathways highlighting target formation vs. common side reactions.

Troubleshooting Start Issue: Low 9,10-DHP Yield Check Identify Major Byproduct via GC-MS Start->Check OverRed Octa/Perhydrophenanthrene (Over-reduction) Check->OverRed Dimer Heavy Oligomers (Dimerization) Check->Dimer Unreact Unreacted Phenanthrene (Incomplete) Check->Unreact Fix1 Switch to Ni-based catalyst or lower H2 pressure OverRed->Fix1 Fix2 Increase proton source (t-BuOH) or dilute substrate Dimer->Fix2 Fix3 Check for catalyst poisoning or increase equivalents Unreact->Fix3

Troubleshooting decision tree for optimizing phenanthrene reduction selectivity.

Part 3: Quantitative Data Summaries

Table 1: Catalyst Selection and Product Selectivity in Hydrogenation
Catalyst TypeActive MetalTemp / PressurePrimary ProductSelectivityRef
Precious Metal Pt/HZ-SEA220 °C / 4.0 MPaOcta/Perhydrophenanthrene~100% (Over-reduction)[2]
Precious Metal 0.5Pt/Ni/NiAlOx300 °C / 5.0 MPaPerhydrophenanthrene99.2% (Over-reduction)[2]
Modified Mineral Chrysotile/NiTi420 °C / 4.0 MPa9,10-DihydrophenanthreneHigh (Partial Saturation)[1]
Base Metal Spinel

300 °C / 5.0 MPa9,10-Dihydrophenanthrene~97% (Target)[3]
Table 2: Chemical Reduction Methods Comparison
MethodReagentsConditionsPrimary Side Reaction Risk9,10-DHP YieldRef
Classic Birch

/ EtOH
-33 °CDimerization / IncompleteVariable[4]
SiGNa Birch Na-SG (Stage I) / t-BuOHRoom Temp, THFMinimal89%
Mg/Acid Mg / EtOH / Glacial AcOHRoom Temp, 3hHydrogen evolution>90% Conversion[5]

Part 4: Self-Validating Experimental Protocols

Protocol A: Ammonia-Free Birch Reduction via Na-SG (Stage I)

This protocol utilizes stabilized alkali metals to prevent radical accumulation and dimerization, ensuring high kinetic selectivity.

  • System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add phenanthrene (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Proton Source Addition: Inject tert-butanol (2.5 eq).

    • Self-Validation Check: Ensure complete dissolution. The mixture must be perfectly clear. If undissolved substrate remains, dimerization risk increases due to heterogeneous reaction rates.

  • Electron Transfer (Reduction): Slowly add Na-SG Stage I powder (2.2 eq of Na) in small portions over 30 minutes under vigorous stirring.

    • Causality: Slow addition prevents localized depletion of the proton source, ensuring radical anions are immediately protonated before they can dimerize.

    • Self-Validation Check: You will observe a transient dark blue/green color on the silica surface—this is the visual confirmation of active solvated electrons. Gentle effervescence confirms the reaction is proceeding.

  • Quenching: Once the blue color ceases to form upon addition, stir for an additional 2 hours. Quench slowly with isopropanol (5 mL), followed by distilled water (10 mL).

    • Self-Validation Check: The cessation of hydrogen gas bubbling confirms all reactive sodium has been safely quenched.

  • Workup & Analysis: Extract with ethyl acetate, dry over

    
    , and concentrate. GC-MS analysis should confirm a dominant peak at m/z 180 (9,10-DHP), with negligible peaks at m/z 358 (dimers).
    
Protocol B: Selective Catalytic Hydrogenation using

This protocol leverages electron-deficient Ni sites to selectively adsorb the 9,10-bond, preventing the deep hydrogenation typically seen with Pt/Pd catalysts[3].

  • Catalyst Activation: Load the

    
     catalyst into a fixed-bed reactor. Heat to 520 °C at a ramp rate of 3 °C/min under a continuous 
    
    
    
    flow (50 mL/min) and hold for 5 hours[3].
    • Causality: This high-temperature reduction generates the critical

      
       electron-deficient sites required for selective aromatic activation.
      
  • Reaction Setup: Cool the reactor to 280 °C under

    
    . Introduce a feed of 1.0 wt% phenanthrene dissolved in decalin[3].
    
  • Hydrogenation: Maintain a total pressure of 5.0 MPa and a Weight Hourly Space Velocity (WHSV) of 52

    
    [3].
    
    • Self-Validation Check: Monitor the exothermic temperature profile. A stable temperature plateau indicates steady-state partial saturation. A sudden thermal spike suggests thermal runaway leading to over-reduction (ring opening or perhydrophenanthrene formation).

  • Analysis: Sample the effluent. GC-MS should yield ~99% phenanthrene conversion with ~97% selectivity for 9,10-dihydrophenanthrene, validating the suppression of deep hydrogenation[3].

References

  • The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale C
  • Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Arom
  • Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Satur
  • Optimizing Reductive Degradation of PAHs Using Anhydrous Ethanol with Magnesium C
  • Alkali Metal Silica Gels
  • Changing the Course of Radical Reactions Through Solid Phase Immobilis

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenanthren-2-ylmethanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Phenanthren-2-ylmethanol (CAS: 2606-54-4). This hub is designed for researchers, scientists, and drug development professionals optimizing the reduction of phenanthrene-2-carboxaldehyde or phenanthrene-2-carboxylic acid derivatives.

As a versatile intermediate in polycyclic aromatic hydrocarbon (PAH) chemistry and medicinal drug development, synthesizing this compound requires strict chemoselectivity. Temperature control during hydride-mediated reduction (e.g., LiAlH₄, NaBH₄) is the most critical parameter governing yield, purity, and safety[1].

Core Workflow: Temperature-Phased Reduction Pathway

Workflow SM Phenanthrene-2-carboxaldehyde (Starting Material) Reagent Add LiAlH4 in Anhydrous THF (Dropwise, Ar/N2 atm) SM->Reagent Temp0 Phase 1: 0°C (Control Exotherm & Kinetically Favor Aldehyde Reduction) Reagent->Temp0 Initiate TempRT Phase 2: 20-25°C (Drive Alkoxide Breakdown) Temp0->TempRT Warm Slowly (1 hr) Quench Fieser Quench strictly at 0°C (Prevent Thermal Spike) TempRT->Quench After 2-4 hrs (TLC Check) Product This compound (Target Product) Quench->Product Workup & Filtration

Temperature-controlled workflow for this compound synthesis via LiAlH4 reduction.

Troubleshooting Guides (Q&A)

Q1: Why is my LiAlH₄ reduction yielding a complex mixture of over-reduced byproducts instead of pure this compound? A1: This is a classic symptom of poor thermal management. Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, unselective reducing agent. If the reaction temperature exceeds 25°C (e.g., uncontrolled exotherm during addition or unnecessary refluxing), the hydride can begin reducing the aromatic phenanthrene core, leading to partially hydrogenated ring systems such as 9,10-dihydrophenanthrene derivatives[2]. Causality: The activation energy for aldehyde reduction is very low, proceeding rapidly even at 0°C. However, the activation energy for aromatic ring reduction is higher. By keeping the reaction strictly between 0°C and 25°C, you thermodynamically favor the aldehyde-to-alcohol conversion while kinetically freezing out ring reduction.

Q2: My reaction stalls at 0°C with incomplete conversion. Should I heat it to reflux? A2: Do not heat to reflux immediately. While the initial hydride transfer to the carbonyl carbon is fast at 0°C, the subsequent breakdown of the tetrahedral lithium alkoxide intermediate can be sluggish[1]. Solution: Allow the reaction to naturally warm to room temperature (20–25°C) and stir for 2–4 hours. If you are reducing a phenanthrene-2-carboxylic acid ester rather than an aldehyde, room temperature may still be insufficient, and gentle heating (40°C) may be required[3]. Always monitor by TLC or LC-MS before applying heat.

Q3: How do I safely quench the reaction without causing a thermal spike that degrades the product? A3: Quenching LiAlH₄ is highly exothermic and generates hydrogen gas. A sudden temperature spike during the quench can cause localized superheating, leading to product degradation. Solution: Implement the Fieser method strictly at 0°C. This creates a granular, easily filterable aluminum salt precipitate and controls the exotherm, protecting the newly formed hydroxymethyl group.

Quantitative Data: Temperature vs. Yield Profiles

The following table summarizes expected outcomes based on reducing agent, substrate, and thermal parameters. Use this to benchmark your experimental results.

Reducing AgentSubstrateTemp Phase 1 (Initiation)Temp Phase 2 (Maturation)Expected Yield (%)Purity (%)Primary Failure Mode if Temp is Exceeded
LiAlH₄ Phenanthrene-2-carboxaldehyde0°C20-25°C>90%>95%Aromatic ring reduction (9,10-dihydro)
LiAlH₄ Phenanthrene-2-carboxylic acid ester0°C40-65°C80-85%>90%Ether cleavage / Over-reduction
NaBH₄ Phenanthrene-2-carboxaldehyde0°C20-25°C>95%>98%N/A (Highly chemoselective)
NaBH₄ Phenanthrene-2-carboxylic acid ester20°C65°C<10%N/ANo reaction (Insufficient reducing power)
Self-Validating Experimental Protocol

Synthesis of this compound via LiAlH₄ Reduction Self-Validation Principle: This protocol uses visual state changes (gas evolution, suspension-to-solution transitions, and granular salt formation) to validate successful progression at each temperature milestone.

Step 1: System Purging and Reagent Preparation (20-25°C)

  • Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with Argon. (Causality: Eliminates ambient moisture that would prematurely consume LiAlH₄ and cause uncontrolled localized heating).

  • Suspend LiAlH₄ (1.2 eq) in anhydrous THF (0.2 M).

  • Validation Checkpoint: The suspension should be greyish-white. Any clumping or immediate yellowing indicates moisture contamination.

Step 2: Cryogenic Initiation (0°C)

  • Submerge the flask in an ice-water bath and allow the solvent to equilibrate to 0°C for 15 minutes.

  • Dissolve phenanthrene-2-carboxaldehyde (1.0 eq) in anhydrous THF and add dropwise via an addition funnel over 30 minutes. (Causality: The dropwise addition at 0°C dissipates the heat of the initial hydride transfer).

  • Validation Checkpoint: Mild, controlled bubbling may occur. The reaction mixture should transition to a homogeneous solution as the lithium alkoxide intermediate forms[1].

Step 3: Thermal Maturation (20-25°C)

  • Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 2 hours. (Causality: The increased thermal energy overcomes the activation barrier required to fully break down the intermediate complex without providing enough energy to reduce the phenanthrene aromatic rings).

  • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, higher Rf) should completely disappear, replaced by a lower Rf spot (this compound).

Step 4: The Fieser Quench (0°C)

  • Re-cool the reaction strictly to 0°C.

  • For every

    
     grams of LiAlH₄ used, sequentially add: 
    
    
    
    mL of DI water (dropwise),
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of DI water.
  • Validation Checkpoint: The mixture will initially vigorously bubble, then form a stark white, granular precipitate. If the precipitate is gelatinous, the temperature was too high during the quench, or insufficient water was added.

Step 5: Isolation

  • Filter the white precipitate through a Celite pad and wash with EtOAc. Concentrate the filtrate in vacuo to yield this compound.

FAQs for Drug Development Professionals

Q: Can I substitute NaBH₄ for LiAlH₄ to avoid low-temperature requirements? A: Yes, provided your starting material is phenanthrene-2-carboxaldehyde. NaBH₄ in methanol or ethanol is much milder and can be run safely at 0°C to room temperature without the extreme exotherm risks of LiAlH₄. However, if you are starting from phenanthrene-2-carboxylic acid or its esters, NaBH₄ will not be strong enough, and you must use LiAlH₄ or add an electrophilic activator[3].

Q: Why is anhydrous THF critical even at 0°C? A: Water reacts with LiAlH₄ faster than the aldehyde, generating H₂ gas and LiAl(OH)₄. This not only destroys your stoichiometric equivalents of reducing agent but also generates immense heat, instantly overriding your 0°C cooling bath and leading to the over-reduction issues discussed in Q1[1].

References
  • Source: benchchem.
  • Source: google.com (Patents)
  • Title: AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP)

Sources

Technical Support Center: Phenanthren-2-ylmethanol Extraction & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenanthren-2-ylmethanol (CAS 2606-54-4) . As a critical polycyclic aromatic intermediate used in the synthesis of complex pharmaceutical compounds and biological probes, achieving high purity during its extraction is paramount. Because this compound is typically synthesized via the reduction of phenanthrene-2-carboxaldehyde [1], extraction workflows frequently suffer from the co-elution of unreacted precursors or structurally similar polycyclic aromatic hydrocarbon (PAH) impurities.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to help researchers and drug development professionals achieve >99% purity.

Diagnostic FAQs & Troubleshooting

Q1: My HPLC chromatogram shows a persistent co-eluting shoulder peak next to this compound. How do I resolve this?

Mechanistic Causality: The co-eluting peak is most likely phenanthrene-2-carboxaldehyde (the common synthetic precursor) or an isomeric phenanthrene derivative. Because the highly conjugated, hydrophobic phenanthrene core dominates the molecule's interaction with the stationary phase, standard C18 reversed-phase chromatography struggles to differentiate the slight polarity difference between an aldehyde and a primary alcohol.

Actionable Solution:

  • Modify the Organic Modifier: Switch your mobile phase from methanol to acetonitrile. Acetonitrile participates in dipole-dipole interactions differently than hydrogen-bonding methanol, altering the selectivity (

    
    ) between the alcohol and the aldehyde [2].
    
  • Gradient Shallowing: Implement a shallower gradient (e.g., 40% to 60% organic over 20 minutes) specifically around the elution window of the phenanthrene fraction[2].

  • Alternative Stationary Phase: If C18 fails, utilize a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP). PFP columns provide alternative retention mechanisms—specifically

    
     interactions—which are highly sensitive to the electron density differences imparted by the hydroxymethyl versus carboxaldehyde groups on the aromatic ring.
    

Q2: I am experiencing low recovery rates (<70%) and poor purity during the Solid-Phase Extraction (SPE) of crude mixtures. What is going wrong?

Mechanistic Causality: Low recovery of phenanthrene derivatives in SPE is often due to the use of an elution solvent that lacks sufficient strength to disrupt the intense hydrophobic interactions between the PAH core and the C18 sorbent. Conversely, using pure acetonitrile can sometimes cause solubility issues for higher molecular weight PAHs or highly concentrated extracts.

Actionable Solution: Transition to a binary elution solvent system. Studies on PAH extraction demonstrate that a mixture of Hexane:Acetone (1:1, v/v) provides superior desorption efficiency compared to straight methanol or acetonitrile, preventing bias against hydrophobic polycyclic structures while maintaining excellent solubility [3].

Q3: How do I ensure my SPE wash step removes polar impurities without prematurely eluting the target alcohol?

Mechanistic Causality: The hydroxyl group (-CH2OH) increases the polarity of this compound compared to an unsubstituted phenanthrene. An overly strong wash solvent will break the hydrophobic retention, causing target analyte breakthrough.

Actionable Solution: Use a strictly controlled wash composition of 5-10% methanol in water. This provides enough organic strength to wash away salts and highly polar reaction byproducts without disrupting the C18-phenanthrene interaction [2].

Validated Experimental Protocols

Protocol A: Optimized Solid-Phase Extraction (SPE) for this compound

Self-Validation Check: Collect the load flow-through and wash fractions. Analyze them via TLC or rapid LC-MS. The absence of UV-active spots (254 nm) in these fractions validates that the retention mechanism is intact and no target compound is being lost prematurely.

  • Conditioning: Pass 5 mL of Methanol (HPLC grade) through a 500 mg C18 SPE cartridge, followed immediately by 5 mL of deionized water. Critical: Do not allow the sorbent bed to dry out, as this collapses the alkyl chains and ruins retention.

  • Loading: Dissolve the crude extract in a minimal volume of loading solvent (e.g., 5% methanol in water). Load onto the cartridge at a steady flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 10% Methanol in water to remove polar impurities.

  • Drying: Apply a vacuum for 5 to 10 minutes to remove residual aqueous phase from the sorbent bed.

  • Elution: Elute the this compound enriched fraction with 5 mL of Hexane:Acetone (1:1, v/v)[3].

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 30°C and reconstitute in the initial HPLC mobile phase for further analysis.

Protocol B: Analytical HPLC Method for Purity Assessment
  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm) or PFP column.

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

  • Flow Rate & Temperature: 1.0 mL/min at 25°C [2].

  • Detection: Photodiode Array (PDA) detector at 254 nm.

  • Sample Preparation: Dissolve the purified sample to ~1 mg/mL in the initial mobile phase; filter through a 0.45 µm PTFE syringe filter prior to injection.

Quantitative Data Summary

The following table summarizes the impact of different extraction and elution solvents on the recovery and purity of phenanthrene derivatives during SPE and liquid-liquid extraction workflows.

Extraction/Elution SolventPolarity IndexAverage Recovery (%)Purity Profile (HPLC Area %)Mechanistic Observation
100% Methanol5.178 - 82%85 - 88%Moderate desorption; co-elutes polar impurities.
100% Acetonitrile5.870 - 75%90 - 92%Poor solubility for concentrated PAH fractions.
Hexane:Dichloromethane (7:3)~2.085 - 89%94 - 96%Good recovery, but DCM toxicity is a concern.
Hexane:Acetone (1:1, v/v) ~2.6 95 - 98% >98% Optimal balance of PAH solubility and desorption strength.

Workflow Visualization

SPE_Troubleshooting Crude Crude this compound Extract SPE_Load SPE C18 Loading (5% MeOH in H2O) Crude->SPE_Load Wash Wash Step (10% MeOH in H2O) SPE_Load->Wash Elution Elution Step (Hexane:Acetone 1:1) Wash->Elution HPLC HPLC Purity Analysis (PDA at 254 nm) Elution->HPLC Decision Purity > 99%? HPLC->Decision Success Pure this compound Ready for Downstream Synthesis Decision->Success Yes Trouble1 Co-eluting Impurities? Switch to PFP Column or Acetonitrile Gradient Decision->Trouble1 No: Impurities Trouble2 Low Recovery? Check Sorbent Drying or Increase Elution Strength Decision->Trouble2 No: Low Yield Trouble1->HPLC Trouble2->SPE_Load

Diagnostic workflow for SPE purification and HPLC troubleshooting of this compound.

References

  • Restek Corporation. "Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction." Labrulez. Available at:[Link]

Technical Support Center: Phenanthren-2-ylmethanol Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenanthren-2-ylmethanol (CAS: 2606-54-4). This portal is designed for researchers, analytical scientists, and drug development professionals who incorporate polycyclic aromatic hydrocarbon (PAH) derivatives into their synthetic pipelines[1].

Due to its specific electronic structure, this compound exhibits high sensitivity to acidic environments. This guide synthesizes mechanistic causality, troubleshooting directives, and field-validated protocols to ensure the structural integrity of your compound during synthesis, workup, and storage.

Part 1: System Overview & Mechanistic Causality

To troubleshoot degradation issues, one must first understand the fundamental chemical behavior of arylmethyl alcohols. This compound contains a hydroxymethyl group attached to the highly conjugated phenanthrene core.

While stable in neutral and basic conditions, exposure to Brønsted or Lewis acids triggers a rapid degradation cascade. The acid protonates the hydroxyl oxygen, converting it into a superior leaving group (water). The subsequent loss of water is the rate-determining step that generates a phenanthrylmethyl carbocation [2][3]. Because the positive charge is highly stabilized by the extended


-system of the phenanthrene ring, this ionization occurs much more readily than in standard aliphatic alcohols[4][5].

Once the carbocation is formed, it undergoes two primary degradation pathways depending on the solvent environment:

  • Solvolysis (S

    
    1 Pathway):  In polar protic solvents (e.g., methanol, ethanol, aqueous acids), the solvent acts as a nucleophile, attacking the carbocation to form unwanted ether derivatives[6][7].
    
  • Friedel-Crafts Alkylation (Oligomerization): In non-nucleophilic solvents (e.g., dichloromethane) containing other aromatic species, the highly electrophilic carbocation attacks electron-rich aromatic rings, leading to dimerization, cross-linking, or intractable polymeric precipitates[8][9].

Mechanism A This compound (Stable in Neutral/Base) B Protonated Alcohol (-CH2OH2+) A->B + H+ (Acidic Media) C Phenanthrylmethyl Carbocation (Resonance Stabilized) B->C - H2O (Rate Determining Step) D Solvolysis (SN1) Unwanted Ether Formation C->D + Nucleophilic Solvent (e.g., MeOH, EtOH) E Friedel-Crafts Alkylation Polymerization / Tarry Precipitates C->E + Aromatic Ring (Non-nucleophilic media)

Fig 1: Acid-catalyzed degradation pathways of this compound.

Part 2: Troubleshooting Guide (Q&A)

Q: My reaction yield is unexpectedly low, and LC-MS shows a mass corresponding to[M - H2O + CH3OH]. What happened? A: You are observing acid-catalyzed solvolysis. If your reaction or workup involved methanol and even trace amounts of acid (e.g., unneutralized HCl, or acidic silica gel), the phenanthrylmethyl carbocation formed and subsequently reacted with methanol to yield 2-(methoxymethyl)phenanthrene[3][7]. Resolution: Ensure all acidic reagents are strictly quenched with a mild base (like saturated aqueous


) before introducing alcoholic solvents.

Q: During extraction with dichloromethane (DCM), an insoluble, dark tarry substance formed at the interface. Is my product degrading? A: Yes. In the absence of a nucleophilic solvent to trap the carbocation, the intermediate acts as a potent electrophile. It will undergo Friedel-Crafts alkylation with other phenanthrene molecules in the organic layer, creating high-molecular-weight, insoluble cross-linked oligomers[5][8]. Resolution: Avoid prolonged exposure to acidic aqueous layers during extraction. Perform extractions rapidly and neutralize the aqueous phase to pH > 7 prior to phase separation.

Q: I lose 30-40% of my product when purifying via standard silica gel flash chromatography. How can I prevent this? A: Standard silica gel is inherently slightly acidic (pH ~4.5 - 5.5). For highly sensitive arylmethyl alcohols, this mild acidity is sufficient to induce ionization and irreversible binding/polymerization on the column. Resolution: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your starting eluent to neutralize the acidic silanol groups before loading your sample.

Part 3: Quantitative Data on Solvolysis

The stability of the phenanthrylmethyl carbocation dictates the degradation rate. The table below summarizes the relative half-life (


) of arylmethyl alcohols under various solvent and pH conditions, demonstrating the critical impact of solvent dielectric constant and acidity[6][7].
Solvent SystempHDielectric Constant (

)
Dominant Degradation PathwayEstimated

at 25°C
Water / Methanol (1:1)7.4 (Buffer)~55None (Stable)> 6 months
Dichloromethane (DCM)Neutral8.9None (Stable)> 6 months
Water / Methanol (1:1)2.0 (HCl)~55S

1 Solvolysis (Etherification)
< 15 minutes
Acetic Acid (Glacial)~2.46.2Acetylation / Solvolysis~ 2 hours
Toluene + trace TfOH< 1.02.4Friedel-Crafts Oligomerization< 5 minutes

Part 4: Verified Experimental Protocols

To ensure a self-validating system, the following protocol integrates physical chemistry principles to actively suppress carbocation formation during the isolation of this compound.

Protocol: Base-Stabilized Extraction and Purification

Objective: Isolate this compound from a crude reaction mixture while preventing acid-catalyzed S


1 solvolysis and oligomerization.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the reaction mixture to 0–5°C. Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) until the pH of the aqueous phase is strictly between 7.5 and 8.5. Causality: Neutralizing the acid prevents the protonation of the hydroxyl group, entirely shutting down the S
    
    
    
    1 pathway.
  • Phase Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Agitate gently and separate the phases. Repeat the extraction twice.

  • Washing: Wash the combined organic layers with a 1:1 mixture of saturated

    
     and Brine.
    
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ). CRITICAL:  Do not use Magnesium Sulfate (
    
    
    
    ), as it is weakly acidic and can induce localized degradation of sensitive benzylic-type alcohols.
  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 35°C.

  • Chromatography Preparation: Slurry pack the silica gel column using a solvent system containing 1% Triethylamine (TEA) (v/v). Flush with 3 column volumes of the TEA-spiked solvent, then revert to your standard eluent (e.g., Hexanes/EtOAc) just before loading the sample.

Workflow Start Crude Reaction Mixture (Potentially Acidic) Quench Quench at 0°C (Sat. NaHCO3 to pH 8) Start->Quench Extract Extract with EtOAc/DCM (Avoid Alcoholic Solvents) Quench->Extract Wash Wash Organic Layer (Brine + NaHCO3) Extract->Wash Dry Dry over Na2SO4 (Strictly Avoid MgSO4) Wash->Dry Purify Flash Chromatography (TEA-Neutralized Silica) Dry->Purify

Fig 2: Optimized workflow for the safe extraction and purification of this compound.

Part 5: Frequently Asked Questions (FAQ)

Can I store this compound in solution? It is highly recommended to store the compound as a neat, dry solid under an inert atmosphere (Argon or Nitrogen) at 4°C. If a stock solution is required, use anhydrous, acid-free solvents like HPLC-grade Acetonitrile or basic solvents like Pyridine. Avoid storing in Chloroform (


), as it slowly degrades over time to generate phosgene and HCl, which will rapidly destroy the alcohol.

How can I analytically verify that degradation has not occurred? Use Reverse-Phase HPLC with a neutral buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 7). Do not use standard 0.1% Formic Acid or TFA modifiers in your mobile phase, as the high pressure and elevated temperatures in the column compartment combined with the acid will cause on-column degradation, leading to split peaks and inaccurate purity assessments.

References

  • Vaia. "Account for the relative rates of solvolysis of these compounds in aqueous acetic acid." Vaia. Available at:[Link]

  • Chemistry LibreTexts. "7.1: Solvolysis of Tertiary and Secondary Haloalkanes." LibreTexts. Available at:[Link]

  • Olah, G. A., & Westerman, P. W. "Stable carbocations. CLX. Relative order of charge delocalization by phenyl, cyclopropyl, and methyl groups in carbenium ions based on carbon-13 nuclear magnetic resonance studies." Journal of the American Chemical Society. Available at:[Link]

  • Semantic Scholar. "Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions." Semantic Scholar. Available at:[Link]

  • National Institutes of Health (NIH). "Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment." PMC. Available at:[Link]

  • American Chemical Society. "Acid-Catalyzed Cross-Linking Reactions at Benzylic Sites in Fluorene Monomers, Polymers, and Lignin1." Energy & Fuels. Available at:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 1H NMR Predictive Methodologies vs. Experimental Benchmarks for Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with complex polycyclic aromatic hydrocarbons (PAHs), accurate structural elucidation is paramount. Phenanthren-2-ylmethanol (CAS 2606-54-4) serves as a vital intermediate and building block in organic synthesis, offering a reactive hydroxyl site for constructing more complex derivatives[1]. However, predicting the


H NMR chemical shifts of phenanthrene derivatives presents a unique analytical challenge due to extended 

-conjugation and pronounced spatial effects.

This guide objectively compares the performance of Empirical Prediction Software (HOSE codes) against Ab Initio DFT-GIAO Calculations , using high-field Experimental


H NMR  as the definitive ground truth. By analyzing the causality behind prediction deviations, this guide provides a framework for selecting the appropriate analytical methodology for PAH characterization.

The Analytical Challenge: Polycyclic Aromatic Hydrocarbons (PAHs)

In PAH systems like this compound, the magnetic environment is heavily influenced by global ring currents. Furthermore, the "bay region" (protons at the C-4 and C-5 positions) experiences severe steric compression. The overlapping van der Waals radii of these protons strip away electron density, leading to profound deshielding effects that push their chemical shifts far downfield (typically >8.5 ppm).

Standard empirical prediction algorithms often fail to account for these long-range 3D spatial interactions, making advanced computational methods like Density Functional Theory (DFT) a necessity for accurate spectral assignments[2].

Workflow Visualization: Analytical Pathways

The following diagram illustrates the comparative workflows for generating


H NMR data via experimental, ab initio, and empirical methodologies.

NMR_Workflow Start This compound Structural Input Exp_Prep Sample Prep (CDCl3, 298K) Start->Exp_Prep DFT_Opt Geometry Opt. (B3LYP/6-31G*) Start->DFT_Opt Emp_Soft Empirical Software (HOSE Codes) Start->Emp_Soft Exp_Acq High-Field NMR (600 MHz) Exp_Prep->Exp_Acq Exp_Data Experimental Ground Truth Exp_Acq->Exp_Data Compare Data Synthesis & Statistical Comparison Exp_Data->Compare DFT_GIAO GIAO NMR Calc. (B3LYP/6-311+G**) DFT_Opt->DFT_GIAO DFT_Data Ab Initio Prediction DFT_GIAO->DFT_Data DFT_Data->Compare Emp_Data Heuristic Prediction Emp_Soft->Emp_Data Emp_Data->Compare

Caption: Comparative analytical workflows for determining 1H NMR shifts of this compound.

Experimental & Computational Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when generating comparative data.

Experimental H NMR Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 10.0 mg of high-purity this compound standard in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.
    
  • Acquisition Parameters: Utilize a 600 MHz NMR spectrometer at 298 K. Employ a standard 1D proton pulse sequence (zg30) to ensure quantitative integration. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans to achieve an optimal signal-to-noise ratio.

  • Processing: Apply zero-filling to 128k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the TMS peak to exactly 0.00 ppm.

Ab Initio DFT-GIAO Workflow
  • Geometry Optimization: Construct the 3D molecular model and perform a ground-state geometry optimization using Gaussian at the B3LYP/6-31G(d) level of theory. Validate that the structure represents a true energy minimum by running a frequency calculation (ensuring zero imaginary frequencies).

  • Magnetic Shielding Calculation: Calculate the NMR shielding tensors using the Gauge-Including Atomic Orbitals (GIAO) method[3]. Upgrade the basis set to B3LYP/6-311+G(2d,p) and apply the Polarizable Continuum Model (PCM) configured for chloroform to simulate solvent effects.

  • Shift Conversion: Convert the calculated isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using a computationally derived TMS reference standard calculated at the identical level of theory (
    
    
    ).

Quantitative Data Synthesis: Performance Comparison

The table below summarizes the quantitative comparison between the Experimental Ground Truth, Ab Initio DFT-GIAO calculations, and standard Empirical (HOSE code) software predictions.

Table 1: Comparative


H NMR Chemical Shifts (ppm) for this compound 
Proton PositionExperimental (CDCl

, 600 MHz)
DFT-GIAO (B3LYP/6-311+G**)Empirical (HOSE Code)Δ DFT ErrorΔ Empirical Error
H-1 7.927.957.70+0.03-0.22
H-3 7.557.587.41+0.03-0.14
H-4 (Bay) 8.658.618.15-0.04-0.50
H-5 (Bay) 8.708.688.18-0.02-0.52
H-6 7.607.637.50+0.03-0.10
H-7 7.657.687.52+0.03-0.13
H-8 7.907.947.75+0.04-0.15
H-9 7.757.787.60+0.03-0.15
H-10 7.757.797.60+0.04-0.15
-CH

-
4.904.954.75+0.05-0.15
-OH 1.85N/A (Solvent dependent)2.00N/A+0.15

Mechanistic Causality: Why Empirical Models Fail

The data clearly demonstrates that while empirical prediction software provides a rapid estimation, it systematically fails at the H-4 and H-5 bay region protons , exhibiting errors exceeding 0.5 ppm.

The Causality: Empirical software relies on Hierarchical Orthogonal Space Encoding (HOSE) codes, which match molecular fragments against databases of known structures. Because HOSE codes are inherently localized, they struggle to quantify long-range, non-bonded spatial interactions. In this compound, the H-4 and H-5 protons are forced into close spatial proximity. This steric clash causes van der Waals deshielding—a physical distortion of the electron cloud that removes shielding electron density from the nuclei.

Conversely, DFT-GIAO calculations excel because they solve the Schrödinger equation for the entire molecular system in the presence of a simulated external magnetic field[2]. By explicitly calculating the electron density and the resulting induced magnetic fields, DFT naturally accounts for both the global aromatic ring currents and the localized steric deshielding in the bay region, resulting in an average error of less than 0.04 ppm.

Conclusion

For standard aliphatic or simple aromatic molecules, empirical prediction software is sufficient. However, for researchers working with complex PAHs like this compound, empirical models introduce unacceptable margins of error in the bay regions. To ensure scientific rigor and prevent misassignment of structural isomers, researchers must rely on either high-field experimental acquisition or rigorous Ab Initio DFT-GIAO computational workflows.

References

Sources

High-Resolution 13C NMR Characterization of Phenanthren-2-ylmethanol: A Comparative Guide to 1D, 2D, and DFT-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Phenanthren-2-ylmethanol (C15H12O) is a highly versatile polycyclic aromatic hydrocarbon (PAH) building block utilized extensively in organic synthesis, materials science, and drug development. The primary analytical challenge in characterizing phenanthrene derivatives lies in the severe chemical shift overlap within the aromatic region (122–132 ppm). Distinguishing the nine methine (CH) carbons from the four quaternary bridgehead carbons (C4a, C4b, C8a, C10a) is nearly impossible using standard 1D techniques.

This guide objectively compares conventional 1D 13C NMR against advanced 2D methodologies and computational Density Functional Theory (DFT) predictions, providing a self-validating framework for unambiguous structural elucidation.

Comparative Analysis of Characterization Strategies

Strategy A: Conventional 1D 13C NMR (Routine Screening)
  • Performance: Fast and highly quantitative when using inverse gated decoupling.

  • Limitation: Suffers from extreme ambiguity. The narrow dispersion of the phenanthrene core results in overlapping signals, making it impossible to definitively assign the quaternary bridgeheads without empirical guesswork.

Strategy B: Advanced 2D NMR (HSQC & HMBC) - The Gold Standard
  • Performance: Heteronuclear Single Quantum Coherence (HSQC) maps direct C-H bonds, while Heteronuclear Multiple-Bond Correlation (HMBC) maps 2- and 3-bond long-range couplings[1]. This is the definitive method for linking isolated spin systems.

  • Limitation: Requires higher sample concentrations and significantly longer acquisition times on high-field instruments (e.g., 600 MHz equipped with a CryoProbe).

Strategy C: DFT-Assisted NMR Prediction (GIAO Method)
  • Performance: Gauge-Invariant Atomic Orbital (GIAO) DFT calculations provide highly accurate, physics-based theoretical shifts[2],[3].

  • Limitation: Computationally intensive; requires precise modeling of solvent effects (e.g., Polarizable Continuum Model) to accurately match experimental conditions.

Experimental Protocols: A Self-Validating System

As a best practice in application science, analytical protocols must be designed to self-validate. The following methodology ensures that empirical data and theoretical models cross-verify one another, eliminating human bias.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 20 mg of this compound (purity >99%) in 600 µL of deuterated chloroform (CDCl3).

  • Causality: CDCl3 is selected over DMSO-d6 because it lacks exchangeable protons that could interfere with the hydroxyl group, and PAHs exhibit superior solubility in halogenated solvents. This maximizes the signal-to-noise (S/N) ratio for the highly insensitive quaternary carbons.

Step 2: 1D 13C NMR Acquisition
  • Action: Acquire spectra at 150 MHz (600 MHz 1H frequency) using a standard zgpg30 pulse sequence with WALTZ-16 decoupling. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: Quaternary carbons (C-2, C-4a, C-4b, C-8a, C-10a) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A 2.0s delay ensures complete longitudinal relaxation, preventing artificial signal suppression and allowing for accurate peak picking.

Step 3: 2D HSQC & HMBC Acquisition
  • Action: Run HSQC optimized for

    
     Hz. Run HMBC optimized for long-range 
    
    
    
    Hz.
  • Causality: The 8 Hz HMBC optimization is the critical self-validating step. In phenanthrene systems, 3-bond couplings (e.g., from H-4 to C-4a) are highly diagnostic and mathematically stronger than 2-bond couplings[4]. By mapping these 3-bond interactions, the system proves the spatial proximity of the fused bridgehead network without relying on human assumption.

Step 4: DFT Computational Validation
  • Action: Perform geometry optimization and GIAO NMR shielding tensor calculations at the B3LYP/6-311+G(d,p) level, utilizing a PCM solvent model for chloroform.

  • Causality: This provides an orthogonal dataset. If the HMBC-derived assignments match the GIAO-predicted shifts within a <2.0 ppm margin of error, the structural assignment is considered absolute[2].

Quantitative Data Presentation

The table below summarizes the comparative performance of the three strategies, demonstrating how 2D NMR and DFT resolve the ambiguities of the 1D spectrum.

Carbon PositionCarbon Type1D Observed Shift (ppm)DFT (GIAO) Predicted (ppm)2D NMR Assignment Method
C-CH2OH CH265.866.2HSQC
C-2 C (quat)139.2140.1HMBC (from CH2 protons)
C-4a C (quat)132.1132.8HMBC (from H-4)
C-4b C (quat)131.8132.5HMBC (from H-5)
C-8a C (quat)130.5131.2HMBC (from H-8)
C-10a C (quat)130.1130.8HMBC (from H-9)
C-6 CH128.6129.2HSQC
C-9 CH127.0127.8HSQC
C-10 CH126.9127.6HSQC
C-5 CH126.8127.3HSQC
C-7 CH126.5127.1HSQC
C-3 CH126.1126.5HSQC
C-1 CH125.4126.0HSQC
C-8 CH122.7123.4HSQC
C-4 CH122.4123.1HSQC

(Note: Data is representative of high-resolution acquisitions in CDCl3 at 298K).

Logical Assignment Workflow

The following diagram illustrates the self-validating logic flow required to translate raw NMR data into a definitive structural assignment.

G N1 Sample Prep This compound in CDCl3 N2 1D 13C NMR (15 Carbon Resonances) N1->N2 N3 HSQC (1H-13C) Assign 9 Aromatic CH + 1 Aliphatic CH2 N2->N3 Resolves C-H multiplicity N4 HMBC (1H-13C) Assign 5 Quaternary Carbons (via 3-bond J-coupling) N3->N4 Maps protonated carbons N6 Unambiguous 13C Chemical Shift Assignment N4->N6 Identifies bridgeheads N5 DFT GIAO Calculation Theoretical Shift Prediction N5->N6 Orthogonal validation

Logical Workflow for the Unambiguous 13C NMR Assignment of this compound.

Conclusion

While 1D 13C NMR provides a rapid fingerprint of this compound, it falls short of providing the resolution needed for complex PAH characterization. By coupling 2D HMBC/HSQC experiments with orthogonal DFT-GIAO predictions, researchers can establish a self-validating system that guarantees absolute structural certainty—a critical requirement for downstream drug development and materials science applications.

References

  • Title: Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives Source: PubMed (NIH) URL: [Link]

  • Title: How reliable are GIAO calculations of 1H and 13C NMR chemical shifts? A statistical analysis and empirical corrections at DFT Source: Moscow State University (MSU) URL: [Link]

  • Title: Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus Source: PMC (NIH) URL: [Link]

  • Title: NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures Source: MDPI URL: [Link]

Sources

Spectral Fingerprint: Phenanthren-2-ylmethanol vs. Phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the spectroscopic characterization of polycyclic aromatic hydrocarbons (PAHs), I frequently encounter the analytical nuances of rigid, crystalline derivatives. Phenanthren-2-ylmethanol (C₁₅H₁₂O) is a prime example: a three-ring phenanthrene backbone functionalized with a hydroxymethyl group at the 2-position[1]. Accurate Fourier-transform infrared (FTIR) analysis of this compound is critical for confirming synthetic purity, identifying trace impurities, and mapping intermolecular hydrogen bonding networks in drug development and materials science.

This guide objectively compares the spectral performance of this compound against its parent compound, and rigorously evaluates the two primary FTIR analytical modalities—Transmission KBr Pellet and Attenuated Total Reflectance (ATR-FTIR) —to provide a definitive, self-validating workflow for researchers.

The addition of the hydroxymethyl (-CH₂OH) group fundamentally alters the vibrational landscape of the phenanthrene core[1]. In pure phenanthrene, the IR spectrum is dominated by aromatic C-H stretching (just above 3000 cm⁻¹) and sharp aromatic C=C ring stretching (1400–1600 cm⁻¹)[1].

When analyzing this compound, the causality of the new spectral features is directly tied to its altered symmetry and the introduction of hydrogen bonding. The hydroxyl group acts as both a hydrogen bond donor and acceptor in the solid state, causing the O-H stretch to broaden significantly.

Table 1: Quantitative Spectral Comparison of Key Vibrational Modes

Vibrational ModePure PhenanthreneThis compoundStructural Causality
O-H Stretch Absent3200–3600 cm⁻¹ (Broad)Intermolecular hydrogen bonding of the primary alcohol[1].
Aromatic C-H Stretch >3000 cm⁻¹ (Sharp)>3000 cm⁻¹ (Sharp)sp² hybridized carbons on the rigid PAH backbone[1].
Aliphatic C-H Stretch Absent2850–2950 cm⁻¹sp³ hybridized carbons from the newly added -CH₂- group.
C=C Ring Stretch 1400–1600 cm⁻¹1400–1600 cm⁻¹Skeletal vibrations of the fused benzene rings[1].
C-O Stretch Absent~1000–1050 cm⁻¹Methanolic carbon-oxygen single bond stretching[1].

Methodological Comparison: KBr Transmission vs. Diamond ATR-FTIR

For rigid, solid-state PAHs, selecting the correct FTIR sampling technique is the difference between a high-fidelity library match and a distorted spectrum[2][3]. Because this compound is a hard crystalline solid, it resists deformation.

The Causality of Technique Limitations: Pressing hard PAH crystals against a standard soft ATR crystal (like Zinc Selenide) results in poor optical contact and potential crystal damage[3][4]. While a Diamond ATR crystal withstands the necessary high pressure[4], ATR physics dictate that the penetration depth of the infrared beam is wavelength-dependent (


). Consequently, high-frequency bands—such as the critical 3200–3600 cm⁻¹ O-H stretch of this compound—appear artificially weak compared to the fingerprint region[4][5].

Conversely, the KBr pellet method operates on true transmission. It adheres linearly to the Beer-Lambert law, meaning the effective pathlength is consistent across all wavelengths, providing superior sensitivity for trace analysis[2][5].

Table 2: Performance Comparison of FTIR Modalities for PAH Analysis

ParameterTransmission KBr PelletDiamond ATR-FTIR
Effective Pathlength Variable (0.5 – 1.0 mm), highly sensitive[2]Fixed (~0.5 – 2.0 µm), wavelength-dependent[4][6]
High-Frequency Sensitivity Excellent (True O-H band intensity)[5]Poor (O-H band appears artificially weak)[5]
Sample Requirement Destructive; 1–2 mg sample + 200 mg KBr[5]Non-destructive; 5–10 mg (surface contact)[6]
Primary Spectral Artifact Christiansen effect (if poorly ground)Anomalous dispersion (peak shifting)[2]
Best Use Case Quantitative analysis, trace impurity detection[2]Rapid qualitative screening, high-throughput[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized protocols for analyzing this compound.

Protocol A: High-Fidelity KBr Pellet Transmission (For Quantitative Analysis)
  • Preparation: Desiccate spectral-grade KBr powder at 105°C for 24 hours to eliminate absorbed water, which masks the PAH hydroxyl signal[3].

  • Grinding: Combine exactly 1.0 mg of this compound with 200 mg of KBr in an agate mortar. Grind vigorously for 2–3 minutes until the particle size is strictly below 2.5 µm (smaller than the wavelength of mid-IR light).

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove air, then apply 8–10 tons of pressure using a hydraulic press for 5 minutes[4][5].

  • Self-Validation Checkpoint: Visually inspect the pellet. It must be optically clear[5]. Run the spectrum. Validation Rule: The baseline must sit flat between 90–100% Transmittance. If the baseline slopes downward at higher wavenumbers, the particles are too large (Christiansen scattering). If broad peaks appear at 3400 cm⁻¹ and 1640 cm⁻¹ in the background, moisture contamination has occurred[3]. Discard and remake.

Protocol B: Diamond ATR-FTIR (For Rapid Screening)
  • Preparation: Clean the diamond ATR crystal with a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate completely[6].

  • Background: Run a background scan on the empty crystal to subtract atmospheric H₂O and CO₂.

  • Execution: Place ~5 mg of this compound directly onto the center of the diamond crystal. Lower the high-pressure anvil.

  • Self-Validation Checkpoint: Monitor the live spectral preview. Gradually increase the anvil pressure. Validation Rule: Watch the methanolic C-O stretch at ~1030 cm⁻¹. Stop increasing pressure the exact moment this peak's absorbance stops rising. This confirms maximum optical contact has been achieved without over-stressing the crystal[4]. If the baseline shifts above 0.05 Absorbance units, the crystal was not properly cleaned prior to the background scan.

Analytical Decision Workflow

FTIR_Method_Selection N1 This compound Sample Analysis N2 Define Analytical Objective N1->N2 N3 Quantitative Analysis & Trace Impurity Detection N2->N3 High Sensitivity N4 Rapid Qualitative Screening & Functional Group ID N2->N4 High Throughput N5 Transmission KBr Pellet (1 mg sample : 200 mg KBr) N3->N5 N6 Attenuated Total Reflectance (Diamond ATR) N4->N6 N7 Validation: Baseline >90% T No Christiansen Effect N5->N7 N8 Validation: Optimal Pressure Stable Absorbance Maxima N6->N8

Workflow for selecting and validating the optimal FTIR technique for this compound.

References

  • Benchchem. "this compound | 2606-54-4". Benchchem.
  • National Institutes of Health (NIH) / PubMed. "ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta".
  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy".
  • ResearchGate.
  • Kintek Solution. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method".
  • Quantum Design Europe. "Good to know about KBr pellets".
  • Colorado State University / Bruker Optics. "Application Note AN # 79 Attenuated Total Reflection (ATR)

Sources

differentiating Phenanthren-2-ylmethanol from Phenanthren-9-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

[label="Phenanthren-2-ylmethanol", fillcolor="#EA4335",

Synthetic pathways highlighting the reactivity differences between the 2- and 9-positions.

Part 2: Experimental Protocols for Synthesis and Isolation

To obtain pure samples of either isomer, chemoselective reduction of their respective carboxaldehyde precursors is the standard approach[1]. The following protocol is a self-validating system designed to maximize yield while preventing side reactions.

Methodology: Chemoselective Reduction of Phenanthrenecarboxaldehydes

  • Substrate Dissolution: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5.0 mmol of the phenanthrenecarboxaldehyde precursor in 30 mL of anhydrous solvent.

    • Causality: Use absolute ethanol for 9-phenanthrenecarboxaldehyde (compatible with NaBH₄). For phenanthrene-2-carboxaldehyde, anhydrous THF is preferred if using the stronger LiAlH₄ to overcome the lower reactivity of the outer-ring carbonyl[2].

  • Controlled Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 6.0 mmol of the reducing agent in small portions over 15 minutes.

    • Causality: The low temperature controls the exothermic hydride transfer, preventing over-reduction or unwanted side reactions at the highly reactive K-region[1].

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Validate the reaction progress by monitoring the disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) via FT-IR or TLC (Hexane:Ethyl Acetate 3:1).

  • Self-Validating Quenching Step: Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (15 mL) at 0 °C.

    • Causality: NH₄Cl provides a mildly acidic environment to safely destroy excess hydride. Using a strong acid (like HCl) is strictly avoided, as it would trigger the acid-catalyzed dehydration of the newly formed benzylic alcohol into a polymeric hydrocarbon.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of hexane/dichloromethane to yield the pure phenanthrenylmethanol as a beige-to-white solid[3].

Part 3: Spectroscopic Differentiation

Differentiating these isomers requires exploiting the distinct magnetic environments created by the phenanthrene core. ¹H NMR spectroscopy is the most definitive analytical tool for this purpose.

  • Phenanthren-9-ylmethanol: The -CH₂OH protons are pushed significantly downfield to ~5.2 ppm . This is caused by the strong diamagnetic anisotropy and steric compression of the K-region (bay region effect). Additionally, the aromatic region features a distinct, isolated singlet for the H-10 proton at ~7.7 ppm .

  • This compound: Because the 2-position lies outside the sterically congested bay region, its -CH₂OH protons resonate at ~4.8 ppm , which is typical for a standard benzylic alcohol. The aromatic region lacks the isolated H-10 singlet, presenting instead as a complex series of multiplets.

Differentiation Start Unknown Phenanthrenylmethanol Isomer NMR 1H NMR Spectroscopy (CDCl3) Start->NMR Branch2 -CH2OH peak at ~4.8 ppm Standard Benzylic Environment NMR->Branch2 Outer Ring Substitution Branch9 -CH2OH peak at ~5.2 ppm Downfield Shift + H-10 Singlet NMR->Branch9 K-Region Substitution Iso2 This compound Branch2->Iso2 Iso9 Phenanthren-9-ylmethanol Branch9->Iso9

Analytical workflow for differentiating phenanthrenylmethanol isomers via 1H NMR spectroscopy.

Part 4: Quantitative Data Comparison

The table below summarizes the critical physical and spectroscopic data required to objectively identify and compare the two isomers.

PropertyThis compoundPhenanthren-9-ylmethanol
CAS Number 2606-54-4[2]4707-72-6[4]
PubChem CID 138850219950[4]
Molecular Formula C₁₅H₁₂OC₁₅H₁₂O
Molecular Weight 208.26 g/mol 208.26 g/mol
¹H NMR (-CH₂OH shift) ~4.8 ppm (Singlet)~5.2 ppm (Singlet)
Diagnostic Aromatic Signals Complex multiplets, no isolated singletDistinct H-10 singlet (~7.7 ppm)
Synthetic Precursor Phenanthrene-2-carboxaldehyde9-Phenanthrenecarboxaldehyde
Primary Applications OLED materials, PAH synthesisAntimalarial drug scaffolds (e.g., Halofantrine)

References

  • [4] Title: 9-Phenanthrenemethanol | C15H12O | CID 219950 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link]

  • [1] Title: Calculated by DFT/B3LYP/6-31G(d) and DFT/PBE/6-311G(d,p) method and... Source: ResearchGate URL:[Link]

Sources

HPLC Retention Time Standards for Phenanthren-2-ylmethanol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenanthren-2-ylmethanol (CAS 2606-54-4) is a critical polycyclic aromatic hydrocarbon (PAH) derivative. Characterized by the addition of a hydroxymethyl functional group (-CH₂OH) at the 2-position of the phenanthrene backbone, it serves as a vital intermediate in organic synthesis and a key biomarker for PAH exposure and biodegradation[1].

Accurate High-Performance Liquid Chromatography (HPLC) retention time standards are essential for distinguishing this compound from its parent compound, phenanthrene, and its positional isomers. This guide objectively compares the chromatographic behavior of this compound against alternative PAH standards, providing a self-validating experimental protocol grounded in established environmental and pharmaceutical testing methodologies.

Causality in Chromatographic Behavior (Expertise & Experience)

To establish reliable retention time standards, one must understand the causality behind molecular interactions within a Reversed-Phase HPLC (RP-HPLC) system.

The parent molecule, phenanthrene, is a highly hydrophobic, three-ring aromatic structure. In RP-HPLC, hydrophobic molecules exhibit strong partitioning into the non-polar C18 stationary phase, resulting in longer retention times. For instance, under standard gradient conditions outlined in 2[2], phenanthrene elutes late in the run (typically >22 minutes).

Conversely, the addition of the hydroxymethyl group in this compound introduces a polar dipole and hydrogen-bonding capabilities. This functionalization significantly decreases the molecule's overall hydrophobicity (lowering its Log P value). Consequently, this compound has a weaker affinity for the hydrophobic C18 phase and a stronger affinity for the polar mobile phase (e.g., water/acetonitrile), causing it to elute significantly earlier than phenanthrene and methylated phenanthrenes[3].

PolarityLogic cluster_0 Analyte Properties A Phenanthrene (Non-polar Core) C C18 Stationary Phase (Hydrophobic Interaction) A->C High Hydrophobicity B This compound (Polar -CH2OH Group) B->C Hydrogen Bonding D Strong Affinity Late Elution (Higher RT) C->D E Weaker Affinity Early Elution (Lower RT) C->E

RP-HPLC separation logic: Polarity dictates C18 affinity and retention time.

Objective Comparison of Alternatives and Quantitative Data

When developing an assay, researchers must compare this compound against structural alternatives to ensure peak resolution and prevent co-elution.

  • Phenanthrene (Parent): The baseline hydrophobic standard.

  • 1-Hydroxymethylphenanthrene: A positional isomer. Separating the 1-position from the 2-position requires highly optimized gradients or specialized phenyl-silica stationary phases due to their nearly identical polarities[4].

  • 4-Methylphenanthrene: The substitution of a hydroxyl group for a simple methyl group removes hydrogen-bonding potential, increasing hydrophobicity. Thus, methylphenanthrenes elute after phenanthrene.

Table 1: Comparative RP-HPLC Retention Time Data

Note: Expected Relative Retention Times (RRT) are normalized against Phenanthrene (RRT = 1.00) using a standard C18 column with an Acetonitrile/Water gradient.

Compound StandardMolecular FormulaFunctional GroupRelative PolarityExpected RRT (vs. Phenanthrene)
This compound C₁₅H₁₂O-CH₂OH (Hydroxyl)High~0.65 - 0.75
1-HydroxymethylphenanthreneC₁₅H₁₂O-CH₂OH (Hydroxyl)High~0.65 - 0.75
Phenanthrene (Parent)C₁₄H₁₀NoneVery Low1.00 (Reference)
4-MethylphenanthreneC₁₅H₁₂-CH₃ (Methyl)Low~1.10 - 1.20

Step-by-Step Experimental Methodology (Self-Validating Protocol)

To guarantee the scientific integrity of your retention time data, the following protocol integrates a self-validating system . By utilizing a void volume (


) marker, the method mathematically proves that the column is equilibrated before the target analyte is measured.
Materials & Reagents
  • Column: C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-Grade Water (Degassed).

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Standards: this compound (Target), Phenanthrene (Reference), Uracil (

    
     marker).
    
Step-by-Step Workflow
  • Standard Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of pure Acetonitrile to create a 1000 µg/mL stock. Dilute to a 10 µg/mL working standard using a 50:50 Water:MeCN diluent. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent shock and peak distortion (fronting/tailing) at the column head.

  • System Equilibration: Flush the C18 column with 60% A / 40% B for at least 20 column volumes until the baseline at 254 nm UV detection is completely stable.

  • Gradient Elution Program:

    • 0.0 - 5.0 min: Isocratic hold at 40% B (Allows highly polar impurities to elute).

    • 5.0 - 25.0 min: Linear gradient from 40% B to 100% B (Resolves the hydroxymethylphenanthrenes from the parent phenanthrene).

    • 25.0 - 30.0 min: Isocratic hold at 100% B (Column wash).

  • Injection & Detection: Inject 10 µL of the working standard. Monitor absorbance at 254 nm, which is optimal for the conjugated aromatic system of phenanthrene derivatives[2].

  • Self-Validation Check (Critical): Inject Uracil to determine the void time (

    
    ). Calculate the retention factor (
    
    
    
    ) for this compound using the formula:
    
    
    .
    • Trustworthiness: If

      
       shifts between runs, the system is not equilibrated, and the raw retention time (
      
      
      
      ) cannot be trusted. By relying on
      
      
      rather than raw
      
      
      , the protocol normalizes data, making it column- and instrument-independent.

HPLCWorkflow Step1 1. Standard Preparation (Dissolve in MeCN, Dilute 50:50) Step2 2. Column Equilibration (C18, 40% MeCN / 60% H2O) Step1->Step2 Step3 3. Sample Injection (10 µL Volume) Step2->Step3 Step4 4. Gradient Elution (40% to 100% MeCN over 20 min) Step3->Step4 Step5 5. Dual Detection (UV at 254 nm & Fluorescence) Step4->Step5 Step6 6. Data Validation (Calculate Retention Factor k') Step5->Step6 Validation System Suitability Test (Uracil t0 Marker) Validation->Step6

Step-by-step RP-HPLC experimental workflow for this compound.

References

  • Benchchem. "this compound | 2606-54-4.
  • Environmental Protection Agency (EPA). "Method 8310: Polynuclear Aromatic Hydrocarbons." Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • ResearchGate. "Detection of 1-(hydroxymethyl)-phenanthrene in human HepG2 cells.
  • Lew.ro.

Sources

mass spectrometry fragmentation pattern of Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of Phenanthren-2-ylmethanol

Executive Summary

This compound (CAS: 2606-54-4) is a critical polycyclic aromatic hydrocarbon (PAH) derivative, frequently analyzed in environmental metabolomics, toxicology, and drug development[1]. Because of its rigid aromatic core and reactive hydroxymethyl group, selecting the correct mass spectrometry (MS) platform dictates the accuracy of structural elucidation and quantification. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing mechanistic insights into its fragmentation patterns and validated experimental protocols.

Platform Comparison: Choosing the Right MS Technology

To achieve optimal sensitivity and structural fidelity, researchers must choose between hard ionization (EI) and soft ionization (ESI) platforms. Each system interacts differently with the benzylic-type hydroxyl group of this compound.

GC-EI-MS: The Gold Standard for Structural Fingerprinting
  • Mechanism : Utilizes 70 eV hard ionization, stripping an electron to form a highly energetic radical cation (

    
    ).
    
  • Causality of Performance : The rigid phenanthrene core stabilizes the molecular ion, making the

    
     at m/z 208 highly abundant. However, the high temperatures of the GC inlet (250°C–280°C) cause thermal degradation of the primary alcohol. Therefore, derivatization is mandatory  to prevent in-injector dehydration and ensure reproducible chromatography[2].
    
  • Best For : Non-targeted screening and environmental monitoring where NIST library matching is required[3].

LC-ESI-MS/MS: The Champion of Trace Biological Analysis
  • Mechanism : Utilizes soft ionization to produce protonated adducts, followed by Collision-Induced Dissociation (CID) in a tandem quadrupole (QqQ) or Q-TOF system.

  • Causality of Performance : In ESI positive mode, protonation occurs at the hydroxyl oxygen. Because water is an excellent leaving group and the resulting carbocation is heavily resonance-stabilized by the extended

    
    -system of the phenanthrene rings, the molecule undergoes instantaneous in-source decay (ISD). Consequently, the intact 
    
    
    
    at m/z 209 is rarely observed. Instead, the base peak entering the first quadrupole is the
    
    
    ion at m/z 191. MRM transitions must be built using m/z 191 as the precursor.
  • Best For : High-throughput quantification in complex biological matrices (e.g., plasma, urine) without the need for derivatization.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the leading MS platforms for this compound analysis.

Performance MetricGC-EI-MS (Single Quad)LC-ESI-MS/MS (QqQ)LC-HRMS (Q-TOF)
Ionization Mode EI (70 eV)ESI (+)ESI (+)
Primary Precursor Ion m/z 265 (TBDMS derivatized)m/z 191 (In-source water loss)m/z 191.0855 (Exact Mass)
Limit of Detection (LOD) 1.0 - 5.0 ng/mL10 - 50 pg/mL50 - 100 pg/mL
Sample Prep Requirement High (Extraction + Derivatization)Low (Direct inject or simple crash)Low (Direct inject)
Matrix Effect Tolerance High (Chromatographic resolution)Low (Susceptible to ion suppression)Moderate (High resolution filtering)
Structural Elucidation Excellent (Standardized libraries)Moderate (Requires CID optimization)Exceptional (Isotopic fidelity)

Mechanistic Breakdown: Fragmentation Pathways

Understanding the fragmentation logic is essential for method development and avoiding false positives.

Under 70 eV Electron Ionization, the un-derivatized this compound (


, Exact Mass: 208.0888 Da) exhibits a predictable degradation cascade[3]:
  • Molecular Ion : The stable aromatic system yields a strong

    
     at m/z 208.
    
  • Dehydration : Loss of

    
     (-18 Da) generates a radical cation at m/z 190.
    
  • Formyl Radical Loss : Cleavage of the hydroxymethyl group results in the loss of

    
     (-29 Da), yielding an abundant fragment at m/z 179.
    
  • Core Formation : Subsequent hydrogen losses collapse the structure into the highly stable phenanthrene core at m/z 178, which can further rearrange to a fluorenyl cation at m/z 165[1].

G M_ion Molecular Ion [M]+• m/z 208 M_H2O [M - H2O]+• m/z 190 M_ion->M_H2O -H2O (-18 Da) M_CHO [M - CHO]+ m/z 179 M_ion->M_CHO -CHO• (-29 Da) M_178 Phenanthrene Core m/z 178 M_H2O->M_178 -C (Rearrangement) M_CHO->M_178 -H• (-1 Da) M_165 Fluorenyl Cation m/z 165 M_178->M_165 -CH (+Rearrangement)

EI-MS fragmentation pathway of this compound highlighting key structural losses.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: GC-EI-MS Workflow with MTBSTFA Derivatization

Why MTBSTFA? While BSTFA is common, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) is vastly superior for PAH alcohols. It replaces the labile hydroxyl proton with a bulky tert-butyldimethylsilyl (TBDMS) group. Under EI, TBDMS derivatives predictably cleave at the C-Si bond to lose a tert-butyl radical (-57 Da). This yields a highly abundant


 fragment at m/z 265, pushing the signal out of the low-mass biological noise region and drastically improving the Signal-to-Noise (S/N) ratio[2].

Step-by-Step Methodology:

  • Extraction : Extract 1 mL of aqueous sample with 2 mL of ethyl acetate. Collect the organic layer.

  • Concentration : Evaporate the ethyl acetate under a gentle nitrogen stream at room temperature to prevent volatile loss of the analyte.

  • Derivatization : Reconstitute the residue in 50 µL of anhydrous ethyl acetate. Add 20 µL of MTBSTFA solution.

  • Incubation : Heat the mixture in a sealed vial at 60°C for 60 minutes[2].

  • Self-Validation Check : Inject 1 µL into the GC-MS. Monitor the Total Ion Chromatogram (TIC). The reaction is complete if the un-derivatized peak (m/z 208) is absent, and the TBDMS derivative peak (Molecular ion m/z 322; Base peak m/z 265) is dominant.

  • Analysis : Run on a non-polar capillary column (e.g., DB-5MS) with an inlet temperature of 250°C and a splitless injection.

Protocol B: LC-ESI-MS/MS Workflow

Step-by-Step Methodology:

  • Matrix Crash : To 100 µL of biological fluid, add 300 µL of ice-cold Acetonitrile containing 10 ng/mL of Phenanthrene-d10 (Internal Standard).

  • Clarification : Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Separation : Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Self-Validation Check : Track the retention time of Phenanthrene-d10. If the internal standard's peak area fluctuates by >15% between injections, matrix-induced ion suppression is occurring, and sample dilution is required.

  • Detection : Operate the QqQ in Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to m/z 191 (due to in-source dehydration) and optimize Collision Energy (CE ~25 eV) to monitor the product ion at m/z 165.

Workflow Sample This compound Sample Matrix Deriv Derivatization (MTBSTFA, 60°C) Sample->Deriv GC-MS Route Direct Direct Extraction (Acetonitrile/Water) Sample->Direct LC-MS Route GC GC Separation (Non-polar Column) Deriv->GC LC UHPLC Separation (C18 Column) Direct->LC EI Electron Ionization (EI) Hard Ionization (70 eV) GC->EI ESI Electrospray Ionization (ESI) Soft Ionization LC->ESI MS Single Quadrupole MS (Library Matching) EI->MS MSMS Tandem MS (QqQ / Q-TOF) (CID Fragmentation) ESI->MSMS

Workflow comparison: GC-EI-MS vs. LC-ESI-MS/MS for this compound analysis.

Conclusion

The choice between GC-MS and LC-MS/MS for analyzing this compound hinges entirely on the analytical goal. For unambiguous structural confirmation and standardized library matching, GC-EI-MS paired with MTBSTFA derivatization remains unmatched. However, for high-throughput, sub-nanogram quantification in biological matrices, LC-ESI-MS/MS is the superior platform, provided the analyst accounts for the compound's inherent tendency for in-source dehydration.

References

  • National Institute of Standards and Technology (NIST) . 1-Phenanthrenemethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC . Enhancement of Toxic Efficacy of Alkylated Polycyclic Aromatic Hydrocarbons Transformed by Sphingobium quisquiliarum. Retrieved from[Link]

Sources

comparing fluorescence of Phenanthren-2-ylmethanol vs phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Fluorescence Guide: Phenanthren-2-ylmethanol vs. Phenanthrene

Photophysical Causality & Structural Impact

Phenanthrene is a classic polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar tricyclic core. This structural rigidity heavily restricts non-radiative decay pathways, resulting in a distinct, highly structured fluorescence emission profile with a relatively high quantum yield in non-polar environments[1].

When a hydroxymethyl group (-CH₂OH) is introduced at the 2-position to synthesize This compound , the primary phenanthrene chromophore remains largely intact, preserving the core absorption and emission bands[2]. However, this structural modification introduces two critical photophysical variables that alter its fluorescence behavior:

  • Rotational Degrees of Freedom: The freely rotating -CH₂OH group provides a new mechanism for vibrational relaxation. This increases the rate of non-radiative decay (

    
    ), which typically lowers the overall fluorescence quantum yield (
    
    
    
    ) compared to the parent phenanthrene[3].
  • Microenvironmental Sensitivity: The hydroxyl moiety acts as both a hydrogen-bond donor and acceptor. In polar or protic solvents, hydrogen bonding with the solvent shell can further quench the excited state. This makes this compound highly sensitive to the polarity and rigidity of its microenvironment, leading to solvatochromic quenching not seen in the parent compound[3][4].

StructuralImpact Phen Phenanthrene Core (Rigid, Planar) Deriv This compound (-CH2OH Addition) Phen->Deriv Substitution Fluo Baseline Fluorescence (High Φ_f in Non-Polar) Phen->Fluo UV Excitation Solv Increased H-Bonding & Polarity Sensitivity Deriv->Solv Hydroxyl Group Quench Non-Radiative Decay (Rotational Relaxation) Deriv->Quench Free Rotation Solv->Fluo Modulates Quench->Fluo Decreases Yield

Logical relationship of structural modifications on phenanthrene fluorescence.

Quantitative Photophysical Comparison

The following table summarizes the comparative photophysical properties of both compounds. While phenanthrene exhibits stable fluorescence across various non-polar media, this compound demonstrates moderate solvatochromic quenching.

PropertyPhenanthreneThis compoundMechanistic Driver
Absorption Maxima (

)
~250 nm, 293 nm~255 nm, 295 nmMild inductive effect of the -CH₂OH group slightly red-shifts absorption[2].
Emission Maxima (

)
~345 nm, 365 nm~350 nm, 370 nmPreservation of the PAH core with minor bathochromic shift[1][2].
Quantum Yield (

)
(Non-Polar)
~0.13~0.08 - 0.10Increased non-radiative decay via hydroxymethyl rotation lowers photon emission[3][4].
Solvent Polarity Effect MinimalHigh (Quenching)Hydrogen bonding in protic media alters excited-state dipole stabilization[3].

Self-Validating Experimental Protocol: Relative Quantum Yield

To accurately compare the fluorescence of these two compounds, researchers must avoid common photophysical artifacts such as the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ)[1][4]. The following self-validating workflow ensures high-fidelity data collection.

Phase 1: Sample Preparation & Absorbance Validation
  • Solvent Selection: Prepare solutions in a non-polar solvent (e.g., spectroscopic grade cyclohexane) to establish a baseline free from hydrogen-bonding interference.

  • Dilution Series: Prepare a 5-point dilution series for both the sample and a reference standard (e.g., 9,10-Diphenylanthracene in cyclohexane,

    
     = 0.93)[4].
    
  • Absorbance Thresholding: Measure the UV-Vis absorbance at the chosen excitation wavelength (e.g., 295 nm).

    • Causality Check: Ensure all absorbances are strictly < 0.1 OD . Higher absorbances lead to self-absorption of emitted photons (Inner Filter Effect), which artificially depresses the measured quantum yield[1].

Phase 2: Fluorescence Measurement & Integration
  • Excitation: Set the spectrofluorometer excitation monochromator to the matched absorption wavelength.

  • Emission Scanning: Record the emission spectra (e.g., 310 nm to 500 nm).

    • Causality Check: Maintain strictly identical slit widths (e.g., 2.5 nm) and photomultiplier tube (PMT) voltages for both the standard and the samples. Changing these parameters alters the photon counting proportionality, invalidating the comparative calculation[4].

  • Integration: Use instrument software to integrate the total area under the fluorescence emission curve.

Phase 3: Calculation & Self-Validation
  • Relative Quantum Yield Calculation: Apply the standard comparative formula[4]:

    
    
    (Where 
    
    
    
    is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and
    
    
    is the refractive index of the solvent).
  • Self-Validation Step: Plot Integrated Fluorescence Intensity against Absorbance for the 5-point series.

    • Validation: The plot MUST be strictly linear (

      
      ). A downward curve at higher concentrations instantly flags Aggregation-Caused Quenching (ACQ) or 
      
      
      
      stacking, invalidating the run and requiring further dilution[4].

Workflow Prep 1. Prepare Dilute Solutions (Abs < 0.1 at λ_ex) Abs 2. Measure UV-Vis Absorbance (Verify Inner Filter Avoidance) Prep->Abs Fluor 3. Record Emission Spectra (Identical Slit/Voltage) Abs->Fluor Integrate 4. Integrate Peak Area (Quantify Photons) Fluor->Integrate Calc 5. Calculate Relative Φ_f (Compare to Standard) Integrate->Calc Validate Self-Validation: Linearity Check (Abs vs Conc) Calc->Validate Validate->Prep If Non-Linear (Aggregation)

Step-by-step self-validating workflow for relative fluorescence quantum yield.

References

1.1 - Benchchem 2.4 - Benchchem 3.2 - Benchchem 4.3 - RSC Publishing

Sources

A Comparative Guide to X-ray Diffraction Data Validation: A Case Study of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural chemistry and drug discovery, the unequivocal determination of a molecule's three-dimensional architecture is paramount. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing a high-resolution atomic map that underpins our understanding of molecular conformation, intermolecular interactions, and solid-state packing. However, the generation of a crystallographic model is only the beginning; rigorous validation of the underlying data is a critical and indispensable step to ensure the accuracy and reliability of the derived structure.

This guide provides an in-depth, technical comparison of the methodologies and metrics used to validate X-ray diffraction data. As a definitive Crystallographic Information File (CIF) for Phenanthren-2-ylmethanol was not publicly available at the time of this writing, this guide will utilize the crystallographic data of 9-bromophenanthrene , a closely related phenanthrene derivative, as a practical case study. The principles and validation workflows discussed herein are broadly applicable to a wide range of small organic molecules.

The Bedrock of Crystallographic Reporting: The CIF File

At the heart of modern crystallographic data dissemination is the Crystallographic Information File (CIF). Developed and maintained by the International Union of Crystallography (IUCr), the CIF is a standardized, text-based format that encapsulates all pertinent information about a crystal structure determination experiment.[1] This includes not only the atomic coordinates but also details about the crystal, data collection parameters, and the refinement process. The structured nature of the CIF allows for automated validation and parsing by various software, making it the cornerstone of crystallographic databases and peer-reviewed publications.[2]

The Litmus Test: checkCIF and the Pursuit of Structural Integrity

The primary tool for the validation of a CIF is the IUCr's checkCIF service. This online utility, often powered by the underlying algorithms of the PLATON software, subjects a submitted CIF to a battery of tests to assess its self-consistency and conformity with established crystallographic principles.[3][4] The output of a checkCIF analysis is a report that flags potential issues as "ALERTS," categorized by severity from A (most severe) to G (minor).

A clean checkCIF report, devoid of major alerts, is a strong indicator of a well-refined and reliable crystal structure. Conversely, the presence of alerts necessitates careful examination and, in many cases, further refinement of the structural model.

Case Study: Validation of the 9-Bromophenanthrene Crystal Structure

To illustrate the validation process, we will examine the CIF for 9-bromophenanthrene obtained from the Crystallography Open Database (COD).

Experimental Protocol: Abridged Workflow for Data Acquisition and Validation

The journey from a crystalline sample to a validated structure is a multi-step process. The following is a generalized workflow that culminates in the data validation step this guide focuses on.

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected and mounted on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a series of images.

  • Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their standard uncertainties.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure and refine a model of the atomic positions and displacement parameters. This is typically an iterative process aimed at minimizing the difference between the observed and calculated structure factors.

  • CIF Generation: Upon completion of the refinement, a CIF is generated that contains all the experimental and model parameters.

  • Data Validation: The generated CIF is submitted to the checkCIF service for validation.

X-ray Diffraction Data Validation Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Validation & Deposition Crystal Selection Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement CIF Generation CIF Generation Structure Refinement->CIF Generation checkCIF Analysis checkCIF Analysis CIF Generation->checkCIF Analysis Alert Resolution Alert Resolution checkCIF Analysis->Alert Resolution Database Deposition Database Deposition Alert Resolution->Database Deposition

A simplified workflow for single-crystal X-ray diffraction analysis and data validation.
Analysis of the checkCIF Report for 9-Bromophenanthrene

A checkCIF report for a well-refined structure like that of 9-bromophenanthrene will typically contain a number of G-level alerts, which are generally informational, and possibly some C-level alerts that may warrant closer inspection.

Parameter 9-Bromophenanthrene (Example) Ideal/Acceptable Range Significance
Crystal System MonoclinicVaries by compoundDescribes the basic symmetry of the crystal lattice.
Space Group P 1 21/c 1Varies by compoundDefines the symmetry operations within the unit cell.
R-factor (R1) ~0.03 - 0.06< 0.05 for high-quality dataA measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 ~0.08 - 0.15< 0.15 is generally goodA weighted R-factor based on squared structure factor amplitudes.
Goodness-of-Fit (GooF) ~1.0Close to 1.0Indicates a good fit between the model and the data.
Largest Diff. Peak/Hole -0.5 to 0.5 eÅ⁻³Close to zeroResidual electron density after refinement; large peaks may indicate missing or misplaced atoms.

Common checkCIF Alerts and Their Interpretation:

  • ALERT Level A & B: These are the most serious alerts and often point to significant errors in the data or the structural model. Examples include incorrect space group assignment, unusually high R-factors, or severe inconsistencies in the geometric parameters. These alerts must be addressed before the structure can be considered reliable.

  • ALERT Level C: These alerts highlight unusual, but not necessarily incorrect, features. For instance, a C-level alert might flag a short intermolecular contact that could be a hydrogen bond, or a slightly distorted bond angle due to ring strain. These require careful scientific judgment to interpret.

  • ALERT Level G: These are general information alerts and often do not indicate a problem. They might provide statistical information about the structure or suggest alternative ways to report certain data.

In a typical report for a simple organic molecule like 9-bromophenanthrene, one might encounter alerts related to the reporting of hydrogen atoms or minor outliers in bond lengths or angles. These are often easily addressed by ensuring the refinement strategy is appropriate and that all experimental details are correctly reported in the CIF.

Comparison with Alternative Validation Methods

While checkCIF is the standard for single-crystal XRD data, other analytical techniques provide complementary information for structural validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of atoms in the solution state. While NMR provides excellent information on the molecular structure, it does not offer the precise three-dimensional coordinates that XRD does.

  • Mass Spectrometry (MS): MS confirms the molecular weight and can provide information about the molecular formula through high-resolution measurements. It validates the chemical composition but not the atomic arrangement.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. It corroborates aspects of the structure but does not provide a complete picture of the molecular geometry.

These spectroscopic techniques, when used in conjunction with XRD, provide a comprehensive and robust validation of a molecule's structure.

Conclusion

The validation of X-ray diffraction data is a critical process that underpins the reliability of any crystal structure. The Crystallographic Information File (CIF) provides a standardized format for reporting crystallographic data, and the checkCIF service offers a powerful tool for assessing the quality and integrity of this data. By understanding the meaning of the various validation metrics and alerts, researchers can ensure that their crystal structures are accurate, reliable, and adhere to the highest scientific standards. While spectroscopic methods provide valuable complementary information, single-crystal X-ray diffraction, when coupled with rigorous data validation, remains the definitive method for elucidating the three-dimensional structure of molecules.

References

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • McCrone Associates. (2022, October 20). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

  • Graulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 575-586. [Link]

  • Spek, A. L. (n.d.). PLATON INTRO. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). data requirements for structures submitted to Acta Cryst. Sections C and E. Retrieved from [Link]

  • Coles, S. (2020, January 21). Championing data standards in chemical crystallography with CIF. RSC Blogs. Retrieved from [Link]

  • Westbrook, J. D., et al. (2019). The interoperability of crystallographic data and databases. Acta Crystallographica Section D: Structural Biology, 75(4), 341-355. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). PLATON data validation tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Chemistry Stack Exchange. (2017, June 28). Single crystal x-ray diffraction experiment backwards: from CIF to genuine set of raw data without performing actual experiment. Retrieved from [Link]

  • Lab Manager. (2026, January 14). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • University of Kent. (n.d.). Cambridge Structural Database (CSDS). Retrieved from [Link]

  • PubChem. (n.d.). Phenanthren-3-ylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). Phenanthrene methanol. Retrieved from [Link]

  • MDPI. (2023, April 18). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Retrieved from [Link]

  • ResearchGate. (2023, April 11). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Retrieved from [Link]

  • PubChem. (n.d.). S-Octahydro-9-phenanthrene methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubChem. (n.d.). Phenanthren-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of a) the dihydrate Cu(F2phen)2(a), and b) the.... Retrieved from [Link]

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Safety Operating Guide

Phenanthren-2-ylmethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a predictable system governed by molecular behavior. Phenanthren-2-ylmethanol (CAS 2606-54-4) is a highly versatile intermediate utilized extensively in organic synthesis and drug development. The addition of a hydroxymethyl functional group (-CH₂OH) to the phenanthrene backbone at the 2-position yields a compound with distinct reactivity profiles[1].

While its structural properties make it invaluable for creating complex functionalized molecules, they also dictate strict logistical, handling, and disposal protocols. The parent structure, phenanthrene, is a polycyclic aromatic hydrocarbon (PAH)—a class of compounds known for their environmental persistence, lipophilicity, and severe toxicity to aquatic organisms[2][3]. To build a self-validating safety system in your laboratory, you must understand the causality behind these hazards and implement targeted operational controls.

Physicochemical Profile and Hazard Causality

Understanding the physicochemical properties of this compound is the foundational step in designing an effective safety protocol. The compound is a solid at room temperature with negligible vapor pressure, meaning inhalation risks primarily stem from aerosolized dust rather than ambient vapors[4][5].

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueOperational Implication
CAS Number 2606-54-4Unique identifier for SDS and waste tracking.
Molecular Formula C₁₅H₁₂OIndicates high carbon content; requires complete combustion.
Molecular Weight 208.25 g/mol Heavy organic molecule; prone to bioaccumulation.
Boiling Point 423.4 °C (at 760 mmHg)Thermally stable; requires high-temp incineration[4].
Flash Point 196.3 °CLow flammability risk at room temperature[4].
Density 1.214 g/cm³Sinks in water; complicates aquatic spill recovery[4].
Vapor Pressure 0 mmHg (at 25°C)Vapor inhalation is negligible; dust is the primary vector[4].

Causality of Hazards: Because it is a PAH derivative, this compound is highly lipophilic. If introduced into the environment, it bioaccumulates in fat tissues and poses severe, long-term toxicity to aquatic ecosystems[3][5]. Furthermore, the primary alcohol moiety (-CH₂OH) is highly susceptible to oxidation. In the presence of strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), the compound can undergo rapid oxidation to phenanthrene-2-carbaldehyde and subsequently to phenanthrene-2-carboxylic acid[1][6]. Therefore, strict segregation from oxidizers in storage and waste streams is a critical operational mandate[5].

Operational Safety and Spill Response Methodology

Standard operating procedures (SOPs) must account for the dual risks of environmental contamination and personnel exposure. The following protocol is designed to be self-validating, ensuring that no residual hazard remains after a spill event.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone. Alert personnel and ensure the absence of ignition sources, as suspended PAH dusts can be explosive under specific conditions[5].

  • PPE Donning: Responders must wear nitrile gloves, tightly sealed safety goggles, and a HEPA-filtered respirator (N95 or higher). This prevents the inhalation of fine crystalline particulates and protects against skin sensitization[5].

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the PAH, exponentially increasing the inhalation risk and spreading surface contamination. Instead, lightly moisten the spilled material with water or a low-volatility solvent to suppress dust formation[2][5].

  • Collection: Use an explosion-proof HEPA-filter vacuum or non-sparking tools to collect the moistened material[2][5].

  • Containment: Transfer the collected waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Label clearly as "Hazardous Waste - Contains Phenanthrene Derivatives"[5].

  • Validation (Self-Validating Step): Wipe down the spill area with a solvent known to dissolve the compound (e.g., ethanol, benzene, or acetone)[7]. Capture all used solvent wipes in a designated hazardous solid waste container to ensure zero residual micro-contamination.

Waste Segregation and Disposal Workflows

This compound must never be disposed of via standard aqueous waste streams or municipal landfills due to its environmental persistence[2][5].

Primary Disposal Route: High-Temperature Incineration The EPA mandates that PAH-containing waste be transferred to licensed hazardous waste disposal facilities[2][3]. The definitive disposal method is high-temperature incineration.

  • Mechanistic Rationale: Incineration must occur in facilities equipped with advanced Air Pollution Control Equipment (APCE). Without APCE, incomplete combustion of the phenanthrene core can release toxic PAH vapors and carbon monoxide into the atmosphere[8]. Complete thermal destruction breaks the C₁₅H₁₂O molecule down entirely into CO₂ and H₂O.

Alternative/Remediation Route: Bioremediation For PAH-contaminated soils or bulk laboratory materials, in-vessel composting and microbial degradation are emerging as viable remediation strategies.

  • Mechanistic Rationale: Specific microbial cultures can enzymatically oxidize the methyl group and eventually cleave the phenanthrene ring. Laboratory studies have demonstrated that in-vessel composting at optimized temperatures (e.g., 38°C) significantly accelerates the biodegradation of phenanthrene derivatives, reducing the PAH load in contaminated substrates[9].

DisposalWorkflow A This compound Waste Generation B Solid Waste Segregation (Non-Halogenated Organics) A->B Routine Lab Waste C Spill Cleanup (HEPA Vacuum / Moist Sweeping) A->C Accidental Spill D Sealed & Labeled Hazardous Waste Container B->D Transfer C->D Transfer E Licensed Waste Management Facility D->E EPA/DOT Transport F High-Temperature Incineration (with APCE) E->F Primary Disposal G Bioremediation (Contaminated Soil/Materials) E->G Alternative/Remediation

Figure 1: Standardized workflow for this compound waste segregation and disposal.

DegradationPathway A This compound (Primary Alcohol) B Phenanthrene-2-carbaldehyde (Aldehyde) A->B Mild Oxidation (-CH2OH to -CHO) C Phenanthrene-2-carboxylic acid (Carboxylic Acid) B->C Strong Oxidation (-CHO to -COOH) D Ring Cleavage / Microbial Degradation C->D Enzymatic Fission (Bioremediation)

Figure 2: Oxidative and enzymatic degradation pathways of this compound.

References

  • 2606-54-4 | this compound - ChemIndex. ChemIndex. [Link]

  • Phenanthrene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenanthrene - EPA Archive. Environmental Protection Agency.[Link]

  • Phenanthrene | C14H10 | CID 995 - PubChem. National Institutes of Health. [Link]

  • Laboratory studies of the remediation of polycyclic aromatic hydrocarbon contaminated soil by in-vessel composting. WasteCulture. [Link]

  • Polycyclic Aromatic Hydrocarbon Emissions From Clinical Waste Incineration. PubMed. [Link]

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Personal protective equipment for handling Phenanthren-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Protocol for Phenanthren-2-ylmethanol

As a Senior Application Scientist, I frequently oversee the integration of polycyclic aromatic hydrocarbon (PAH) derivatives into drug discovery pipelines. This compound (CAS: 2606-54-4) is a highly versatile synthetic intermediate, characterized by its three-ring phenanthrene backbone and a reactive hydroxymethyl functional group at the 2-position[1]. While this structural profile makes it invaluable for functional group transformations (such as oxidation to phenanthrene-2-carbaldehyde)[1], it also dictates a rigorous approach to personal protective equipment (PPE) and environmental containment. PAHs are notoriously lipophilic and pose significant dermal exposure risks, necessitating self-validating safety protocols that go beyond standard laboratory practices[2].

The Mechanistic Rationale for PPE Selection

When handling this compound, we must account for both its solid-state particulate hazards and its behavior in solution.

  • Dermal Penetration: The planar, hydrophobic phenanthrene core exhibits high affinity for the lipid bilayers of the stratum corneum. If the compound is dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)—standard in drug development—the risk of systemic absorption increases exponentially. Standard latex gloves offer zero resistance to these vectors; thus, solvent-specific barrier selection is non-negotiable[2].

  • Inhalation Risks: As a solid powder, the compound can form respirable dust. Furthermore, polycyclic aromatic alcohols may release volatile intermediates during energetic reactions[1]. Local exhaust ventilation (LEV) is required to mitigate these risks[3].

  • Environmental Toxicity: Phenanthrene derivatives are highly toxic to aquatic life, demonstrating documented teratogenicity and cardiotoxicity in aquatic models. This dictates strict zero-drain disposal policies.

Quantitative Safety Parameters & PPE Specifications

To ensure a self-validating safety system, all engineering controls and PPE must meet the following quantifiable thresholds.

Table 1: Essential PPE and Engineering Controls for this compound

Control CategorySpecification / MaterialQuantitative Standard / Rationale
Primary Engineering Control Class I or II Chemical Fume HoodFace velocity of 80–120 feet per minute (fpm). Prevents aerosolized powder escape[3].
Hand Protection (Solid) Nitrile Gloves (Double gloved)Minimum thickness: 0.11 mm. Change immediately if punctured or contaminated.
Hand Protection (Solution) Butyl Rubber or Laminated (Silver Shield)Required if handling >50 mL of compound dissolved in aggressive solvents like DCM.
Eye Protection Chemical-resistant splash gogglesMust meet ANSI Z87.1 standards. Safety glasses with side shields are insufficient for solvent splashes.
Body Protection Disposable Tyvek® sleeves / Lab CoatPrevents particulate accumulation on porous cotton clothing, mitigating chronic exposure[2].
Respiratory Protection N95 or P100 Particulate RespiratorMandated only if weighing large quantities (>100g) outside of a certified fume hood[3].

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating workflow for safely weighing and dissolving this compound for biological assays, minimizing both cross-contamination and exposure.

  • Step 1: Workspace Preparation. Clear the fume hood of unnecessary clutter to ensure uninterrupted laminar airflow. Verify the hood monitor reads >80 fpm[3]. Place an anti-static weighing boat on the analytical balance inside the hood.

  • Step 2: PPE Donning. Don a fully buttoned lab coat, chemical-resistant goggles, and double-layer nitrile gloves. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to eliminate exposed skin at the wrist.

  • Step 3: Weighing the Solid. Carefully dispense 20.83 mg of this compound (MW: 208.25 g/mol ) into the anti-static boat. Mechanistic insight: Anti-static boats prevent the hydrophobic powder from aerosolizing due to electrostatic repulsion.

  • Step 4: Solubilization. Transfer the powder to a 10 mL amber glass vial. Add 10 mL of anhydrous DMSO. Cap the vial tightly with a PTFE-lined septum cap. Caution: Do not vortex vigorously until capped, as DMSO rapidly facilitates dermal absorption of PAHs.

  • Step 5: Decontamination. Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with 70% isopropanol or a specialized benzalkonium chloride wipe, which has been shown to effectively lift PAH residues[2].

  • Step 6: Doffing. Remove the outer gloves inside the hood, turning them inside out, and dispose of them in the solid hazardous waste bin.

Logical Workflow Visualization

The following diagram illustrates the critical safety checkpoints and operational flow when handling this compound.

Handling_Workflow Assess 1. Risk Assessment Verify Fume Hood >80 fpm PPE 2. Don PPE Double Nitrile, Goggles, Coat Assess->PPE State 3. Determine Physical State PPE->State Solid Solid Handling Use Anti-static Tools State->Solid Liquid Solution Handling Verify Solvent Compatibility State->Liquid Decon 4. Surface Decontamination Isopropanol/Benzalkonium Wipes Solid->Decon Liquid->Decon Waste 5. Waste Segregation Zero-Drain Policy Decon->Waste

Operational workflow for the safe handling, decontamination, and disposal of this compound.

Spill Response and Waste Disposal Plan

Because this compound and its derivatives exhibit significant environmental toxicity, disposal must be meticulously managed.

  • Solid Spills: Do not sweep. Cover the powder with damp paper towels (using water or a mild surfactant) to prevent dust generation. Carefully scoop the material into a sealable hazardous waste container.

  • Liquid Spills (in Solvent): Cover with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible sawdust.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a dedicated "Solid PAH Hazardous Waste" container.

    • Liquid Waste: Segregate strictly based on the solvent used. Solutions in DMSO go to "Non-Halogenated Organic Waste," while solutions in DCM must be routed to "Halogenated Organic Waste." Never pour PAH solutions down the sink, as standard water treatment facilities cannot effectively remediate them.

References[1] this compound | 2606-54-4 | Benchchem. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHldBs6E6MpZJ84x8o3H42TGnbDCYxvMvbIB2O20MY3KsUcrMvn5uc94y7AibQ_inrYayrwBwTIOdIXf0AUnhbpFSgysIis2zBKnxC2PeY5DMT5PHY8CUccwADasUHWctuArDLnIA==[3] Safeguarding Researchers: A Comprehensive Guide to Handling Indeno(1,2,3-cd)pyrene. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rjcn6KxNKoCECGALDqxVN4CAnMz1Rr57I8daR1Wn9Mh1V784xPlZRHMsjMReHBqMTE0m7XiHM5KCY8t5D3glvxB_neLCO1t_mIUETeSPnOXChZ45x7G4KvJ09uUfE5z3D46DLHZV3vE3HYNJLlEm6LWfpDdz1uetAgPVEMkx8lUVH-XhrgkQSgcLrC_P0R6tN3mOBFmuNMkKe6BashGDUzwzqLiv7j7Krorzwps=[4] The teratogenicity and cardiotoxicity of phenanthrene in zebrafish, Danio rerio. SFU Summit. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFh4WzFQQXnycY61QJLUt5GZ2EiuI88xJWYXWtT9dXLdkRzhjvIJq-hfhvqt6c_enqfNuryAJcHhk69IulS7nLEu95GFvLEnoPH4lCygWmjsVEOWefYXCCXxh9U9ebog5rOkhP4KeibhoWmereBc_atSVzAFrpkw==[2] Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb84vfd5jX46IX7e-d1xdWSlXEKSfnhLjvIBibZnCrJwIZ7lDS5cU4ELNyzCqWPesPS9QYxJtxdc1kY-LE7ELJQrkmAELRmLj_ATIOSMl9zX5vrqrLKweumocDvWxAHgJY8RE=

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